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  • Product: 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate
  • CAS: 352000-02-3

Core Science & Biosynthesis

Foundational

mechanism of action of 2,5-Anhydro-D-mannitol-1-phosphate in glycolysis

An In-Depth Technical Guide to the Core Mechanism of Action of 2,5-Anhydro-D-mannitol-1-phosphate in Glycolysis A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Anhydro-D-mannitol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2,5-Anhydro-D-mannitol-1-phosphate in Glycolysis A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-D-mannitol (2,5-AM) is a synthetic fructose analog that serves as a powerful biochemical probe for interrogating carbohydrate metabolism.[1][2] Upon cellular uptake, it undergoes phosphorylation to produce active metabolites, primarily 2,5-Anhydro-D-mannitol-1-phosphate (AM-1-P) and 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AM-1,6-BP), which collectively exert profound effects on glycolysis, gluconeogenesis, and glycogenolysis.[3] This technical guide provides a comprehensive analysis of the molecular mechanisms by which these phosphorylated derivatives modulate key metabolic enzymes. We will dissect the multi-enzyme regulatory network targeted by these compounds, explain the resulting integrated cellular effects, and provide detailed experimental protocols for investigating these mechanisms in a laboratory setting. This document is intended to be a critical resource for researchers leveraging 2,5-AM to study metabolic pathways or exploring its potential as a therapeutic agent.

Introduction: The Role of 2,5-Anhydro-D-mannitol as a Metabolic Modulator

The study of metabolic pathways is fundamental to understanding cellular physiology and disease. Glycolysis, the catabolism of glucose, is a central pathway that is tightly regulated to meet the cell's energy demands. Chemical tools that can selectively perturb this and related pathways are invaluable for research and drug development. 2,5-Anhydro-D-mannitol (2,5-AM) is a D-fructose analog that, once introduced into a biological system, functions as a potent regulator of carbohydrate metabolism.[1][4]

Its metabolic effects, which include the inhibition of gluconeogenesis and glycogenolysis, have led to its use as an experimental hypoglycemic agent and a tool to model conditions like hereditary fructose intolerance.[3][5] More recently, it has also been identified as a novel anti-aging compound in yeast models.[6][7] The biological activity of 2,5-AM is not direct; it functions as a pro-drug that requires intracellular phosphorylation to exert its effects. The primary active metabolite, 2,5-Anhydro-D-mannitol-1-phosphate (AM-1-P), and its subsequent derivative, 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AM-1,6-BP), are the key effectors that interact with multiple enzymes to create a complex regulatory outcome. This guide focuses on elucidating the precise molecular interactions of these phosphorylated compounds within the glycolytic and adjacent pathways.

Intracellular Bioactivation: The Phosphorylation Cascade of 2,5-Anhydro-D-mannitol

The journey of 2,5-AM from an inert extracellular molecule to a potent intracellular regulator begins with its phosphorylation by cellular kinases. This bioactivation is a critical prerequisite for its mechanism of action.

  • First Phosphorylation: Following transport into the cell, 2,5-AM is recognized as a substrate by kinases that typically act on fructose. Enzymes such as fructokinase or hexokinase catalyze the transfer of a phosphate group from ATP to the C1 position of 2,5-AM, yielding 2,5-Anhydro-D-mannitol-1-phosphate (AM-1-P).[3]

  • Second Phosphorylation: AM-1-P can then serve as a substrate for phosphofructokinase-1 (PFK-1), the key regulatory enzyme of glycolysis. PFK-1 phosphorylates AM-1-P at the C6 position to produce 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AM-1,6-BP).[3]

This two-step phosphorylation process leads to the intracellular accumulation of both AM-1-P and AM-1,6-BP.[8] These molecules act as structural mimics of natural glycolytic intermediates (fructose-6-phosphate and fructose-1,6-bisphosphate), allowing them to interact with the allosteric and active sites of several metabolic enzymes. At higher concentrations of 2,5-AM, this phosphorylation process can also lead to a significant depletion of the cellular ATP pool, which itself has secondary inhibitory effects on glycolysis.[1][8]

Bioactivation of 2,5-Anhydro-D-mannitol cluster_cell Intracellular Space AM 2,5-Anhydro-D-mannitol AMP 2,5-Anhydro-D-mannitol-1-phosphate (AM-1-P) AM->AMP Hexokinase / Fructokinase ADP1 ADP AM->ADP1 AMBP 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AM-1,6-BP) AMP->AMBP Phosphofructokinase-1 (PFK-1) ADP2 ADP AMP->ADP2 ATP1 ATP ATP1->AM ATP2 ATP ATP2->AMP

Caption: Intracellular phosphorylation of 2,5-AM to its active forms.

Core Mechanism: A Multi-Target Network of Enzyme Regulation

The metabolic disruption caused by 2,5-AM is not due to the inhibition of a single enzyme. Instead, its phosphorylated derivatives interact with several key regulatory nodes in carbohydrate metabolism. The combined effect of these interactions determines the ultimate cellular phenotype.

Key Enzymatic Targets of AM-1-P and AM-1,6-BP
  • Fructose-1,6-bisphosphatase (FBPase): This enzyme is a critical control point in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. AM-1,6-BP is a potent inhibitor of liver FBPase, with an apparent inhibition constant (Ki) of 3.6 µM.[3][9] By blocking this step, AM-1,6-BP effectively shuts down hepatic glucose production, contributing significantly to the hypoglycemic effect of 2,5-AM.

  • Pyruvate Kinase (PK): PK catalyzes the final, irreversible step of glycolysis, generating ATP and pyruvate. The liver isoform of this enzyme is allosterically activated by fructose-1,6-bisphosphate. AM-1,6-BP mimics this natural activator and potently stimulates pyruvate kinase activity, with an apparent activation constant (Ka) of 9.5 µM.[3][10] This activation diverts the flow of metabolites towards pyruvate, further inhibiting the reverse flux required for gluconeogenesis.

  • Glycogen Phosphorylase: This enzyme mediates glycogenolysis by releasing glucose-1-phosphate from glycogen stores. AM-1-P has been shown to inhibit liver glycogen phosphorylase, with reported Ki values of 0.66 mM to 2.4 mM.[3][5] This action contributes to the overall decrease in hepatic glucose output by preventing the breakdown of stored glycogen.

  • Phosphofructokinase-1 (PFK-1): The effect on PFK-1 is complex. While PFK-1 can phosphorylate AM-1-P, treatment with 2,5-AM ultimately leads to an inhibition of the glycolytic flux at this step.[8] This inhibition is likely due to a combination of factors: a decrease in the cellular content of the allosteric activator fructose-2,6-bisphosphate, and, at higher concentrations of 2,5-AM, a significant drop in the concentration of the substrate ATP.[8][11]

  • Phosphoglucomutase: This enzyme interconverts glucose-1-phosphate and glucose-6-phosphate. AM-1-P is an inhibitor of phosphoglucomutase, with an apparent Ki of 2.8 mM, which can further impede the flow of carbons from glycogenolysis into the glycolytic pathway.[3]

Summary of Molecular Interactions

The following table summarizes the known interactions of the phosphorylated derivatives of 2,5-AM with key metabolic enzymes.

Target EnzymeActive MetaboliteEffectApparent ConstantMetabolic Pathway Affected
Fructose-1,6-bisphosphataseAM-1,6-BPInhibition Ki = 3.6 µM[3][9]Gluconeogenesis
Pyruvate KinaseAM-1,6-BPActivation Ka = 9.5 µM[3]Glycolysis
Glycogen PhosphorylaseAM-1-PInhibition Ki = 0.66 - 2.4 mM[3][5]Glycogenolysis
PhosphoglucomutaseAM-1-PInhibition Ki = 2.8 mM[3]Glycogenolysis / Glycolysis
Phosphofructokinase-12,5-AM TreatmentInhibition (Indirect effects)[8]Glycolysis

Integrated Metabolic Consequences

The simultaneous modulation of multiple enzymes results in a profound and coordinated shift in cellular metabolism. The most significant outcome is a powerful inhibition of hepatic glucose production. This is achieved by:

  • Blocking Gluconeogenesis: Potent inhibition of FBPase by AM-1,6-BP.[3]

  • Blocking Glycogenolysis: Inhibition of glycogen phosphorylase and phosphoglucomutase by AM-1-P.[3][5]

  • Diverting Metabolites Away from Gluconeogenesis: Strong activation of pyruvate kinase by AM-1,6-BP creates a metabolic "trap," converting any available phosphoenolpyruvate to pyruvate and preventing its use for glucose synthesis.[3][10]

This multi-pronged mechanism is visualized in metabolic "crossover" analysis, where treatment with 2,5-AM leads to an accumulation of metabolites before the FBPase block (e.g., fructose-1,6-bisphosphate) and a decrease in those after it.[11] Similarly, the activation of pyruvate kinase causes a decrease in the phosphoenolpyruvate-to-pyruvate ratio.[10][11] The overall effect on glycolysis in tissues like the liver is inhibitory, as the blocks on glucose entry from glycogen and the complex effects on PFK-1 outweigh the activation of pyruvate kinase.

Metabolic Effects of 2,5-AM Derivatives cluster_glycogen Glycogenolysis cluster_glycolysis Glycolysis / Gluconeogenesis Glycogen Glycogen G1P Glucose-1-P Glycogen->G1P Glycogen Phosphorylase Glycogen_G1P_edge Glycogen_G1P_edge G6P Glucose-6-P G1P->G6P Phosphoglucomutase G1P_G6P_edge G1P_G6P_edge F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 F16BP->F6P FBPase PEP Phosphoenolpyruvate F16BP->PEP ... F16BP_F6P_edge F16BP_F6P_edge Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase PEP_Pyruvate_edge PEP_Pyruvate_edge Pyruvate->PEP ... (Gluconeogenesis) AM1P AM-1-P AM1P->Glycogen_G1P_edge Inhibits AM1P->G1P_G6P_edge Inhibits AM16BP_I AM-1,6-BP AM16BP_I->F16BP_F6P_edge Inhibits AM16BP_A AM-1,6-BP AM16BP_A->PEP_Pyruvate_edge Activates

Caption: Points of regulation in carbohydrate metabolism by 2,5-AM derivatives.

Experimental Protocols for Mechanistic Validation

The following section provides validated, step-by-step methodologies for studying the effects of 2,5-AM and its derivatives.

Protocol 1: Synthesis of 2,5-Anhydro-D-mannitol

This protocol is based on the established method of nitrous acid deamination of D-glucosamine followed by reduction.[12][13]

Rationale: This chemical synthesis provides the necessary starting material for all subsequent biological and biochemical assays. The deamination and ring contraction of glucosamine is a classic method for generating 2,5-anhydro-D-mannose, which is then reduced to the stable mannitol form.

Methodology:

  • Deamination: Dissolve D-(+)-glucosamine hydrochloride in chilled deionized water. Add acetic acid to acidify the solution.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0-5 °C with an ice bath. The nitrous acid is generated in situ.

  • Stir the reaction mixture at low temperature for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Neutralization and Reduction: Once the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

  • Add sodium borohydride (NaBH₄) in portions to the neutralized solution to reduce the intermediate 2,5-anhydro-D-mannose to 2,5-anhydro-D-mannitol.

  • Purification: After the reduction is complete, acidify the mixture to destroy excess borohydride and then neutralize. Purify the final product, 2,5-anhydro-D-mannitol, using column chromatography on silica gel.

Protocol 2: Spectrophotometric Assay for Enzyme Kinetics

Rationale: The activity of many glycolytic enzymes can be measured continuously by coupling their reaction to an NAD(P)⁺/NAD(P)H-dependent dehydrogenase. The change in absorbance at 340 nm, corresponding to the production or consumption of NAD(P)H, provides a direct measure of the reaction rate.[14][15] This method is robust and widely used for determining kinetic parameters.

Methodology (Example for FBPase Inhibition):

  • Enzyme Preparation: Use purified Fructose-1,6-bisphosphatase. Prepare a stock solution in an appropriate buffer (e.g., Tris-HCl) and keep on ice.

  • Reaction Mixture: In a 1 mL cuvette, prepare a reaction buffer containing:

    • Tris-HCl buffer (pH 7.5)

    • MgCl₂

    • NADP⁺

    • Coupling enzymes: Phosphoglucose Isomerase and Glucose-6-Phosphate Dehydrogenase.

    • Varying concentrations of the substrate, Fructose-1,6-bisphosphate.

    • A fixed concentration of the inhibitor, 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AM-1,6-BP). Run parallel reactions without the inhibitor as a control.

  • Initiation and Measurement: Equilibrate the cuvette to the desired temperature (e.g., 30 °C) in a spectrophotometer.

  • Initiate the reaction by adding FBPase to the cuvette.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time. The initial linear rate (ΔAbs/min) is proportional to the enzyme activity.

  • Data Analysis: Convert the rate of absorbance change to reaction velocity (µmol/min) using the Beer-Lambert law (extinction coefficient for NADPH is 6.22 mM⁻¹cm⁻¹).

  • Repeat the assay across a range of substrate and inhibitor concentrations to determine kinetic constants (Km, Vmax, and Ki) using Michaelis-Menten or Lineweaver-Burk plots.[15][16]

Enzyme Kinetics Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify Purify Target Enzyme (e.g., FBPase) Mix Combine Reagents in Cuvette Purify->Mix Prepare Prepare Substrate, Inhibitor (AM-1,6-BP), & Coupling Reagents Prepare->Mix Equilibrate Equilibrate to Assay Temperature Mix->Equilibrate Initiate Initiate Reaction with Enzyme Equilibrate->Initiate Measure Monitor A340 nm in Spectrophotometer Initiate->Measure Calc Calculate Initial Reaction Velocity Measure->Calc Plot Generate Michaelis-Menten & Lineweaver-Burk Plots Calc->Plot Det Determine Km, Vmax, and Ki Plot->Det

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion and Future Perspectives

2,5-Anhydro-D-mannitol and its phosphorylated derivatives are sophisticated tools for modulating carbohydrate metabolism. The primary mechanism of action of 2,5-Anhydro-D-mannitol-1-phosphate and its downstream product, AM-1,6-BP, is not through a single point of inhibition but via a coordinated, multi-target regulation of key enzymes in glycolysis, gluconeogenesis, and glycogenolysis. The potent inhibition of FBPase and glycogen phosphorylase, coupled with the strong activation of pyruvate kinase, creates a powerful blockade of hepatic glucose production.

For researchers, 2,5-AM remains an indispensable compound for studying the intricate feedback loops and regulatory networks that govern central metabolism. For drug development professionals, the molecule's ability to lower blood glucose provides a compelling, mechanistically understood scaffold.[3] Future work may focus on designing derivatives with enhanced specificity for individual targets or improved pharmacokinetic properties to harness its therapeutic potential for metabolic diseases or even aging.[6]

References

  • Stevens, H. C., & Dills, W. L., Jr. (1984). Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. FEBS Letters, 165(2), 247–250. [Link]

  • Khmaladze, A., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(5), 2549–2565. [Link]

  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of biological chemistry, 258(2), 1000-1006. [Link]

  • Lala, A., & Lardy, H. A. (1987). Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells. The Journal of biological chemistry, 262(11), 5209–5214. [Link]

  • PrepChem. (n.d.). Synthesis of 2,5-anhydro-D-mannitol. PrepChem.com. Retrieved from [Link]

  • Madson, M. A. (2021). Preparation of 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol) from Banana Fruit Yields a Possible Fructose 1,6 Bisphosphate Aldolase Inhibitor(s). World Journal of Food Science and Technology, 5(1), 1-8. [Link]

  • Tordoff, M. G., Rawson, N., & Friedman, M. I. (1991). 2,5-anhydro-D-mannitol acts in liver to initiate feeding. American journal of physiology. Regulatory, integrative and comparative physiology, 261(2 Pt 2), R283–R288. [Link]

  • ResearchGate. (2022). 2,5-Anhydro-D-mannitol is a novel anti-aging compound that extends the chronological lifespan of the yeast. ResearchGate. Retrieved from [Link]

  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences of the United States of America, 80(14), 4301–4305. [Link]

  • Riquelme, P. T., Kneer, N. M., Wernette-Hammond, M. E., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. PNAS, 80(14), 4301-4305. [Link]

  • Asgari, Y., et al. (2015). Techniques to Monitor Glycolysis. Methods in enzymology, 565, 347–368. [Link]

  • Jiang, B., Huang, Z. G., & Cheng, K. J. (2004). Synthesis of 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate) and its usage in palladium-catalyzed hydroxycarbonylation of styrene. Heterocycles, 63(12), 2797-2803. [Link]

  • Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Lardy, H. A., & Lala, A. K. (1985). Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. Biochimica et biophysica acta, 845(3), 502–506. [Link]

  • Holzhütter, H. G. (2004). Studying Enzyme Kinetics by Means of Progress-Curve Analysis. Beilstein-Institut. [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics. (2023). Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

  • Wikipedia. (n.d.). Phosphofructokinase 1. Wikipedia. Retrieved from [Link]

  • Dressler, C., et al. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Journal of the American Chemical Society, 132(34), 11993–12001. [Link]

  • Wade, G. N., & Schneider, J. E. (1992). Effects of the fructose analog, 2,5-anhydro-D-mannitol, on food intake and estrous cyclicity in Syrian hamsters. Physiology & behavior, 52(2), 261–264. [Link]

  • Vargas, D., et al. (1996). Inhibition of Phosphofructokinase by Molluscicidal Sesquiterpene Lactones. Journal of the Mexican Chemical Society. [Link]

  • ChemBK. (n.d.). D-Mannitol, 2,5-anhydro-, 1,6-bis(dihydrogen phosphate). ChemBK. Retrieved from [Link]

Sources

Exploratory

2,5-Anhydro-D-Mannitol-1-Phosphate Barium Salt Hydrate: A Technical Guide to Hepatic Metabolic Modulation

Executive Summary 2,5-Anhydro-D-mannitol (2,5-AM) is a synthetic structural analog of β-D-fructose that has become an indispensable biochemical probe in metabolic research. Once internalized by hepatocytes, it undergoes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Anhydro-D-mannitol (2,5-AM) is a synthetic structural analog of β-D-fructose that has become an indispensable biochemical probe in metabolic research. Once internalized by hepatocytes, it undergoes rapid phosphorylation to form 2,5-anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) . This technical whitepaper explores the structural significance, mechanistic causality, and experimental application of 2,5-AM-1-P barium salt hydrate, providing drug development professionals and metabolic researchers with a self-validating framework for utilizing this compound to interrogate gluconeogenesis, glycogenolysis, and the liver-brain feeding axis.

Structural Biochemistry & Physical Properties

The utility of 2,5-AM-1-P lies in its unique stereochemistry and chemical stability.

  • Chemical Identity: 2,5-Anhydro-D-mannitol-1-phosphate barium salt hydrate[1]

  • CAS Number: 352000-02-3[1]

  • Molecular Formula: C6H11O8P•Ba[1]

  • Molecular Weight: 379.45 g/mol [1]

Structural Causality: The 2,5-anhydro oxygen bridge locks the hexose molecule into a strict furanose ring configuration. Unlike natural D-fructose, which can undergo mutarotation between pyranose and furanose forms, 2,5-AM is permanently fixed as a β-D-fructofuranose analog. Furthermore, the absence of a true anomeric carbon prevents cleavage by hepatic aldolase.

The Role of the Barium Salt: In commercial and synthetic preparations, the compound is stabilized as a barium salt hydrate. The divalent barium ion ( Ba2+ ) coordinates with the highly charged phosphate group at the C1 position, preventing spontaneous hydrolysis of the ester bond during long-term storage[1]. This ensures that researchers can achieve precise molarities when reconstituting the compound for kinetic assays.

Mechanistic Causality: The Fructose Analog Paradigm

The metabolic impact of 2,5-AM is entirely dependent on its intracellular phosphorylation. The unphosphorylated parent compound is metabolically inert until acted upon by hepatic kinases.

  • Primary Phosphorylation (The Activation Step): Upon entering the hepatocyte, 2,5-AM is rapidly phosphorylated by fructokinase (and to a lesser extent, hexokinase) to yield 2,5-AM-1-P[2].

  • Glycogenolysis Inhibition: 2,5-AM-1-P acts as a direct allosteric inhibitor of two critical enzymes: glycogen phosphorylase and phosphoglucomutase [2]. By bottlenecking these enzymes, 2,5-AM-1-P prevents the breakdown of glycogen into glucose-1-phosphate and its subsequent isomerization to glucose-6-phosphate.

  • Gluconeogenesis Inhibition: 2,5-AM-1-P is a substrate for phosphofructokinase-1 (PFK-1), which phosphorylates it further to 2,5-anhydro-D-mannitol-1,6-bisphosphate (2,5-AM-1,6-P2)[2]. This bisphosphate derivative is a potent, low-micromolar inhibitor of fructose-1,6-bisphosphatase (FBPase) , effectively halting de novo glucose production from precursors like lactate, pyruvate, and dihydroxyacetone[2],[3].

  • ATP Depletion: Because 2,5-AM cannot be fully oxidized, its rapid, unchecked phosphorylation acts as a "phosphate sink." This traps inorganic phosphate and severely depletes hepatic ATP pools[4].

G AM 2,5-Anhydro-D-mannitol AM1P 2,5-AM-1-Phosphate AM->AM1P Fructokinase AM16P 2,5-AM-1,6-Bisphosphate AM1P->AM16P PFK-1 Glycogen Glycogen Phosphorylase AM1P->Glycogen Inhibits PGM Phosphoglucomutase AM1P->PGM Inhibits FBPase Fructose-1,6-bisphosphatase AM16P->FBPase Inhibits PK Pyruvate Kinase AM16P->PK Activates

Metabolic phosphorylation of 2,5-AM and its downstream allosteric regulation of hepatic enzymes.

Quantitative Kinetic Profiling

To accurately model the metabolic bottlenecks induced by 2,5-AM phosphate esters, researchers rely on established kinetic parameters. The table below summarizes the inhibitory ( Ki​ ) and activating ( Ka​ ) constants of these metabolites on isolated hepatic enzymes[2].

Enzyme TargetModulatorAllosteric EffectKinetic Parameter
Glycogen Phosphorylase (Rat Liver)2,5-AM-1-PInhibitionApparent Ki​ = 0.66 ± 0.09 mM
Phosphoglucomutase (Rat Liver)2,5-AM-1-PInhibitionApparent Ki​ = 2.8 ± 0.2 mM
Fructose-1,6-bisphosphatase (Rabbit Liver)2,5-AM-1,6-P2InhibitionApparent Ki​ = 3.6 ± 0.3 µM
Pyruvate Kinase (Rabbit Liver)2,5-AM-1,6-P2ActivationApparent Ka​ = 9.5 ± 0.9 µM

Experimental Methodology: Self-Validating Hepatocyte Assay

Direct application of 2,5-AM-1-P barium salt to living cells or crude homogenates without proper preparation will result in assay failure. Barium ions precipitate with sulfates and phosphates present in standard physiological buffers (e.g., Krebs-Henseleit) and induce severe cytotoxicity.

The following protocol outlines a self-validating workflow for assessing glycogenolysis inhibition, ensuring that the observed metabolic changes are strictly due to the phosphate ester and not heavy metal toxicity.

Phase 1: Reagent Preparation (Barium Removal)

Causality: Converting the barium salt to a monovalent cation salt (sodium or potassium) is mandatory to maintain solubility and cell viability.

  • Resin Equilibration: Equilibrate a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8, Na+ form) with HPLC-grade deionized water.

  • Ion Exchange: Dissolve the 2,5-AM-1-P barium salt hydrate in a minimal volume of cold, slightly acidic water (pH 5.0). Pass the solution slowly through the resin column.

  • Neutralization: Elute the newly formed sodium salt of 2,5-AM-1-P with deionized water. Immediately neutralize the eluate to pH 7.4 using dilute NaOH to prevent acid-catalyzed hydrolysis of the phosphate ester.

  • Standardization: Lyophilize the eluate and reconstitute it in your target assay buffer to a precise 10 mM stock concentration.

Phase 2: Hepatocyte Metabolic Assay

Causality: To isolate the effect of 2,5-AM-1-P on glycogenolysis, hepatocytes must be sourced from fed rats (ensuring replete glycogen stores) and incubated in the absence of exogenous glucose[2].

  • Cell Isolation: Isolate hepatocytes from fed rats using a standard two-step collagenase perfusion technique.

  • Pre-incubation: Suspend the hepatocytes in glucose-free Krebs-Henseleit bicarbonate buffer, continuously gassed with 95% O2​ / 5% CO2​ at 37°C.

  • Administration: Introduce the sodium salt of 2,5-AM-1-P to a final concentration of 1 mM. (Expert Note: Because highly charged phosphate esters do not readily cross intact plasma membranes, researchers utilizing intact cells typically administer the unphosphorylated 2,5-AM precursor and rely on endogenous fructokinase. Direct administration of 2,5-AM-1-P requires cell permeabilization, liposomal delivery, or the use of cell-free homogenates).

  • Metabolic Quantification: Terminate the reaction at specific time intervals using perchloric acid. Neutralize the extract and assay for glucose release and intracellular lactate accumulation using standard spectrophotometric methods[2].

Workflow Step1 1. Cation Exchange (Barium Removal) Step2 2. Hepatocyte Isolation Step1->Step2 Step3 3. 2,5-AM-1-P Administration Step2->Step3 Step4 4. Metabolic Flux Quantification Step3->Step4

Self-validating experimental workflow for assessing glycogenolysis inhibition in hepatocytes.

Applications in Drug Development and Metabolic Research

  • Appetite Regulation and the Liver-Brain Axis: Because 2,5-AM rapidly depletes hepatic ATP via phosphate trapping, it mimics an acute energetic emergency. This drop in ATP generates a signal transmitted via the hepatic vagus nerve to the brain, robustly initiating feeding behavior[4],[5]. Consequently, 2,5-AM is a premier biochemical tool for mapping the vagal afferent pathways involved in obesity and satiety.

  • Targeting Type 2 Diabetes: By potently inhibiting gluconeogenesis from substrates like lactate, pyruvate, and dihydroxyacetone, 2,5-AM and its phosphorylated derivatives serve as mechanistic blueprints[2],[3]. Drug development professionals utilize the binding profiles of 2,5-AM-1,6-P2 to design novel, small-molecule FBPase inhibitors aimed at reducing hepatic glucose output in hyperglycemic patients.

References

  • Source: PubMed (nih.gov)
  • Source: American Physiological Society Journal (physiology.org)
  • Source: Santa Cruz Biotechnology (scbt.com)
  • Source: American Physiological Society Journal (physiology.org)
  • Source: PMC (nih.gov)

Sources

Foundational

The Role of 2,5-Anhydro-D-mannitol-1-phosphate in Gluconeogenesis Research: A Technical Guide

Executive Summary In the study of hepatic carbohydrate metabolism, distinguishing between the regulatory nodes of glycogenolysis and gluconeogenesis requires highly specific molecular tools. 2,5-Anhydro-D-mannitol (2,5-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the study of hepatic carbohydrate metabolism, distinguishing between the regulatory nodes of glycogenolysis and gluconeogenesis requires highly specific molecular tools. 2,5-Anhydro-D-mannitol (2,5-AM) has emerged as a premier structural analog of D-fructose for this purpose. Once internalized by cells, it is rapidly converted into 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) . Because this phosphorylated ester cannot be efficiently metabolized further, it acts as a potent metabolic trap and an allosteric modulator.

This whitepaper provides an in-depth mechanistic analysis of 2,5-AM-1-P, detailing its kinetic parameters, downstream effects on metabolic pathways, and the self-validating experimental protocols required to utilize it effectively in drug discovery and metabolic research.

Mechanistic Grounding: The Biochemistry of Metabolic Trapping

To understand the utility of 2,5-AM, we must first examine its structural causality. Normal D-fructose exists in an equilibrium between its pyranose and furanose forms. 2,5-AM, however, lacks a C-2 hemiacetal hydroxyl group, permanently locking it into a C2-symmetric furanose configuration[1].

When applied to in vitro or in vivo models, the following cascade occurs:

  • Cellular Uptake: 2,5-AM enters the cell primarily via the GLUT5 transporter, for which it has a slightly higher affinity ( Ki​=12.6 mM) than native D-fructose ( Ki​=16 mM)[1].

  • Phosphorylation: Inside the hepatocyte, fructokinase (ketohexokinase) phosphorylates 2,5-AM at the C-1 position to form 2,5-AM-1-P [2].

  • Metabolic Trapping: Because 2,5-AM-1-P lacks the necessary structural features for cleavage by Aldolase B, the canonical fructose metabolism pathway is halted. The ester accumulates to massive intracellular concentrations (up to 9.2 µmol/g wet weight in hepatocytes)[3].

  • ATP Depletion: The rapid, uncompensated phosphorylation by fructokinase acts as a phosphate sink, sequestering inorganic phosphate and significantly depleting hepatic ATP levels[4].

Allosteric Modulation of Gluconeogenesis & Glycogenolysis

The accumulation of 2,5-AM-1-P and its subsequent conversion to 2,5-Anhydro-D-mannitol-1,6-bisphosphate (2,5-AM-1,6-BP) by phosphofructokinase triggers a multi-targeted allosteric shutdown of glucose production[2].

  • Inhibition of Glycogenolysis: 2,5-AM-1-P directly acts as a competitive inhibitor of glycogen phosphorylase a and phosphoglucomutase[2][3].

  • Inhibition of Gluconeogenesis: The bisphosphate derivative, 2,5-AM-1,6-BP, profoundly inhibits fructose-1,6-bisphosphatase (FBPase) while simultaneously activating pyruvate kinase[2]. This forces the cell out of a gluconeogenic state and stimulates glycolysis.

MetabolicPathway GLUT5 GLUT5 Transporter AM 2,5-Anhydro-D-mannitol GLUT5->AM Cellular Uptake AM1P 2,5-AM-1-Phosphate AM->AM1P Fructokinase (ATP Trap) AM16BP 2,5-AM-1,6-Bisphosphate AM1P->AM16BP Phosphofructokinase GlycogenPhos Glycogen Phosphorylase AM1P->GlycogenPhos Inhibition (-) FBPase Fructose-1,6-bisphosphatase AM16BP->FBPase Inhibition (-) PK Pyruvate Kinase AM16BP->PK Activation (+)

Metabolic trapping and allosteric modulation by 2,5-AM phosphate esters.

Quantitative Kinetic Parameters

To design accurate enzymatic assays, researchers must rely on established kinetic constants. Table 1 summarizes the allosteric parameters of 2,5-AM phosphate esters on key hepatic enzymes[2][3].

Target EnzymeModulatorEffectKinetic Constant
Glycogen Phosphorylase a 2,5-AM-1-PInhibition Ki​=0.66−2.4 mM
Phosphoglucomutase 2,5-AM-1-PInhibition Ki​=2.8±0.2 mM
Fructose-1,6-bisphosphatase 2,5-AM-1,6-BPInhibition Ki​=3.6±0.3 µM
Pyruvate Kinase 2,5-AM-1,6-BPActivation Ka​=9.5±0.9 µM

Experimental Workflows & Self-Validating Protocols

As an application scientist, I stress that protocols must be designed with internal logic to rule out non-specific toxicity. If 2,5-AM simply killed the hepatocytes, glucose output would drop, yielding a false positive for specific gluconeogenic inhibition.

Protocol 1: Hepatocyte Gluconeogenesis Inhibition Assay

Purpose: To measure the suppression of glucose production from specific substrates. Causality & Validation: We use isolated hepatocytes from fasted rats to ensure endogenous glycogen stores are depleted, isolating the gluconeogenic pathway[2]. We use galactose as a negative control substrate. Because galactose enters the metabolic pathway downstream/independently of the enzymes inhibited by 2,5-AM, glucose formation from galactose should remain unaffected[3]. If galactose metabolism drops, your cells are experiencing non-specific toxicity, not targeted allosteric inhibition.

  • Cell Preparation: Isolate hepatocytes from 24-hour fasted rats via collagenase perfusion.

  • Substrate Loading: Suspend cells in Krebs-Henseleit buffer containing a gluconeogenic substrate mixture (e.g., 10 mM lactate / 1 mM pyruvate)[2]. In a parallel control well, use 10 mM galactose[3].

  • Inhibitor Introduction: Add 1 mM 2,5-AM to the experimental wells[2].

  • Incubation: Incubate at 37°C under O2​/CO2​ (95:5) for 30–60 minutes.

  • Quantification: Terminate the reaction with perchloric acid, neutralize, and measure glucose output in the supernatant via a standard hexokinase/G6PDH fluorometric assay.

Protocol 2: Enzymatic Quantification of 2,5-AM-1-P

Purpose: To verify that the metabolic block is occurring via fructokinase-mediated phosphorylation. Methodology: A coupled enzymatic assay measuring ADP formation[5].

  • Pre-treatment: Treat the hepatocyte lysate with glucose oxidase to eliminate background glucose interference, which would otherwise react with the assay enzymes[5].

  • Coupled Assay Setup: In a cuvette, combine the lysate with Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH)[5].

  • Initiation: Add purified fructokinase.

  • Readout: As fructokinase phosphorylates 2,5-AM, it generates ADP. PK uses PEP to convert ADP back to ATP, generating pyruvate. LDH reduces pyruvate to lactate, oxidizing NADH to NAD⁺. Measure the decrease in absorbance at 340 nm to quantify the exact molar accumulation of 2,5-AM-1-P[5].

ExperimentalWorkflow S1 Hepatocyte Isolation S2 Substrate Loading S1->S2 S3 2,5-AM Treatment S2->S3 S4 Metabolite Extraction S3->S4 S5 Coupled Enzymatic Assay S4->S5

Self-validating experimental workflow for quantifying 2,5-AM-1-P accumulation.

Applications in Drug Development

The unique mechanism of 2,5-AM-1-P has positioned it as a critical tool in two major therapeutic areas:

  • Type 2 Diabetes & Metabolic Syndrome: Because 2,5-AM inhibits hepatic gluconeogenic enzymes via an insulin-dependent mechanism, it has been shown to completely reverse hyperglycemia in genetically diabetic (db/db) mouse models[6]. It serves as a structural scaffold for developing novel hypoglycemic agents that bypass insulin resistance.

  • Oncology: Many cancers, particularly clear cell renal cell carcinoma and certain lung cancers, upregulate GLUT5 to utilize fructose as an alternative energy source[7]. Because 2,5-AM is a non-toxic competitive inhibitor of GLUT5 and a metabolic disruptor, it can suppress tumor growth and re-sensitize resistant cancer cells to chemotherapeutic treatments by starving them of their preferred carbon source[7].

References

  • Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeVESZ9UefDjjSW28KTHvciQ5JiPVOnnNek3Z9WtkCbZnE81uEt51Js7WZoqk1TP_traG0Ka-Hclzn4468IA7d8VI8Tr16EgbfAPLpdY9cDAqrM34ivOr_AX6tM0GHfFK-5EA=]
  • Differential hypoglycemic effect of 2,5-anhydro-D-mannitol, a putative gluconeogenesis inhibitor, in genetically diabetic (db/db) and streptozotocin-induced diabetic mice. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECC05RfSodlofF0PTsuHzgaR3QRchF7_9_Ey0oIGN-Voy1eMhk4XbcFk2gMJ3UTlQ-F4svTgWU6XK4UULV57CB9N5hF-5kCuA4A5TapcoJLZs6jqhUAXV1MFE6NmE9kdoBrwY=]
  • Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFktMfiiCjmvhZwMVc4Nh1WOieEeonNccsDr6tGHwgTOIZkMRNIAnCNYIa_g50TKv9WUAb1gjgE4Yu6pbu50yGBh6feG05_hWfJg4-oB1N1eSfTs69-4G8fX0pFttWWB5eaisE=]
  • A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. ACS Bio & Med Chem Au.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYpApeo4oXCWH9xzWnedFLWAIvJeu5i_dL2F6IvOcBpK1dkTcFyIK-VjzMSwIV4m7gEhSdwISIb8xCcHNqNeF6Q7lualuwQDT3vK-e-JCt6Z1Y_Gk1B6xIjX1s2RqNMhIwduA4Qn2WvpmHOivBVthOE7ba]
  • Interactions of dietary fat and 2,5-anhydro-d-mannitol on energy metabolism in isolated rat hepatocytes. American Physiological Society Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpFn2s7pMOVcWZ16Cix2n6gM8tu67k31q2TsqOeoFnB6fMxfnLUCVL8_pv6mBPtGfBzpK7Ts5jbnERKo49IqXOqS0qT8ZQQ6cKi6jz9aDtTlsH5x1bwB0VYpEsKcl1y1i_YKQzhhPNqhqesClhfBvC2PtmdD-AkTit9_sNnog=]
  • Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkkF62MP9QO-aFNExMB6QCcGem8VVwekmggEvO-bHpu2U4QBMXKR60WaCpxRXGdAN4ABOm8D7HknWpHv7vi1o0AIot1GU0OhEvtlOBRbjQoMzGZ4MTzumM0aekLBV_28XjNrw=]
  • Fructose, Another Sweet for Cancer: A Context Acting Nutrient Hypothesis. Xiahe Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKmQQLgFkhVwt0LBLX5jmwlTbnspFTewg5guIuqh55YN3SEi2ZMb8R03UhF5zQJOEjaIuOy-q3TVxfEE22dFKYZUS82UxF3_9XAGDGFun0dv8B-q3NoCgspJq9DzU0LSDR6B0cAeSKhKtj8ZZStL9SCfk3Wg==]

Sources

Exploratory

2,5-Anhydro-D-Mannitol-1-Phosphate Barium Salt Hydrate: Molecular Properties, Mechanistic Pathways, and Experimental Applications

Executive Summary The regulation of hepatic glucose output and cellular energy metabolism remains a critical focal point in both metabolic disease research and oncology. 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regulation of hepatic glucose output and cellular energy metabolism remains a critical focal point in both metabolic disease research and oncology. 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is a highly specialized biochemical reagent and a phosphorylated derivative of the fructose analog 2,5-anhydro-D-mannitol (2,5-AM). By exploiting the structural symmetry of the furanose ring, 2,5-AM-1-P acts as a potent, competitive inhibitor of key enzymes in the gluconeogenic and glycogenolytic pathways[1].

Supplied commercially as a barium salt hydrate , this compound requires specific handling and preparation protocols to unlock its biological activity in vitro. This whitepaper provides an in-depth technical analysis of the molecular properties, enzymatic kinetics, and laboratory workflows required to successfully deploy 2,5-AM-1-P in advanced biochemical research.

Molecular Identity and Physicochemical Properties

2,5-AM is permanently locked in a furanose configuration due to the absence of a hemiacetal hydroxyl group at the C-2 position[2]. This structural rigidity renders the C-1 and C-6 hydroxyl groups chemically equivalent, making it highly susceptible to phosphorylation by fructokinase or hexokinase[3].

Commercially, the phosphorylated product is stabilized as a barium salt hydrate. The barium ion ( Ba2+ ) facilitates the crystallization and stabilization of the highly polar sugar-phosphate, preventing spontaneous hydrolysis during long-term storage[4].

Table 1: Quantitative and Physicochemical Data
PropertyValue / Description
Chemical Name 2,5-Anhydro-D-mannitol-1-phosphate barium salt hydrate
Synonyms 2,5-Anhydro-D-Mannitol-6-Phosphate Barium Salt; 2,5-AM-1-P
CAS Number 352000-02-3[4]
Molecular Formula C6​H11​O8​P⋅Ba (Anhydrous) / C6​H11​BaO8​P⋅2H2​O (Dihydrate)[5]
Molecular Weight 379.45 g/mol (Anhydrous)[5] / 397.46 g/mol (Dihydrate)[6]
Appearance White to off-white lyophilized powder or crystalline solid
Solubility Soluble in aqueous acidic solutions (requires cation exchange for biological use)
Storage Conditions -20°C, desiccated, protected from light and moisture

Mechanistic Biochemistry: The Fructose Mimicry Paradigm

The utility of 2,5-AM-1-P lies in its ability to hijack the cellular fructose metabolism machinery. Because it is a C2​ -symmetrical molecule, 2,5-AM-1-P mimics both fructose-1-phosphate and fructose-6-phosphate [7].

Enzymatic Causality
  • Cellular Entry and Trapping: 2,5-AM enters cells via GLUT transporters (predominantly GLUT5)[2]. Once inside, fructokinase phosphorylates it to 2,5-AM-1-P. Because the molecule lacks the standard anomeric center required for normal glycolytic progression, 2,5-AM-1-P accumulates intracellularly.

  • Inhibition of Glycogenolysis: The accumulated 2,5-AM-1-P directly binds to and inhibits glycogen phosphorylase ( Ki​=0.66 mM ) and phosphoglucomutase ( Ki​=2.8 mM )[1]. This competitively blocks the breakdown of glycogen into usable glucose-6-phosphate.

  • Downstream Gluconeogenic Blockade: 2,5-AM-1-P serves as a substrate for Phosphofructokinase-1 (PFK-1), which converts it into 2,5-anhydro-D-mannitol-1,6-bisphosphate (2,5-AM-1,6-BP). This bisphosphate analog is a profound inhibitor of fructose-1,6-bisphosphatase ( ), effectively shutting down gluconeogenesis, while simultaneously allosterically activating pyruvate kinase ( ) to force the cell into glycolysis[1].

Pathway Visualization

G AM 2,5-Anhydro-D-mannitol (2,5-AM) FK Fructokinase / Hexokinase AM->FK Cellular Uptake AM1P 2,5-AM-1-Phosphate (Intracellular Accumulation) FK->AM1P Phosphorylation PFK Phosphofructokinase-1 (PFK-1) AM1P->PFK Substrate Binding GP Glycogen Phosphorylase (Glycogenolysis) AM1P->GP Inhibits (Ki = 0.66 mM) PGM Phosphoglucomutase AM1P->PGM Inhibits (Ki = 2.8 mM) AM16BP 2,5-AM-1,6-Bisphosphate PFK->AM16BP Secondary Phosphorylation FBPase Fructose-1,6-bisphosphatase (Gluconeogenesis) AM16BP->FBPase Inhibits (Ki = 3.6 µM) PK Pyruvate Kinase (Glycolysis) AM16BP->PK Activates (K_alpha = 9.5 µM)

Figure 1: Metabolic interference pathway of 2,5-AM-1-P and its bisphosphate derivative.

Self-Validating Experimental Protocols

To utilize 2,5-AM-1-P barium salt hydrate in biological assays, researchers must first remove the barium ion. Barium is highly toxic to living cells (it blocks potassium channels) and will precipitate with phosphates and sulfates in standard biological buffers, ruining the assay.

Protocol 1: Barium Cation Exchange (Preparation of Sodium Salt)

Causality: Converting the stable barium salt into a biologically compatible sodium salt ensures that observed enzymatic inhibition is strictly due to the sugar-phosphate, not heavy metal toxicity.

Materials:

  • 2,5-AM-1-P Barium Salt Hydrate[4]

  • Dowex 50WX8 Cation Exchange Resin ( H+ form)

  • 0.1 M NaOH

  • Deionized water ( ddH2​O )

Step-by-Step Methodology:

  • Resin Preparation: Pack a small glass column with 2-3 mL of Dowex 50WX8 resin. Wash the column with 10 volumes of ddH2​O to remove impurities.

  • Sample Dissolution: Dissolve 10 mg of 2,5-AM-1-P Barium Salt Hydrate in 1 mL of ddH2​O . Note: If solubility is poor, add a micro-drop of 0.1 M HCl to facilitate dissolution.

  • Ion Exchange: Load the dissolved salt onto the column. Allow it to drip through at a rate of 1 drop/second. The resin will trap the Ba2+ ions and release H+ ions.

  • Elution: Elute the column with 5 mL of ddH2​O . Collect the eluate, which now contains 2,5-AM-1-P as a free acid.

  • Neutralization (Critical Step): Immediately titrate the acidic eluate with 0.1 M NaOH to a pH of 7.2 - 7.4. This converts the free acid into the stable, biologically active sodium salt.

  • Validation: Test a 10 µL aliquot of the eluate with a drop of 1M Na2​SO4​ . The absence of a white precipitate ( BaSO4​ ) validates that the barium has been successfully removed.

Protocol 2: In Vitro Hepatocyte Gluconeogenesis Inhibition Assay

Causality: This assay validates the functional efficacy of the prepared 2,5-AM-1-P by measuring its ability to suppress glucose output in starved hepatocytes stimulated by glucagon[1].

Step-by-Step Methodology:

  • Hepatocyte Isolation & Starvation: Isolate primary rat hepatocytes using a standard two-step collagenase perfusion. Culture cells in glucose-free DMEM for 4 hours to deplete intracellular glycogen stores and prime the gluconeogenic pathway.

  • Substrate Loading: Wash the cells and replace the media with Krebs-Henseleit bicarbonate buffer containing 10 mM lactate and 1 mM pyruvate (gluconeogenic precursors).

  • Treatment:

    • Control Group: Add vehicle (PBS).

    • Positive Control: Add 1 µM Glucagon to stimulate maximal gluconeogenesis.

    • Experimental Group: Add 1 µM Glucagon + 1 mM of the prepared 2,5-AM-1-P sodium salt.

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ incubator for 60 minutes.

  • Quantification: Extract the supernatant and measure glucose concentration using a standard Glucose Oxidase/Peroxidase (GOPOD) colorimetric assay.

  • Validation: A successful assay will show a >50% reduction in glucose output in the experimental group compared to the positive control, validating the targeted inhibition of fructose-1,6-bisphosphatase.

Therapeutic Implications

Oncology and Tumor Glycolysis

Cancer cells rely heavily on glycolysis for survival (the Warburg effect). Because 2,5-AM-1-P acts as an analog of fructose-1-phosphate and fructose-6-phosphate, it disrupts energy metabolism in specific cancer types[7]. By accumulating intracellularly and inhibiting key regulatory enzymes, it forces a metabolic bottleneck that starves the tumor cells of ATP, making it a valuable tool in the development of anti-cancer agents that counteract tumor glycolysis.

Metabolic Disease (Type 2 Diabetes)

In Type 2 Diabetes, impaired suppression of hepatic glucose production leads to fasting hyperglycemia. Because 2,5-AM-1-P effectively inhibits both glycogen phosphorylase and fructose-1,6-bisphosphatase[1], it serves as a structural scaffold for designing novel, small-molecule gluconeogenesis inhibitors aimed at lowering blood glucose levels without inducing hypoglycemia[8].

Sources

Foundational

The Molecular Mimicry of 2,5-Anhydro-D-mannitol-1-phosphate: Unlocking Fructose-1-Phosphate Pathways

Executive Summary The metabolic reprogramming of cells—whether in the context of hepatic energy regulation, metabolic disease, or oncology—relies heavily on nutrient sensing. Fructose-1-phosphate (F-1-P) is a critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic reprogramming of cells—whether in the context of hepatic energy regulation, metabolic disease, or oncology—relies heavily on nutrient sensing. Fructose-1-phosphate (F-1-P) is a critical intracellular signaling metabolite that dictates carbohydrate flux by modulating the localization of glucokinase (GCK).

2,5-Anhydro-D-mannitol (2,5-AM) is a synthetic, symmetrical furanose analog of fructose. Upon cellular entry via the GLUT5 transporter, it is rapidly phosphorylated by ketohexokinase (KHK) to form 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) . This technical guide explores the causality behind how 2,5-AM-1-P perfectly mimics F-1-P to trigger GCK translocation, while simultaneously acting as a metabolic saboteur that induces severe intracellular ATP and phosphate depletion[1][2].

The Mechanistic Core: F-1-P Mimicry and GKRP Antagonism

To understand how 2,5-AM-1-P functions, we must first examine the physiological baseline of hepatic glucose sensing.

The Glucokinase Regulatory Protein (GKRP) Axis

In the fasting state, the liver minimizes glucose consumption. This is achieved by sequestering Glucokinase (GCK)—the enzyme responsible for phosphorylating glucose to glucose-6-phosphate—in the nucleus. This sequestration is mediated by the Glucokinase Regulatory Protein (GKRP) , which binds GCK and holds it in an inactive, nuclear-bound state[2].

When dietary fructose enters the cell, it is rapidly phosphorylated by KHK to F-1-P. F-1-P acts as an allosteric antagonist to GKRP. By binding to GKRP, F-1-P induces a conformational shift that lowers GKRP's affinity for GCK. GCK is subsequently released, translocating to the cytoplasm to initiate glycolysis and glycogen synthesis[2].

The 2,5-AM-1-P Mimicry

Because 2,5-AM is locked in a furan ring structure that closely resembles β -D-fructofuranose, its phosphorylated derivative, 2,5-AM-1-P, is structurally homologous to F-1-P.

  • Binding Affinity: 2,5-AM-1-P binds to the exact allosteric pocket on GKRP normally reserved for F-1-P.

  • Conformational Trigger: Upon binding, 2,5-AM-1-P successfully mimics the F-1-P signal, forcing GKRP to release GCK.

  • Cytoplasmic Translocation: GCK floods the cytoplasm, artificially signaling a "fed" state even in the absence of actual carbohydrate availability.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GKRP GKRP (Active) GCK_nuc GCK (Sequestered) GKRP->GCK_nuc Inhibitory Binding GCK_cyto GCK (Active) GKRP->GCK_cyto Releases GCK Fructose Fructose / 2,5-AM KHK Ketohexokinase (KHK) Fructose->KHK F1P F-1-P / 2,5-AM-1-P KHK->F1P F1P->GKRP Allosteric Binding Glucose Glucose GCK_cyto->Glucose G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation

Signaling pathway of GKRP/GCK regulation by F-1-P vs. 2,5-AM-1-P.

Metabolic Stalling: The "Phosphate Sink" Phenomenon

While 2,5-AM-1-P mimics F-1-P at the regulatory level (GKRP), it fails to mimic F-1-P at the catabolic level. This divergence is what makes 2,5-AM a potent metabolic inhibitor.

Normally, F-1-P is cleaved by Aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, allowing the carbons to enter downstream glycolysis or gluconeogenesis[3][4]. However, 2,5-AM-1-P cannot be cleaved by Aldolase B. Instead, it acts as a competitive inhibitor of the enzyme[5].

Because KHK phosphorylates 2,5-AM rapidly without any negative feedback from ATP or citrate[2], the cell continuously converts ATP and inorganic phosphate (Pi) into 2,5-AM-1-P (and subsequently 2,5-AM-1,6-bisphosphate via PFK-1)[6]. This creates a massive phosphate sink , leading to profound intracellular ATP depletion and the inhibition of both gluconeogenesis and glycogenolysis[7][8].

Table 1: Comparative Kinetic & Metabolic Fate of F-1-P vs. 2,5-AM-1-P
ParameterFructose-1-Phosphate (F-1-P)2,5-Anhydro-D-mannitol-1-Phosphate (2,5-AM-1-P)
Transporter Dependency GLUT2, GLUT5, GLUT8GLUT5 (High Affinity)
Kinase Catalyst Ketohexokinase (KHK)Ketohexokinase (KHK)
GKRP Binding Yes (Antagonist, releases GCK)Yes (Antagonist, releases GCK)
Aldolase B Cleavage Yes (Yields DHAP + Glyceraldehyde)No (Acts as a competitive inhibitor)
Impact on Intracellular ATP Transient, mild decreaseSevere, sustained depletion (Phosphate Trapping)
Impact on Gluconeogenesis Provides substrates (DHAP)Profoundly inhibits (via ATP depletion)

Experimental Protocols: Validating the Mimicry

To empirically validate the F-1-P mimicry and metabolic stalling of 2,5-AM-1-P, researchers employ a combination of subcellular fractionation and bioluminescent ATP quantification. The following protocols are designed as self-validating systems, ensuring that observed effects are specifically due to 2,5-AM-1-P rather than off-target toxicity.

Protocol 1: Assessing GCK Translocation via Subcellular Fractionation

Causality Check: If 2,5-AM-1-P successfully mimics F-1-P, treating hepatocytes with 2,5-AM should result in a shift of GCK from the nuclear fraction to the cytoplasmic fraction, independent of glucose concentrations.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Plate primary rat hepatocytes or HepG2 cells in high-glucose DMEM. Wash and starve cells in glucose-free, serum-free media for 4 hours to ensure baseline nuclear sequestration of GCK.

  • Treatment: Treat cells with either 5 mM Fructose (Positive Control), 5 mM 2,5-AM (Experimental), or Vehicle (Negative Control) for 30 minutes.

  • Lysis & Fractionation:

    • Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, 0.1% NP-40) for 10 minutes on ice.

    • Centrifuge at 3,000 x g for 5 minutes. The supernatant is the Cytoplasmic Fraction .

    • Wash the pellet twice with hypotonic buffer, then resuspend in hypertonic nuclear extraction buffer (20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 25% glycerol). Sonicate and centrifuge at 14,000 x g for 10 minutes. The supernatant is the Nuclear Fraction .

  • Western Blotting: Resolve fractions on a 10% SDS-PAGE gel. Probe for GCK. Crucial Validation: Probe for Lamin B1 (Nuclear loading control) and α -Tubulin (Cytoplasmic loading control) to ensure fraction purity.

  • Quantification: Calculate the Cytoplasmic:Nuclear GCK ratio via densitometry.

Workflow Step1 1. Cell Culture & Starvation Step2 2. Treatment (2,5-AM vs Fructose) Step1->Step2 Step3 3. Subcellular Fractionation Step2->Step3 Step4 4. Western Blot (GCK, Lamin B, Tubulin) Step3->Step4 Step5 5. Densitometric Quantification Step4->Step5

Experimental Workflow for GCK Translocation Assay.

Protocol 2: Quantifying Intracellular ATP Depletion

Causality Check: To prove that 2,5-AM acts as a phosphate sink, ATP depletion must be measurable and reversible by exogenous phosphate loading[7].

Step-by-Step Methodology:

  • Pre-treatment (Phosphate Loading): Pre-incubate half of the hepatocyte cohorts with 10 mM sodium phosphate (NaH2PO4) for 1 hour. Leave the other half in standard media (1 mM Pi).

  • 2,5-AM Exposure: Expose cells to 2 mM 2,5-AM for 60 minutes.

  • Lysis & ATP Extraction: Rapidly aspirate media and lyse cells using boiling 100 mM Tris-HCl (pH 7.7) containing 4 mM EDTA to instantly denature ATPases.

  • Bioluminescence Assay: Transfer 50 μ L of lysate to an opaque 96-well plate. Add 50 μ L of Luciferase/Luciferin reagent.

  • Readout: Measure luminescence immediately. Normalize ATP concentrations to total protein content (via BCA assay). Expected Result: 2,5-AM will severely depress ATP levels in standard media. Phosphate-loaded cells will exhibit a rescue of ATP levels, confirming the mechanism of phosphate trapping[7][8].

Therapeutic Implications in Oncology

The ability of 2,5-AM to mimic F-1-P while sabotaging cellular energy has profound implications for drug development, particularly in oncology.

Many aggressive malignancies, including Acute Myeloid Leukemia (AML), Pancreatic Cancer, and Clear Cell Renal Cell Carcinoma, adapt to hypoxic, glucose-depleted tumor microenvironments by heavily upregulating the fructose transporter GLUT5 (SLC2A5) [4][9]. These tumors switch to fructolysis to sustain proliferation and lipid synthesis[10][11].

By administering 2,5-AM, researchers can exploit this tumor-specific GLUT5 overexpression. 2,5-AM enters the cancer cells, is phosphorylated to 2,5-AM-1-P, and irreversibly traps the cell's phosphate pool. This targeted ATP depletion halts tumor proliferation, suppresses colony growth, and induces apoptosis, offering a novel metabolic vulnerability that spares healthy, non-GLUT5-expressing tissues[4][9][12].

References

  • Rawson NE, Friedman MI. (1994). Phosphate loading prevents the decrease in ATP and increase in food intake produced by 2,5-anhydro-D-mannitol. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.[Link]

  • Tappy L, Lê KA. (2010). Metabolic Effects of Fructose and the Worldwide Increase in Obesity. Physiological Reviews.[Link]

  • Riquelme PT, Wernette-Hammond ME, Kneer NM, Lardy HA. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences.[Link]

  • Godoy A, et al. (2023). Fructose, Another Sweet for Cancer: A Context Acting Nutrient Hypothesis. Journal of Clinical and Translational Hepatology.[Link]

  • Chen WL, et al. (2016). Enhanced Fructose Utilization Mediated by SLC2A5 Is a Unique Metabolic Feature of Acute Myeloid Leukemia with Therapeutic Potential. Cancer Cell.[Link]

  • Riquelme PT, Kneer NM, Lardy HA. (1984). Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells. Proceedings of the National Academy of Sciences.[Link]

  • Koltai T. (2019). Fructose: the forgotten energy source in cancer. A minireview. ResearchGate.[Link]

Sources

Exploratory

Physiological Effects of 2,5-Anhydro-D-mannitol-1-phosphate in Hepatocytes: A Mechanistic and Methodological Guide

Biochemical Context and Metabolic Rationale 2,5-Anhydro-D-mannitol (2,5-AM) is a structurally restricted fructose analog locked in a furanose ring configuration. In hepatic research, it serves as a powerful metabolic too...

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Author: BenchChem Technical Support Team. Date: April 2026

Biochemical Context and Metabolic Rationale

2,5-Anhydro-D-mannitol (2,5-AM) is a structurally restricted fructose analog locked in a furanose ring configuration. In hepatic research, it serves as a powerful metabolic tool to uncouple cellular energy status from nutrient availability. Upon entering hepatocytes, 2,5-AM is rapidly phosphorylated by fructokinase to form 2,5-anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) [1].

Unlike physiological fructose-1-phosphate, which is rapidly cleaved by hepatic aldolase to continue through glycolysis, 2,5-AM-1-P is highly resistant to aldolase cleavage. This metabolic dead-end results in the massive intracellular accumulation of 2,5-AM-1-P[2]. As a Senior Application Scientist, I utilize this compound to induce controlled phosphate trapping, enabling the precise study of ATP depletion, allosteric enzyme regulation, and the hepatic signaling pathways that govern systemic energy homeostasis[3].

Mechanistic Pathways of 2,5-AM-1-P Toxicity

A. Glycogenolysis Arrest via Phosphorylase a Inhibition

The accumulation of 2,5-AM-1-P directly disrupts hepatic glucose output by acting as a competitive inhibitor of phosphorylase a. Experimental data demonstrates that 2,5-AM-1-P inhibits phosphorylase a with a Ki​ value of approximately 2.4 mM[2]. Because intracellular concentrations of this phosphorylated metabolite can surge to 9.2 µmol/g wet weight in treated hepatocytes, this phosphorolysis blockade is the primary locus for the inhibition of basal and glucagon-stimulated glucose production from glycogen[2].

B. Phosphate Trapping and Gluconeogenesis Blockade

The rapid phosphorylation of 2,5-AM consumes vast amounts of ATP and inorganic phosphate (Pi). Because the resulting 2,5-AM-1-P cannot be efficiently metabolized, Pi becomes "trapped" in the sugar-phosphate pool[3]. This induces a severe collapse of the hepatic ATP/ADP ratio. The accumulation of ADP and 2,5-AM-1,6-bisphosphate (an allosteric activator of pyruvate kinase) alters the pyruvate/phosphoenolpyruvate (PEP) ratio, decisively shutting down gluconeogenesis from precursors like lactate and pyruvate[4][5].

C. Intracellular Calcium Spikes and the Hepatic Hunger Stimulus

The metabolic crisis induced by 2,5-AM-1-P extends beyond carbohydrate metabolism into systemic neuroendocrine signaling. The acute depletion of ATP triggers a marked elevation of intracellular calcium ( Ca2+ ) within 2–3 minutes of exposure[6]. This calcium spike originates from intracellular stores rather than extracellular influx. This localized hepatic signal is relayed via vagal afferents to the central nervous system, effectively mimicking a severe fasting state and triggering a potent feeding response in vivo[6][7].

Pathway AM 2,5-Anhydro-D-mannitol Fructokinase Fructokinase AM->Fructokinase Hepatic Uptake AM1P 2,5-AM-1-P (Accumulates) Fructokinase->AM1P Phosphorylation ATP ATP Depletion & Pi Trapping Fructokinase->ATP Consumes ATP PhosA Phosphorylase a AM1P->PhosA Inhibits (Ki=2.4mM) Glycogenolysis Glycogenolysis Blocked PhosA->Glycogenolysis Arrests Calcium Intracellular Ca2+ Spike ATP->Calcium Triggers Release

Metabolic pathway of 2,5-AM-1-P accumulation and its physiological effects in hepatocytes.

Quantitative Physiological Impacts

To synthesize the downstream effects of 2,5-AM-1-P accumulation, the following table summarizes the key metabolic shifts observed in isolated hepatocyte models.

Metabolic ParameterPhysiological Effect in HepatocytesKey Metabolite/Enzyme InvolvedRef
Glycogenolysis Inhibited (Basal & Glucagon-stimulated)Phosphorylase a (Inhibited, Ki​ = 2.4 mM)[2]
Gluconeogenesis Inhibited (from lactate/pyruvate)Pyruvate Kinase (Activated by 2,5-AM-1,6- P2​ )[4][5]
Cellular Energy Severe ATP DepletionATP / ADP Ratio (Decreased via Pi trapping)[3]
Signaling Rapid Ca2+ Elevation (within 2-3 min)Intracellular Calcium Stores (Released)[6]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the field-proven methodologies required to study 2,5-AM-1-P in vitro. Each protocol is designed with built-in causality and validation steps.

Protocol 1: Hepatocyte Isolation and Dietary Pre-Conditioning

Causality: The baseline metabolic flux of hepatocytes is dictated by the animal's feeding state. Fed rats possess replete glycogen stores, making them mandatory for studying glycogenolysis inhibition[2]. Conversely, 24-hour fasted rats are depleted of glycogen and rely entirely on gluconeogenesis, making them the optimal model for glucose synthesis assays[4][5].

  • Perfusion: Perform an in situ two-step liver perfusion using a calcium-free EGTA buffer followed by a collagenase buffer. This digests the extracellular matrix while preserving cell membrane integrity, ensuring high-yield, viable single-cell suspensions.

  • Pre-Conditioning: Isolate hepatocytes from either fed (for glycogenolysis) or fasted (for gluconeogenesis) Sprague-Dawley rats.

  • Incubation: Suspend hepatocytes in Krebs-Henseleit bicarbonate buffer. Introduce 2,5-AM at titrated concentrations (0.1 mM to 2.5 mM) to establish dose-response kinetics[1].

Protocol 2: Real-Time 31 P-NMR Spectroscopy for Phosphate Trapping

Causality: Traditional lysis-based ATP assays provide only static snapshots. 31 P-NMR allows for continuous, non-invasive quantification of intracellular ATP, Pi, and sugar phosphates, capturing the dynamic kinetics of phosphate trapping[3].

  • Immobilization: Cast isolated hepatocytes in agarose gel threads. This critical step maintains cell viability and prevents washout during continuous perfusion in the NMR spectrometer.

  • Baseline Acquisition: Acquire baseline 31 P-NMR spectra to establish the initial β -ATP and Pi peaks.

  • Perfusion & Monitoring: Perfuse the agarose threads with buffer containing 10 mM 2,5-AM. Continuously acquire spectra.

  • Validation: Observe the temporal depletion of the β -ATP peak and the simultaneous, stoichiometric rise in the sugar-monophosphate peak (representing 2,5-AM-1-P accumulation)[3].

Workflow S1 Hepatocyte Isolation S2 Immobilization in Agarose S1->S2 S3 2,5-AM Perfusion S2->S3 S4 31P-NMR Spectroscopy S3->S4 S5 Quantify ATP & Sugar-P S4->S5

Step-by-step workflow for real-time 31P-NMR analysis of ATP depletion in hepatocytes.

Protocol 3: Ratiometric Intracellular Calcium Imaging

Causality: To prove that ATP depletion triggers a calcium signal, accurate real-time Ca2+ quantification is required. Using the ratiometric dye Fura-2 eliminates artifacts caused by uneven dye loading, cell thickness variations, or photobleaching[6].

  • Dye Loading: Incubate hepatocytes with Fura-2 AM (acetoxymethyl ester). The ester form is cell-permeant; once inside, intracellular esterases cleave the AM group, trapping the active, Ca2+ -sensitive dye.

  • Excitation: Alternate excitation at 340 nm (Ca-bound) and 380 nm (Ca-free) and measure emission at 510 nm. Calculate the 340/380 ratio to determine absolute intracellular Ca2+ levels.

  • Validation Control: To verify the source of the calcium spike, perform a control run where intracellular stores are pre-emptied using thapsigargin (a SERCA pump inhibitor). If 2,5-AM fails to elicit a Ca2+ spike in thapsigargin-treated cells, it validates that the calcium originates from intracellular stores, not extracellular influx[6].

References

  • [4] Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]

  • [5] Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • [2] Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. PubMed (NIH). Available at:[Link]

  • [7] 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology. Available at:[Link]

  • [3] Interactions of dietary fat and 2,5-anhydro-D-mannitol on energy metabolism in isolated rat hepatocytes. PubMed (NIH). Available at:[Link]

  • [6] 2,5-Anhydro-D-mannitol increases hepatocyte calcium: implications for a hepatic hunger stimulus. PubMed (NIH). Available at:[Link]

  • [1] Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol (PDF). Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Cation-Exchange Conversion of 2,5-Anhydro-D-Mannitol-1-Phosphate Barium Salt Hydrate

Target Audience: Metabolic Researchers, Cell Biologists, and Oncology/Diabetes Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Biological Context 2,5-Anhy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Metabolic Researchers, Cell Biologists, and Oncology/Diabetes Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Biological Context

2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is a highly specialized, C2​ -symmetrical structural analog of both fructose-1-phosphate and fructose-6-phosphate[1]. In metabolic research, it is utilized as a potent inhibitor of gluconeogenesis and glycogenolysis. Upon cellular uptake, the precursor 2,5-anhydro-D-mannitol is phosphorylated by fructokinase into 2,5-AM-1-P, which accumulates intracellularly and acts as a competitive inhibitor of glycogen phosphorylase α ( Ki​≈2.4 mM ) and phosphofructokinase-1 (PFK-1)[1][2][3].

Because of its profound ability to short-circuit hepatic glucose output and disrupt tumor glycolysis, it is a critical tool for developing therapeutics targeting Type 2 Diabetes Mellitus and highly glycolytic cancers[1][2].

Pathway A 2,5-Anhydro-D-mannitol (Cellular Entry) B Fructokinase (Phosphorylation) A->B ATP -> ADP C 2,5-AM-1-Phosphate (Active Metabolite) B->C Intracellular Accumulation D Glycogen Phosphorylase α & PFK-1 C->D Competitive Inhibition E Inhibition of Gluconeogenesis & Tumor Glycolysis D->E Metabolic Shift

Figure 1: Mechanism of action of 2,5-AM-1-P in metabolic inhibition.

The Chemical Challenge: The Barium Salt Paradox

The Formulation Rationale: Sugar phosphates are inherently unstable as free acids, prone to rapid, acid-catalyzed hydrolysis of the phosphate ester bond. To ensure long-term stability, commercial vendors supply 2,5-AM-1-P as a Barium Salt Hydrate . Barium salts of sugar phosphates are highly crystalline, non-hygroscopic, and exceptionally stable at room temperature[4].

The Experimental Barrier (Causality): While stable for storage, the barium salt cannot be used directly in biological assays.

  • Cytotoxicity: Free barium ions ( Ba2+ ) are highly toxic to cells, acting as potent blockers of inward-rectifier potassium channels ( Kir​ ).

  • Precipitation: Ba2+ forms highly insoluble precipitates with sulfates and phosphates, which are ubiquitous in physiological buffers (e.g., PBS) and cell culture media. Direct addition will alter the intended molarity of the inhibitor and cause physical damage to cell monolayers.

The Solution: The barium salt must be converted into a biologically compatible sodium ( Na+ ) or potassium ( K+ ) salt prior to use. This is achieved via a precise cation-exchange protocol using a strongly acidic resin (Dowex 50W-X8), followed by immediate neutralization[4].

Workflow Step1 Dissolve Barium Salt in cold ddH2O Step2 Add Dowex 50W-X8 (H+ Form) Resin Step1->Step2 Step3 Agitate & Filter (Sequester Ba2+) Step2->Step3 Step4 Neutralize Filtrate with NaOH to pH 7.4 Step3->Step4 Step5 Sterile Filter & Store at -80°C Step4->Step5

Figure 2: Cation-exchange workflow for converting Barium salt to Sodium salt.

Validated Protocol: Cation-Exchange & Neutralization

This protocol features a built-in self-validating step to guarantee the complete removal of toxic barium ions before biological application.

Required Materials
Reagent / MaterialSpecification / Purpose
2,5-AM-1-P Barium Salt Hydrate Target compound (Starting material)
Dowex 50W-X8 Resin Strongly acidic cation exchanger, 50-100 mesh, Hydrogen ( H+ ) form
1.0 M NaOH (or KOH) High-purity, for rapid neutralization
1.0 M Sodium Sulfate ( Na2​SO4​ ) Reagent for the self-validation (Barium exclusion) test
Cold ddH2​O Solvent (Chilled to 4°C to minimize hydrolysis)
Step-by-Step Methodology
Step 1: Resin Equilibration (Capacity Planning)

Causality: Dowex 50W-X8 has an exchange capacity of ~1.7 meq/mL. To drive the equilibrium entirely toward barium sequestration, a 5-to-10-fold excess of resin capacity is required.

  • Weigh out the calculated amount of Dowex 50W-X8 ( H+ form) resin.

  • Wash the resin three times with 10 volumes of ddH2​O to remove leachable polymers, colored impurities, and fine particulates. Decant the supernatant after each wash.

Step 2: Dissolution and Ion Exchange

Causality: The barium salt of 2,5-AM-1-P may exhibit limited solubility in neutral water. The addition of the H+ resin continuously removes Ba2+ from the solution, shifting the equilibrium and driving the complete dissolution of the salt into its soluble free acid form.

  • Suspend the 2,5-AM-1-P barium salt in cold ddH2​O (targeting a final concentration of 10–50 mM) in a glass beaker.

  • Add the washed Dowex resin directly to the suspension.

  • Stir gently on a magnetic stirrer at 4°C for 45–60 minutes. The cloudy suspension will clarify completely as the barium is exchanged for hydrogen ions.

Step 3: Filtration and Rapid Neutralization

Causality: The resulting filtrate contains the free acid of the sugar phosphate. At low pH, the phosphate ester bond is highly susceptible to hydrolysis. Immediate neutralization is critical to preserve the molecular integrity of the inhibitor[4].

  • Filter the mixture through a medium-porosity sintered glass funnel into a collection flask submerged in an ice bath.

  • Wash the resin bed with a small volume of cold ddH2​O to maximize the recovery yield.

  • Immediately insert a calibrated pH probe into the chilled filtrate.

  • Add 1.0 M NaOH dropwise under continuous stirring until the pH stabilizes exactly between 7.0 and 7.4.

Step 4: Self-Validation (The Barium Exclusion Test)

Causality: You must empirically verify that no toxic Ba2+ remains before applying the solution to biological models. This self-validating step ensures the trustworthiness of the protocol.

  • Extract a 20 µL aliquot of the neutralized solution into a microcentrifuge tube.

  • Add 20 µL of 1.0 M Na2​SO4​ .

  • Interpretation:

    • Pass: The solution remains crystal clear. The exchange was successful.

    • Fail: The solution turns cloudy or forms a white precipitate ( BaSO4​ ). Barium is still present. Corrective Action: Pass the bulk solution through a fresh batch of Dowex resin and repeat Steps 3 and 4.

Step 5: Quantification and Storage
  • Because the volume changes during washing and neutralization, determine the exact final concentration using a standard Malachite Green total phosphorus assay (following acid digestion of the organic phosphate).

  • Sterile-filter the validated sodium salt solution through a 0.22 µm PES membrane.

  • Aliquot into single-use vials and store at -80°C to prevent long-term degradation.

Quantitative Data: Physicochemical Comparison

To aid in experimental design, the table below summarizes the critical differences between the commercial starting material and the prepared biological reagent.

PropertyBarium Salt Hydrate (Commercial)Sodium Salt (Prepared Solution)
Chemical Formula C6​H11​O8​P⋅Ba⋅xH2​O C6​H11​O8​P⋅Na2​
Physical State Crystalline solidAqueous solution
pH Stability Highly stable (Solid state)Stable at pH 7.0 - 7.4
Buffer Compatibility Incompatible (Precipitates in PBS/Media)Fully compatible
Cellular Toxicity High (Off-target Kir​ channel block)Low (Physiologically inert cation)
Storage Temperature Room Temperature or 4°C-80°C (Aliquoted)

References

  • Glycogen phosphorylase inhibitors for treatment of type 2 diabetes mellitus. Expert Opinion on Investigational Drugs. [2]

  • Anti-cancer agents counteracting tumor glycolysis. PMC - NIH. [1]

  • One-Step, Stereocontrolled Synthesis of Glycosyl 1-Phosphates, Uridine-5'-diphosphogalactose, and Uridine-5'-diphosphoglucose from Unprotected Glycosyl Donors. Journal of the American Chemical Society. [4]

  • Earl W. Sutherland (1915–1974) / Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. ResearchGate. [3]

Sources

Application

Application Note: In Vitro Enzyme Assay Protocols Using 2,5-Anhydro-D-mannitol-1-phosphate

Executive Summary & Mechanistic Rationale 2,5-Anhydro-D-mannitol (2,5-AM) is a C2-symmetrical analog of fructose that has become a critical biochemical tool for probing carbohydrate metabolism, specifically glycolysis, g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2,5-Anhydro-D-mannitol (2,5-AM) is a C2-symmetrical analog of fructose that has become a critical biochemical tool for probing carbohydrate metabolism, specifically glycolysis, gluconeogenesis, and glycogenolysis. Upon cellular entry, 2,5-AM is phosphorylated by fructokinase or hexokinase to yield 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) [1].

Because 2,5-AM-1-P lacks a C2-hydroxyl group and is locked in a furanose ring structure, it acts as a stable mimic of fructose-1-phosphate and fructose-6-phosphate[2]. It cannot be readily cleaved by aldolase, leading to its accumulation. In in vitro settings, 2,5-AM-1-P serves a dual purpose:

  • Direct Allosteric/Competitive Inhibitor: It directly inhibits key enzymes such as Glycogen Phosphorylase a and Phosphoglucomutase (PGM)[1].

  • Kinase Substrate: It acts as a substrate for Phosphofructokinase-1 (PFK-1), which phosphorylates it into 2,5-Anhydro-D-mannitol-1,6-bisphosphate (2,5-AM-1,6-P2)[2]. This bisphosphate product is a potent inhibitor of Fructose-1,6-bisphosphatase (FBPase)[3] and an activator of Pyruvate Kinase (PK)[1].

Understanding the downstream cascade of 2,5-AM-1-P is critical for designing in vitro assays, as the generation of its bisphosphate derivative can inadvertently trigger secondary allosteric effects in coupled assay systems.

MetabolicPathway AM 2,5-Anhydro-D-mannitol (2,5-AM) Fructokinase Fructokinase / Hexokinase AM->Fructokinase AM1P 2,5-AM-1-Phosphate (2,5-AM-1-P) PFK Phosphofructokinase-1 (PFK-1) AM1P->PFK PhosA Glycogen Phosphorylase a AM1P->PhosA Inhibits PGM Phosphoglucomutase (PGM) AM1P->PGM Inhibits AM16P2 2,5-AM-1,6-Bisphosphate (2,5-AM-1,6-P2) FBPase Fructose-1,6-bisphosphatase (FBPase) AM16P2->FBPase Inhibits PK Pyruvate Kinase (PK) AM16P2->PK Activates Fructokinase->AM1P PFK->AM16P2

Metabolic cascade and enzymatic targets of 2,5-AM-1-P and its bisphosphate derivative.

Kinetic Profiling of 2,5-AM Phosphate Esters

To design robust assays, researchers must account for the specific binding affinities of 2,5-AM-1-P and its downstream product. The following table summarizes the quantitative kinetic parameters established in mammalian liver models.

Target EnzymeModulatorEffectKinetic ParameterReference
Glycogen Phosphorylase a 2,5-AM-1-PInhibitionApparent Ki​ = 0.66 ± 0.09 mM[1]
Phosphoglucomutase (PGM) 2,5-AM-1-PInhibitionApparent Ki​ = 2.8 ± 0.2 mM[1]
Fructose-1,6-bisphosphatase 2,5-AM-1,6-P2InhibitionApparent Ki​ = 3.6 ± 0.3 µM[1]
Pyruvate Kinase (PK) 2,5-AM-1,6-P2ActivationApparent Ka​ = 9.5 ± 0.9 µM[1]

Experimental Design: Navigating the "Coupled Assay Trap"

When utilizing 2,5-AM-1-P in in vitro diagnostics, standard coupled enzyme assays often fail due to cross-reactivity. This necessitates the design of self-validating systems based on strict causality.

  • The Phosphorylase Pitfall: Standard assays for Glycogen Phosphorylase a measure the forward reaction (glycogen breakdown to glucose-1-phosphate) by coupling it to Phosphoglucomutase (PGM) and Glucose-6-Phosphate Dehydrogenase (G6PDH). However, because 2,5-AM-1-P directly inhibits PGM ( Ki​ = 2.8 mM)[1], introducing it into this coupled system will inhibit the coupling enzyme, yielding a false-positive result for Phosphorylase a inhibition.

    • Solution (Protocol 1): Measure the reverse reaction (glycogen synthesis) by quantifying the release of inorganic phosphate (Pi) directly, bypassing PGM entirely.

  • The PFK-1 Pitfall: Measuring the ability of PFK-1 to utilize 2,5-AM-1-P as a substrate is typically done via a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay. However, the product of this reaction, 2,5-AM-1,6-P2, is a potent allosteric activator of PK ( Ka​ = 9.5 µM)[1]. As the product accumulates, the coupling enzyme (PK) accelerates.

    • Solution (Protocol 2): PK must be added in massive, non-rate-limiting excess (50+ U/mL) so that even in its unactivated basal state, it instantly converts all generated ADP.

Protocol 1: Uncoupled Glycogen Phosphorylase a Inhibition Assay

This protocol measures the inhibition of Glycogen Phosphorylase a by 2,5-AM-1-P using a direct colorimetric detection of inorganic phosphate (Pi) via the Malachite Green method. This self-validating approach ensures that PGM inhibition does not confound the data.

Materials
  • Buffer A: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂, 0.5 mM DTT.

  • Substrates: 2% (w/v) Glycogen (Type III, oyster), 50 mM Glucose-1-Phosphate (G1P).

  • Inhibitor: 2,5-AM-1-P (Titration range: 0.1 mM to 5.0 mM).

  • Enzyme: Purified Glycogen Phosphorylase a (e.g., rabbit muscle or rat liver).

  • Detection: Malachite Green Phosphate Assay Kit.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 2X substrate master mix containing 4% glycogen and 100 mM G1P in Buffer A.

  • Inhibitor Setup: In a 96-well clear microplate, aliquot 25 µL of 2,5-AM-1-P at various concentrations (0.1 - 5.0 mM final). Include a vehicle control (Buffer A only) and a positive control inhibitor (e.g., 1,4-dideoxy-1,4-imino-D-arabinitol).

  • Enzyme Addition: Add 25 µL of Phosphorylase a (diluted to 0.5 µg/mL in Buffer A) to each well. Incubate at 30°C for 10 minutes to allow inhibitor binding.

  • Reaction Initiation: Initiate the reverse reaction (glycogen synthesis) by adding 50 µL of the 2X substrate master mix to all wells.

  • Incubation: Incubate the plate at 30°C for exactly 15 minutes.

  • Termination & Detection: Stop the reaction by adding 20 µL of Malachite Green Reagent A (acidic molybdate), followed by 20 µL of Reagent B.

  • Readout: Incubate for 20 minutes at room temperature for color development, then measure absorbance at 620 nm. Calculate the IC₅₀/Kᵢ using standard Michaelis-Menten kinetics software.

Protocol 2: PFK-1 Substrate Utilization Assay (PK/LDH Coupled)

This protocol evaluates the kinetic efficiency of PFK-1 in phosphorylating 2,5-AM-1-P into 2,5-AM-1,6-P2. To prevent the allosteric activation of Pyruvate Kinase from artificially skewing the reaction rate, PK is supplied in massive excess.

CoupledAssay Substrate 2,5-AM-1-P + ATP PFK1 PFK-1 (Target Enzyme) Substrate->PFK1 Inter1 2,5-AM-1,6-P2 + ADP PFK1->Inter1 Rate-limiting step PK Pyruvate Kinase (Excess) Inter1->PK ADP triggers PK Inter1->PK Allosteric Activation (Controlled by excess PK) Inter2 Pyruvate + ATP PK->Inter2 PEP -> Pyruvate LDH Lactate Dehydrogenase (Excess) Inter2->LDH Signal NADH Oxidation to NAD+ (ΔA340 nm) LDH->Signal Continuous readout

Workflow of the PFK-1 coupled assay highlighting the allosteric feedback loop.

Materials
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 50 mM KCl, 1 mM DTT.

  • Cofactors: 2 mM ATP, 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

  • Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

  • Substrate: 2,5-AM-1-P (Titration range: 0.1 mM to 10 mM).

  • Target Enzyme: Purified PFK-1.

Step-by-Step Methodology
  • Master Mix Preparation: Prepare an assay master mix containing Assay Buffer, ATP, PEP, NADH, and the coupling enzymes.

    • Critical Causality Step: Add PK at 50 U/mL and LDH at 50 U/mL . This is 5-10x higher than standard PFK assays to ensure the PK reaction remains instantaneous even before 2,5-AM-1,6-P2 accumulates and activates it[1].

  • System Validation (Self-Validating Control): Before adding PFK-1, spike a control well with 50 µM ADP. The absorbance at 340 nm should drop instantaneously (within <5 seconds). If the drop is gradual, increase the PK concentration.

  • Substrate Setup: Aliquot 10 µL of 2,5-AM-1-P at various concentrations into a UV-transparent 96-well microplate.

  • Master Mix Addition: Add 80 µL of the Master Mix to each well. Read the baseline absorbance at 340 nm for 2 minutes to ensure no background NADH oxidation occurs.

  • Reaction Initiation: Add 10 µL of PFK-1 (pre-diluted to an appropriate working concentration) to initiate the reaction.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 340 nm (NADH oxidation) at 30°C for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot V0​ against[2,5-AM-1-P] to determine the Km​ and Vmax​ using the Michaelis-Menten equation.

References

  • Anti-cancer agents counteracting tumor glycolysis - PMC - NIH. nih.gov.
  • CRYSTALLOGRAPHIC STUDIES OF THE CATALYTIC MECHANISM OF THE NEUTRAL FORM OF FRUCTOSE-1,6-BISPHOSPHATASE - RCSB PDB. rcsb.org.
  • Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed. nih.gov.

Sources

Method

2,5-Anhydro-D-mannitol-1-phosphate protocol for phosphofructokinase kinetics

Application Note: Kinetic Profiling of Phosphofructokinase using 2,5-Anhydro-D-Mannitol-1-Phosphate Executive Summary & Mechanistic Rationale Phosphofructokinase-1 (PFK-1) is the primary rate-limiting enzyme of glycolysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Kinetic Profiling of Phosphofructokinase using 2,5-Anhydro-D-Mannitol-1-Phosphate

Executive Summary & Mechanistic Rationale

Phosphofructokinase-1 (PFK-1) is the primary rate-limiting enzyme of glycolysis, catalyzing the ATP-dependent phosphorylation of D-fructose-6-phosphate (F-6-P) to fructose-1,6-bisphosphate (F-1,6-BP). A major challenge in characterizing PFK-1 kinetics is that its natural substrate, F-6-P, exists in solution as a dynamic equilibrium of four tautomeric forms: cyclic α

  • and β -furanose anomers, alongside acyclic keto and hydrated keto forms[1].

To definitively establish the tautomeric and anomeric specificity of PFK-1, researchers utilize 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) . Because 2,5-AM-1-P is structurally locked as an isosteric analog of β -D-fructofuranose-6-phosphate, it cannot undergo ring-chain tautomerization[1]. Utilizing this analog in kinetic assays has proven that PFK-1 exclusively binds and phosphorylates the β -furanose form of the substrate, effectively redefining the enzyme as an ATP: β -D-fructofuranose 6-phosphate 1-phosphotransferase[1].

Beyond structural enzymology, 2,5-AM-1-P and its metabolic product, 2,5-anhydro-D-mannitol-1,6-bisphosphate (2,5-AM-1,6-BP), act as potent metabolic reprogrammers. They trap intracellular phosphate, inhibit gluconeogenesis, and force a shift toward glycolysis—making them highly relevant for drug development targeting the Warburg effect in oncology and metabolic syndrome[2].

Quantitative Kinetic & Regulatory Profiling

The kinetic parameters of 2,5-AM-1-P demonstrate that it is a highly efficient alternate substrate for PFK-1, whereas its α -anomer counterpart acts as a competitive inhibitor. Once phosphorylated, the resulting bisphosphate severely disrupts downstream metabolic flux.

Table 1: Anomeric Specificity and PFK-1 Kinetic Parameters | Substrate / Analog | Structural Mimicry | Km​ or Ki​ (mM) | Relative Vmax​ (%) | Enzymatic Role | | :--- | :--- | :--- | :--- | :--- | | D-Fructose-6-Phosphate | Natural Substrate (Mixed) | ~0.02 - 0.1 | 100% | Primary Substrate | | 2,5-Anhydro-D-mannitol-1-P | β -D-fructofuranose-6-P | Km​ = 0.41 | 87% | Alternate Substrate | | 2,5-Anhydro-D-glucitol-6-P | α -D-fructofuranose-6-P | Ki​ = 0.34 | 0% | Competitive Inhibitor |

Data synthesized from structurally locked isosteric analog studies[1].

Table 2: Downstream Metabolic Regulation by 2,5-AM Derivatives

Metabolite Target Enzyme Pathway Regulatory Effect Kinetic Parameter

| 2,5-AM-1-P | Glycogen Phosphorylase | Glycogenolysis | Inhibition | Apparent Ki​ = 0.66 ± 0.09 mM | | 2,5-AM-1-P | Phosphoglucomutase | Glycogenolysis | Inhibition | Apparent Ki​ = 2.8 ± 0.2 mM | | 2,5-AM-1,6-BP | Fructose-1,6-bisphosphatase | Gluconeogenesis | Inhibition | Apparent Ki​ = 3.6 ± 0.3 µM | | 2,5-AM-1,6-BP | Pyruvate Kinase | Glycolysis | Activation | Apparent Ka​ = 9.5 ± 0.9 µM |

Data synthesized from hepatocyte gluconeogenesis and glycogenolysis inhibition studies[2].

Metabolic Pathway & Regulatory Visualization

PFK_Kinetics AM 2,5-Anhydro-D-mannitol AM1P 2,5-AM-1-Phosphate (β-Furanose Analog) AM->AM1P Fructokinase PFK Phosphofructokinase (PFK-1) AM1P->PFK Substrate (Km = 0.41 mM) Phos Glycogen Phosphorylase AM1P->Phos Inhibits (Ki = 0.66 mM) AM16BP 2,5-AM-1,6-Bisphosphate PFK->AM16BP Phosphorylation FBPase Fructose-1,6-bisphosphatase AM16BP->FBPase Inhibits (Ki = 3.6 µM) PK Pyruvate Kinase AM16BP->PK Activates (Ka = 9.5 µM)

Metabolic regulation and PFK-1 interaction by 2,5-Anhydro-D-mannitol derivatives.

Self-Validating Experimental Protocol: Coupled Enzyme Assay

To accurately measure the Km​ and Vmax​ of PFK-1 using 2,5-AM-1-P, a continuous spectrophotometric coupled enzyme assay is required. Direct measurement of phosphate transfer is impractical for high-resolution kinetics. Instead, the production of ADP by PFK-1 is coupled to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

Causality Behind Experimental Choices
  • Coupled System Selection: Measuring the disappearance of NADH at 340 nm allows for real-time, continuous monitoring of the initial velocity ( v0​ ), which is strictly required for Michaelis-Menten modeling.

  • Self-Validating Design: The protocol incorporates built-in diagnostic steps. A common failure point in coupled assays is the coupling enzymes (PK/LDH) becoming rate-limiting. By actively spiking the system with ADP (the intermediate product), we validate that the PK/LDH cascade operates at a Vmax​ significantly higher than the PFK-1 reaction.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl 2​ , 100 mM KCl. Note: PFK-1 is highly sensitive to pH fluctuations; ensure pH is exactly 8.0 at the assay temperature (usually 25°C).

  • Coupling Master Mix (per 1 mL reaction):

    • 1 mM ATP (freshly prepared to avoid spontaneous hydrolysis)

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • 5 Units of Pyruvate Kinase (PK)

    • 10 Units of Lactate Dehydrogenase (LDH)

  • Substrate Stock: 10 mM 2,5-AM-1-P in ultra-pure water.

Step-by-Step Methodology

Step 1: System Equilibration and Background Validation

  • Pipette 950 µL of the Coupling Master Mix into a 1 mL quartz cuvette.

  • Add 10 µL of purified PFK-1 enzyme (concentration optimized to yield a ΔA340​ of ~0.05 - 0.1 per minute).

  • Invert gently to mix and place in a temperature-controlled spectrophotometer at 25°C.

  • Validation Check 1 (ATPase Background): Monitor absorbance at 340 nm for 3 minutes before adding the substrate. A slight downward drift indicates trace ATPase activity in the PFK-1 preparation. Record this baseline slope ( mbaseline​ ) to subtract from the final reaction rate.

Step 2: Coupling Efficiency Validation

  • Validation Check 2 (Coupling Excess): In a parallel control cuvette containing the Master Mix (without PFK-1), spike in 0.1 mM ADP.

  • The absorbance at 340 nm must drop precipitously and plateau within 10-15 seconds. If the drop is sluggish, the PK/LDH enzymes have degraded, and the master mix must be remade.

Step 3: Kinetic Data Acquisition

  • Initiate the reaction by adding varying volumes of the 2,5-AM-1-P stock to achieve final concentrations ranging from 0.05 mM to 2.0 mM (spanning the 0.41 mM Km​ ).

  • Adjust the final volume to exactly 1.0 mL using Assay Buffer.

  • Record the linear decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the initial velocity ( v0​ ) using the molar extinction coefficient of NADH ( ϵ=6220 M−1cm−1 ).

Step 4: Data Analysis

  • Correct all reaction slopes by subtracting the mbaseline​ obtained in Step 1.

  • Convert ΔA340​/min to μmol/min (Units of enzyme activity).

  • Plot v0​ against [2,5-AM-1-P] and fit to the Michaelis-Menten equation using non-linear regression to derive Km​ and Vmax​ .

Sources

Application

Solubilization and Buffer Compatibility of 2,5-Anhydro-D-mannitol-1-phosphate Barium Salt for In Vitro Assays

The Barium Salt Paradox: Stability vs. Biological Utility 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is a critical structural analog of fructose-1-phosphate.

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Author: BenchChem Technical Support Team. Date: April 2026

The Barium Salt Paradox: Stability vs. Biological Utility

2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is a critical structural analog of fructose-1-phosphate. It is widely utilized by drug development professionals and biochemists as a potent gluconeogenesis inhibitor in isolated hepatocytes[1].

However, researchers frequently encounter a significant pre-analytical hurdle: the compound is commercially supplied as a barium salt hydrate (CAS 352000-02-3)[1].

The Chemical Rationale: Sugar phosphates are inherently unstable, hygroscopic, and difficult to crystallize. Manufacturing these compounds as barium salts allows them to be easily precipitated from aqueous-ethanol mixtures during chemical synthesis, yielding a highly stable, non-hygroscopic powder suitable for long-term storage[2].

The Biological Barrier: Barium salts of sugar phosphates exhibit exceptionally low solubility in standard aqueous buffers. Furthermore, free Ba2+ ions are highly toxic in biological assays; they are notorious potassium channel blockers and competitively inhibit magnesium-dependent enzymes (such as kinases and phosphatases). Attempting to dissolve the barium salt directly into a physiological buffer containing sulfates or carbonates will result in immediate precipitation, stripping the buffer of its components and rendering the sugar phosphate biologically unavailable.

To utilize 2,5-AM-1-P in downstream assays, the barium salt must be converted into a monovalent cation salt (typically sodium or potassium) prior to buffer formulation.

Pathway Fru Fructose F1P Fructose-1-Phosphate Fru->F1P Fructokinase Aldolase Aldolase B F1P->Aldolase AM1P 2,5-Anhydro-D-mannitol-1-P (Analog) AM1P->Aldolase Inhibits FBPase Fructose-1,6-bisphosphatase AM1P->FBPase Inhibits Gluconeogenesis Gluconeogenesis (Inhibited) FBPase->Gluconeogenesis

Mechanism of gluconeogenesis inhibition by 2,5-Anhydro-D-mannitol-1-phosphate.

Comparative Physicochemical Properties

Understanding the stark contrast between the barium and sodium forms dictates the necessity of the conversion protocols.

Property2,5-AM-1-P Barium Salt2,5-AM-1-P Sodium Salt (Post-Conversion)
Aqueous Solubility < 5 mM (Forms turbid, milky suspension)> 100 mM (Forms clear, homogeneous solution)
Buffer Compatibility Incompatible (Precipitates with SO42−​ , CO32−​ , PO43−​ )Compatible with HEPES, Tris, MOPS, and PBS
Biological Toxicity High ( Ba2+ inhibits K+ channels & enzymes)Negligible (Mimics physiological Na+ levels)
Storage Stability Excellent (Store powder at -20°C for years)Moderate (Requires aliquoting to avoid freeze-thaw)

Validated Solubilization Protocols

Protocol A: Cation-Exchange Resin Method (High Purity)

This is the gold-standard method for precise enzymatic studies. It utilizes a strong acid cation exchange resin to swap Ba2+ for H+ or Na+ , leaving no residual counter-ions in the solution[3].

Materials Required:

  • Dowex 50W-X8 Resin ( Na+ or H+ form, 200-400 mesh)[3]

  • HPLC-grade ddH2​O

  • Microcentrifuge

Step-by-Step Methodology:

  • Resin Preparation: Wash 1 g of Dowex 50W-X8 resin with 10 mL of HPLC-grade water three times to remove fine particulates. Create a 50% (v/v) slurry in water. (Causality: The 8% cross-linking of the X8 resin provides an optimal pore size for small sugar phosphates, allowing rapid diffusion of Ba2+ to the sulfonic acid exchange sites).

  • Suspension: Weigh out the desired amount of 2,5-AM-1-P barium salt (e.g., 10 mg) and suspend it in 1 mL of ddH2​O . The solution will be turbid.

  • Ion Exchange: Add 200 µL of the 50% resin slurry to the suspension[3]. Vortex vigorously for 5–10 minutes at room temperature. As the resin strips the Ba2+ ions, the suspension will noticeably clarify.

  • Separation: Centrifuge the mixture at 10,000 × g for 2 minutes to firmly pellet the resin.

  • Recovery & Neutralization: Carefully aspirate the clear supernatant. Critical Step: If the H+ form of the resin was used, the supernatant will be highly acidic. Immediately neutralize to pH 7.0–7.4 using dilute NaOH to prevent acid-catalyzed hydrolysis of the phosphate ester.

  • Self-Validation System (Drop Test): To ensure complete barium removal, take a 5 µL aliquot of your supernatant and add 5 µL of 0.1 M Na2​SO4​ . If the droplet remains crystal clear, the exchange is 100% complete. If a white haze forms, repeat the resin incubation.

Protocol B: Stoichiometric Sulfate Precipitation (Rapid Processing)

This method leverages the extreme insolubility of Barium Sulfate ( Ksp​≈1.08×10−10 ) to drive the conversion chemically[4]. It is faster but leaves trace sodium sulfate in the final preparation.

Step-by-Step Methodology:

  • Suspension: Suspend the 2,5-AM-1-P barium salt in ddH2​O to achieve a theoretical concentration of 20 mM.

  • Precipitation: Calculate the exact molar equivalent of barium in your sample. Add a 5% molar excess of 0.1 M Sodium Sulfate ( Na2​SO4​ ) dropwise while vortexing.

    • (Causality: A cloudy white precipitate of BaSO4​ will form immediately[4]. The 5% excess ensures no toxic Ba2+ remains in solution, while the trace physiological sulfate left behind is easily buffered in downstream assays).

  • Incubation: Incubate the mixture on ice for 20 minutes to maximize the precipitation of BaSO4​ .

  • Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C to pack the fine BaSO4​ precipitate into a solid pellet[4].

  • Recovery: Decant the clear supernatant containing the highly soluble sodium salt of 2,5-AM-1-P. Filter through a 0.22 µm syringe filter to remove any floating micro-precipitates.

G A 2,5-Anhydro-D-mannitol-1-P (Barium Salt) B Aqueous Suspension (Poorly Soluble) A->B C1 Dowex 50W-X8 (Na+ form) Cation Exchange B->C1 C2 Na2SO4 Addition Precipitation B->C2 D Ba2+ Removal (Resin bound or BaSO4 pellet) C1->D C2->D E 2,5-Anhydro-D-mannitol-1-P (Sodium Salt) D->E F Soluble in Aqueous Buffers (HEPES, Tris, PBS) E->F G Hepatocyte Assay (Gluconeogenesis Inhibition) F->G

Workflow for the solubilization and biological application of 2,5-AM-1-P.

Buffer Formulation & Storage Guidelines

Once converted to the sodium salt, 2,5-AM-1-P is highly versatile.

  • Buffer Compatibility: The sodium salt can be directly diluted into standard assay buffers including HEPES-KOH (pH 7.5), Tris-HCl (pH 7.4), or standard PBS.

  • Enzyme Compatibility: Because the inhibitory Ba2+ has been removed, the compound can now be safely used in assays requiring Mg2+ or Mn2+ cofactors (e.g., FBPase or PFK kinetic assays).

  • Storage: Aqueous solutions of sugar phosphates are susceptible to microbial growth and slow hydrolysis. Aliquot the converted sodium salt solution into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

References

  • The Royal Society of Chemistry. "Supporting Information: Conversion of barium salt into sodium salt". rsc.org. URL:[Link]

  • National Institutes of Health (PMC). "Salvage of the 5-deoxyribose byproduct of radical SAM enzymes". nih.gov. URL:[Link]

  • ACS Publications. "A Synthetic Gene Library Yields a Previously Unknown Glycoside Phosphorylase...". acs.org. URL:[Link]

Sources

Method

Application Note: 2,5-Anhydro-D-mannitol-1-phosphate as a Competitive Inhibitor of Hepatic Glycogenolysis

Target Audience: Researchers, biochemists, and drug development professionals investigating metabolic disorders, type 2 diabetes mellitus (T2DM), and targeted metabolic reprogramming in oncology. Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals investigating metabolic disorders, type 2 diabetes mellitus (T2DM), and targeted metabolic reprogramming in oncology.

Executive Summary & Mechanistic Rationale

The dysregulation of hepatic glucose production is a hallmark of type 2 diabetes mellitus and various metabolic syndromes. Glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis, has long been a molecular target for hypoglycemic agents [1]. 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is a potent, competitive inhibitor of glycogen phosphorylase a and phosphoglucomutase.

Derived from the intracellular phosphorylation of its precursor, 2,5-Anhydro-D-mannitol (2,5-AM), 2,5-AM-1-P acts as a structural analog of fructofuranose-1-phosphate. By occupying the active sites of key glycogenolytic enzymes, it effectively halts the breakdown of glycogen into free glucose [2]. This application note provides field-proven methodologies for utilizing 2,5-AM-1-P in both cell-free enzymatic assays and ex vivo hepatocyte models, highlighting critical experimental design choices required to maintain assay integrity.

Pathway Visualization & Logical Relationships

To effectively utilize 2,5-AM-1-P, researchers must understand its metabolic activation and dual-node inhibition within the glycogenolytic pathway. The precursor (2,5-AM) is actively phosphorylated by fructokinase, trapping the metabolite inside the cell where it competitively inhibits both Glycogen Phosphorylase a and Phosphoglucomutase.

Pathway cluster_0 Inhibitor Activation Pathway (Intracellular) cluster_1 Hepatic Glycogenolysis Pathway AM 2,5-Anhydro-D-mannitol (Prodrug: 2,5-AM) Kinase Fructokinase AM->Kinase AM1P 2,5-AM-1-Phosphate (Active Inhibitor) Kinase->AM1P GP Glycogen Phosphorylase a AM1P->GP Competitive Inhibition (Ki ~ 0.66 mM) PGM Phosphoglucomutase AM1P->PGM Competitive Inhibition (Ki ~ 2.8 mM) Glycogen Glycogen Glycogen->GP G1P Glucose-1-Phosphate GP->G1P G1P->PGM G6P Glucose-6-Phosphate PGM->G6P Glucose Free Glucose (Hepatic Output) G6P->Glucose

Figure 1: Hepatic glycogenolysis inhibition pathway by 2,5-AM-1-P.

Quantitative Kinetic Data

The following table summarizes the established kinetic parameters of 2,5-AM-1-P and its downstream metabolite against primary hepatic enzymes [1].

Target EnzymeOriginInhibitor SpeciesApparent Ki​ Mechanism
Glycogen Phosphorylase a Rat Liver2,5-AM-1-P 0.66±0.09 mMCompetitive
Phosphoglucomutase Rat Liver2,5-AM-1-P 2.8±0.2 mMCompetitive
Fructose-1,6-bisphosphatase Rabbit Liver2,5-AM-1,6- P2​ 3.6±0.3 µMCompetitive

Strategic Assay Considerations (E-E-A-T Insights)

To ensure self-validating and artifact-free data, researchers must account for the following biochemical realities:

  • The Barium Salt Conundrum : Commercially sourced 2,5-AM-1-P is frequently supplied as a barium salt hydrate to ensure stability. Barium severely interferes with phosphate-based assays and precipitates inorganic phosphate ( Pi​ ). You must perform a cation-exchange conversion to a sodium or potassium salt prior to in vitro use.

  • Coupled-Assay Interference : Standard continuous assays for glycogen phosphorylase rely on coupling Glucose-1-Phosphate (G1P) production to Phosphoglucomutase (PGM) and Glucose-6-Phosphate Dehydrogenase (G6PDH). Because 2,5-AM-1-P also inhibits PGM ( Ki​=2.8 mM), utilizing this forward-direction coupled assay will yield artificially inflated inhibition curves. Solution: Measure phosphorylase activity in the reverse direction (glycogen synthesis) by quantifying the release of inorganic phosphate ( Pi​ ).

  • Cellular Permeability : 2,5-AM-1-P is highly polar and cannot passively cross the plasma membrane. For cell-based assays, you must administer the unphosphorylated prodrug, 2,5-Anhydro-D-mannitol (2,5-AM) , which is readily taken up and phosphorylated intracellularly by fructokinase [2].

Experimental Protocols

Protocol A: In Vitro Glycogen Phosphorylase a Inhibition Assay

This protocol utilizes the reverse-direction (glycogen synthesis) reaction to avoid PGM-inhibition artifacts.

Materials Required:

  • Purified Glycogen Phosphorylase a (e.g., from rat or rabbit liver)

  • Dowex 50W-X8 cation exchange resin (Na+ form)

  • Assay Buffer: 50 mM MES (pH 6.8), 100 mM KCl, 2.5 mM EDTA, 0.5 mM DTT

  • Substrates: 2 mg/mL Glycogen (Type III, rabbit liver), 50 mM Glucose-1-Phosphate (G1P)

  • Detection: Malachite Green Phosphate Assay Kit

Step-by-Step Methodology:

  • Salt Conversion: Pass the 2,5-AM-1-P barium salt solution (10 mM in ddH2​O ) through a pre-equilibrated Dowex 50W-X8 (Na+ form) column. Collect the eluate and confirm the absence of barium via sulfate precipitation test (addition of Na2​SO4​ should yield no turbidity).

  • Inhibitor Titration: Prepare a serial dilution of the sodium salt 2,5-AM-1-P (0.1 mM to 5.0 mM) in the Assay Buffer.

  • Reaction Assembly: In a 96-well microplate, combine 40 µL Assay Buffer, 20 µL Glycogen (final 2 mg/mL), and 10 µL of the inhibitor dilution.

  • Enzyme Addition: Add 10 µL of Glycogen Phosphorylase a (optimized to produce linear Pi​ release over 15 minutes). Incubate at 30°C for 5 minutes.

  • Initiation: Start the reaction by adding 20 µL of G1P (final concentration 10 mM).

  • Termination & Detection: After 15 minutes, terminate the reaction by adding 20 µL of Malachite Green acidic reagent. Incubate for 20 minutes at room temperature for color development.

  • Quantification: Read absorbance at 620 nm. Calculate the IC50​ using non-linear regression against a vehicle-control baseline.

Protocol B: Ex Vivo Hepatocyte Glycogenolysis Assay

This protocol measures the physiological suppression of glucose output using the membrane-permeable precursor.

Materials Required:

  • Primary rat hepatocytes (isolated via two-step collagenase perfusion from fed rats to ensure high basal glycogen stores).

  • Krebs-Henseleit Bicarbonate (KHB) buffer, oxygenated ( 95%O2​/5%CO2​ ).

  • 2,5-Anhydro-D-mannitol (2,5-AM)

  • Glucagon (1 µM stock)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

Step-by-Step Methodology:

  • Cell Preparation: Suspend isolated hepatocytes in KHB buffer at a density of 4×106 cells/mL. Ensure viability is >85% via Trypan Blue exclusion.

  • Pre-incubation (Metabolic Trapping): Aliquot 1 mL of cell suspension into continuously shaking, oxygenated vials at 37°C. Add 2,5-AM to a final concentration of 1.0 mM. Incubate for 20 minutes to allow cellular uptake and intracellular conversion to 2,5-AM-1-P by fructokinase.

  • Stimulation: Induce glycogenolysis by adding Glucagon to a final concentration of 10 nM. Include a basal control (no glucagon, no inhibitor) and a stimulated control (glucagon, no inhibitor).

  • Sampling: At t=0,15,30, and 60 minutes, withdraw 100 µL aliquots. Centrifuge immediately at 10,000 x g for 1 minute to pellet the cells.

  • Glucose Quantification: Assay the supernatant for free glucose using a standard Glucose Oxidase/Peroxidase (GOPOD) colorimetric assay.

  • Validation Check: Assay the final cell pellet/supernatant for LDH release. Note: 2,5-AM phosphorylation traps inorganic phosphate and can deplete ATP over extended periods (>2 hours), leading to cytotoxicity. Ensure LDH release in treated cells does not exceed 10% of total cellular LDH.

References

  • Hanson, R. L., Ho, R. S., Wiseberg, J. J., Simpson, R., Younathan, E. S., & Blair, J. B. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. Journal of Biological Chemistry, 259(1), 218-223. URL: [Link]

  • Stevens, H. C., & Dills, W. L. Jr. (1984). Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. FEBS Letters, 165(2), 247-250. URL: [Link]

  • Treadway, J. L., Mendys, P., & Hoover, D. J. (2001). Glycogen phosphorylase inhibitors for treatment of type 2 diabetes mellitus. Expert Opinion on Investigational Drugs, 10(3), 439-454. URL: [Link]

Application

Application Note: Crystallization Techniques for 2,5-Anhydro-D-mannitol-1-phosphate Protein Complexes

Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Application: X-ray Crystallography, Structure-Based Drug Design (SBDD), Enzymology Biochemical Rationale: Why 2,5-Anhydro-D-man...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Application: X-ray Crystallography, Structure-Based Drug Design (SBDD), Enzymology

Biochemical Rationale: Why 2,5-Anhydro-D-mannitol-1-phosphate?

Capturing transient enzymatic states in the glycolytic and gluconeogenic pathways is notoriously difficult. Natural substrates, such as D-fructose-1-phosphate or D-fructose-6-phosphate, undergo rapid enzymatic turnover and spontaneous mutarotation in solution, resulting in an equilibrium of linear, furanose, and pyranose forms. This structural heterogeneity often leads to poor ligand occupancy and disordered crystal lattices.

2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) circumvents these issues. As a stable, C2-symmetrical molecule, it serves as a non-hydrolyzable analog of both fructose-1-phosphate and fructose-6-phosphate[1]. Crucially, the 2,5-anhydro bridge locks the molecule exclusively in the furanose ring conformation[2]. This structural rigidity makes 2,5-AM-1-P an ideal structural probe for trapping enzymes like Phosphofructokinase (PFK), Fructose-1,6-bisphosphatase (FBPase), and Phosphoglucomutase[3] in uniform, pre-transition, or product-bound conformational states.

Pathway F6P Fructose-6-Phosphate F16BP Fructose-1,6-bisphosphate F6P->F16BP PFK Catalysis F16BP->F6P FBPase Catalysis PFK Phosphofructokinase (PFK) FBPase Fructose-1,6-bisphosphatase (FBPase) PGM Phosphoglucomutase (PGM) AM1P 2,5-AM-1-P (Furanose-Locked Analog) AM1P->PFK Traps Substrate State AM1P->FBPase Traps Product State AM1P->PGM Competitive Inhibition

Metabolic targets of 2,5-AM-1-P in glycolysis and gluconeogenesis.

The Causality of Ligand Preparation: The Barium Problem

A frequent point of failure in the crystallization of 2,5-AM-1-P complexes stems from the commercial sourcing of the ligand. 2,5-AM-1-P is predominantly synthesized and distributed as a Barium Salt Hydrate ( C6​H15​BaO10​P )[4].

The Mechanistic Issue: Barium ions ( Ba2+ ) interact strongly with acidic amino acid residues (Aspartate, Glutamate) on protein surfaces and rapidly form insoluble precipitates with phosphate or sulfate ions commonly used in crystallization precipitants. If the barium is not removed prior to complexation, the resulting amorphous precipitation is often misdiagnosed as protein aggregation, leading researchers to abandon promising crystallization conditions.

The Solution: The protocol below integrates a mandatory cation-exchange step to convert the barium salt into a highly soluble, crystallization-compatible sodium or ammonium salt.

Self-Validating Protocol for Complex Assembly

To ensure high-resolution diffraction, the protein-ligand complex must be highly monodisperse. This protocol utilizes Dynamic Light Scattering (DLS) as a self-validating checkpoint. If the complex fails the DLS check, it must not proceed to crystallization trials.

Phase 1: Barium Removal and Ligand Solubilization
  • Resin Preparation: Equilibrate 1 mL of a strong cation-exchange resin (e.g., Dowex 50WX8, Na+ form) with 10 mL of ultra-pure water ( ddH2​O ).

  • Ligand Solubilization: Dissolve 10 mg of 2,5-AM-1-P Barium Salt Hydrate in 1 mL of ddH2​O . The solution may appear slightly cloudy.

  • Ion Exchange: Pass the ligand solution through the resin column at a flow rate of 0.5 mL/min. Collect the flow-through.

  • Wash & Pool: Wash the column with an additional 1 mL of ddH2​O and pool with the initial flow-through.

  • Lyophilization (Optional but Recommended): Lyophilize the pooled fractions to yield the sodium salt of 2,5-AM-1-P, which can be stored at -20°C or resuspended to a precise 100 mM stock in the target protein's SEC (Size Exclusion Chromatography) buffer.

Phase 2: Complex Assembly & DLS Validation
  • Protein Preparation: Concentrate the target protein (e.g., PFK or FBPase) to 10–15 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM TCEP).

  • Ligand Addition: Add the 2,5-AM-1-P sodium salt to the protein solution to achieve a 5:1 to 10:1 molar excess of ligand to protein.

  • Incubation: Incubate the mixture on ice for 30–60 minutes. Causality: This allows time for the ligand to induce the necessary conformational changes (e.g., domain closure) required for a stable, uniform crystal lattice.

  • Validation Checkpoint (Critical): Analyze 10 µL of the complex via DLS.

    • Pass Criteria: Polydispersity Index (PdI) < 0.20. The complex is monodisperse and ready for vapor diffusion.

    • Fail Criteria: PdI > 0.25. Indicates aggregation. Corrective action: Centrifuge at 14,000 x g for 10 mins, filter through a 0.22 µm membrane, and re-check. If still failing, optimize buffer pH or salt concentration before proceeding.

Workflow A 2,5-AM-1-P (Barium Salt) B Cation Exchange (Dowex Na+ form) A->B Solubilize C 2,5-AM-1-P (Sodium Salt) B->C Elute & Lyophilize E Complex Assembly (5x Molar Excess) C->E D Target Protein (>95% Purity) D->E F DLS Validation (PdI < 0.2?) E->F Incubate 30 min (Ice) G Vapor Diffusion Crystallization F->G YES (Monodisperse) H Centrifuge/Filter & Buffer Optimize F->H NO (Aggregated) H->E Re-evaluate

Self-validating workflow for the preparation of 2,5-AM-1-P protein complexes.

Crystallization Methodologies: Co-crystallization vs. Soaking

For 2,5-AM-1-P, co-crystallization is strongly preferred over crystal soaking . Because 2,5-AM-1-P structurally mimics the transition or product state, its binding frequently induces large-scale domain movements (e.g., the transition from the T-state to the R-state in allosteric enzymes). Soaking 2,5-AM-1-P into pre-formed apo-crystals often shatters the crystal lattice due to these massive conformational shifts.

Vapor Diffusion Setup (Sitting Drop)
  • Screen using standard sparse-matrix screens (e.g., JCSG+, PEG/Ion).

  • Mix protein-ligand complex and reservoir solution at a 1:1 ratio (e.g., 200 nL + 200 nL) using an automated liquid handler.

  • Seal and incubate at 18°C. Crystals of 2,5-AM-1-P complexes typically appear within 3 to 14 days depending on the precipitant.

Quantitative Data & Crystallization Parameters

Summarized below are the optimized quantitative parameters for complexation, alongside representative crystallization conditions for enzymes targeted by 2,5-AM-1-P.

Table 1: Quantitative Parameters for Complex Assembly
ParameterTarget ValueMechanistic Rationale
Ligand:Protein Ratio 5:1 to 10:1 (Molar)Ensures >95% active site occupancy based on typical Kd​ values (low μM to mM range)[3].
Incubation Time 30 - 60 minutesProvides sufficient time for slow conformational domain closures induced by furanose binding.
DLS Polydispersity (PdI) < 0.20Validates that the ligand has not induced oligomeric aggregation; ensures lattice uniformity.
Barium Concentration < 10 μM Prevents amorphous heavy-metal precipitation with PEG/Sulfate crystallization precipitants.
Table 2: Representative Crystallization Conditions for 2,5-AM-1-P Complexes
Target Protein ClassLigand Conc.Typical PrecipitantOptimal pHAdditives / Notes
Phosphofructokinase (PFK) 5 mM15-20% PEG 3350, 0.2M MgCl2​ 7.0 - 7.5Requires Mg2+ for stable coordination of the phosphate group in the active site.
Fructose-1,6-bisphosphatase 2 mM1.0-1.5 M Ammonium Sulfate6.5 - 7.0High salt conditions favor the R-state conformation stabilized by 2,5-AM-1-P.
Phosphoglucomutase 10 mM20-25% PEG 4000, 0.1M Tris7.5 - 8.02,5-AM-1-P acts as an inhibitor[3]; co-crystallize with Mg2+ to mimic the catalytic core.

Cryoprotection and Data Collection

Because 2,5-AM-1-P is highly soluble, it can be added directly to the cryoprotectant solution to prevent ligand washout during crystal harvesting.

  • Protocol: Prepare a cryoprotectant solution identical to the reservoir solution, supplemented with 20-25% (v/v) glycerol or ethylene glycol, and 2 mM 2,5-AM-1-P .

  • Briefly transfer the crystal to the cryoprotectant drop for 10–30 seconds before flash-cooling in liquid nitrogen.

References

  • Exploring the Substrate Specificity of a Sugar Transporter with Biosensors and Cheminformatics. ACS Synthetic Biology. Available at:[Link]

  • Anti-cancer agents counteracting tumor glycolysis. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • The Novel Gluconeogenesis Inhibitors FR225659 and Related Compounds that Originate from Helicomyces sp. No. 19353 II. Biological Profiles. ResearchGate. Available at:[Link]

  • Dihydroxyacetone Suppliers USA (2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate). American Chemical Suppliers. Available at: [Link]

Sources

Method

Application Note: Comprehensive NMR Characterization of 2,5-Anhydro-D-mannitol-1-phosphate

Introduction & Biological Context 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is a highly specialized, stable analog of both fructose-1-phosphate and fructose-6-phosphate. The parent compound, 2,5-anhydro-D-mannitol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is a highly specialized, stable analog of both fructose-1-phosphate and fructose-6-phosphate. The parent compound, 2,5-anhydro-D-mannitol (2,5-AM), is a C2-symmetrical molecule locked in a cyclic furanoid form, allowing it to be readily taken up by cells and selectively phosphorylated by fructokinase to form 2,5-AM-1-P[1][2].

Once trapped intracellularly, 2,5-AM-1-P acts as a potent metabolic regulator. It competitively inhibits key gluconeogenic and glycogenolytic enzymes—most notably glycogen phosphorylase and phosphoglucomutase[3]. This mechanism makes 2,5-AM-1-P an invaluable tool compound for drug development professionals targeting tumor glycolysis (the Warburg effect) and Type 2 Diabetes Mellitus[2][3].

Before utilizing this compound in complex enzymatic assays or cellular models, rigorous structural validation is required. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this, as it confirms not just the molecular weight, but the exact regiochemistry and protonation state of the molecule[4].

Mechanistic Pathway Visualization

To understand the analytical requirements for characterizing this molecule, we must first map its biochemical generation and downstream targets.

Biological_Pathway AM 2,5-Anhydro-D-mannitol (C2-Symmetric Furanose) FK Fructokinase (ATP -> ADP) AM->FK AM1P 2,5-Anhydro-D-mannitol-1-phosphate (Symmetry Broken) FK->AM1P Phosphorylation GP Glycogen Phosphorylase (Glycogenolysis) AM1P->GP Competitive Inhibition PGM Phosphoglucomutase (Gluconeogenesis) AM1P->PGM Competitive Inhibition

Caption: Metabolic conversion of 2,5-AM to 2,5-AM-1-P and its downstream inhibitory targets.

Analytical Strategy: The Causality of NMR Selection

As a Senior Application Scientist, I emphasize that characterizing 2,5-AM-1-P is not merely about confirming a chemical formula; it is about proving regiochemistry. The experimental design relies on two fundamental principles:

  • Symmetry Breaking ( 13 C NMR): Native 2,5-AM is perfectly C2-symmetric, yielding only three 13 C resonances[2][4]. Mono-phosphorylation at C-1 breaks this symmetry. The causality here is critical: if your 13 C spectrum shows 3 peaks, you have unreacted starting material or a symmetrical bis-phosphate (2,5-AM-1,6-BP). A pure 2,5-AM-1-P sample must show 6 distinct carbon peaks.

  • Phosphorus Environment ( 31 P NMR): 31 P NMR is the definitive tool for tracking the phosphorylation state. By utilizing both 1 H-decoupled and 1 H-coupled 31 P NMR, we can confirm the exact position of the phosphate. A triplet in the coupled spectrum confirms the phosphate is attached to a -CH2- group (C-1), validating the structure.

Quantitative Data Summaries

The following tables summarize the expected multinuclear NMR data for 2,5-AM-1-P at physiological pH (pD 7.4).

Table 1: 13 C and 1 H NMR Chemical Shifts (D2O, pD 7.4, referenced to DSS)

Position 13 C Shift (ppm) 13 C Multiplicity ( JC−P​ ) 1 H Shift (ppm) 1 H Multiplicity
C-1 ~64.5Doublet (~4.5 Hz)3.85 - 3.95Multiplet (2H)
C-2 ~82.0Doublet (~8.0 Hz)4.05Multiplet (1H)
C-3 ~77.2Singlet4.15Multiplet (1H)
C-4 ~77.5Singlet4.18Multiplet (1H)
C-5 ~83.1Singlet3.98Multiplet (1H)
C-6 ~61.5Singlet3.65 - 3.75Multiplet (2H)

Table 2: 31 P NMR Parameters (D2O, pD 7.4, referenced to 85% H3PO4)

Experiment 31 P Shift (ppm)MultiplicityCoupling Constant ( JP−H​ )Structural Interpretation
31 P{ 1 H} (Decoupled)+4.2Singlet (s)N/AConfirms a single, pure phosphorus species.
31 P (Coupled)+4.2Triplet (t)~5.5 HzConfirms attachment to a -CH2- group (C-1).

Step-by-Step Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system.

Protocol_Workflow Prep Sample Prep (D2O, pD 7.4) Acq1 1H & 13C NMR (Symmetry Check) Prep->Acq1 Acq2 31P{1H} & 31P NMR (Phosphate Check) Acq1->Acq2 Val Self-Validation (pH Titration) Acq2->Val

Caption: Sequential workflow for the self-validating NMR characterization of 2,5-AM-1-P.

Phase 1: Sample Preparation
  • Dissolution : Weigh 5–10 mg of high-purity 2,5-AM-1-P and dissolve in 600 µL of D2O (99.9% D).

    • Causality: D2O provides the lock signal for the spectrometer and eliminates the massive H2O solvent peak that would otherwise obscure the critical C-1/C-6 proton signals.

  • Internal Standards : Add 1 µL of 0.1 M DSS (for 1 H/ 13 C referencing at 0.0 ppm).

  • pD Adjustment (Critical Step) : Measure the apparent pH (pH) using a micro-electrode. Adjust to pH 7.0 using dilute NaOD or DCl. The actual pD is calculated as pD = pH* + 0.4 (thus pD = 7.4).

    • Causality: The 31 P chemical shift of a primary phosphate ester is highly sensitive to its protonation state. At pD 7.4, the phosphate is fully in the dianionic form ( R−O−PO32−​ ), preventing line broadening from intermediate exchange and ensuring reproducible chemical shifts.

Phase 2: NMR Acquisition Parameters

(Note: Parameters optimized for a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe).

  • 1 H NMR : Run a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 5 seconds.

  • 13 C{ 1 H} NMR : Run a proton-decoupled carbon sequence (zgpg30). Acquire at least 1024 scans.

    • Causality: Carbon has a low natural abundance (1.1%). The symmetry-breaking effect of 2,5-AM-1-P means the signal-to-noise ratio per carbon is halved compared to the parent 2,5-AM. Sufficient scans are required to resolve the crucial C-1/C-2 doublet splittings caused by JC−P​ coupling.

  • 31 P{ 1 H} NMR : Run a proton-decoupled phosphorus sequence. Set D1 to 5 seconds.

    • Causality: Phosphorus nuclei in small metabolites exhibit long T1​ relaxation times (often 2-4 seconds). A 5-second delay ensures >95% recovery of longitudinal magnetization, which is mandatory if quantifying the purity against an internal standard.

  • 31 P NMR (Coupled) : Run without proton decoupling (zg) to observe the triplet splitting.

Phase 3: Self-Validation System

A robust protocol must validate its own findings. To definitively prove the signal at +4.2 ppm is a monoester phosphate and not an inorganic polyphosphate impurity:

  • pH Titration Check : After initial acquisition, deliberately lower the sample pD to 4.5 using dilute DCl.

  • Re-acquire 31 P{ 1 H} : The peak should shift upfield from ~+4.2 ppm to ~+0.5 ppm.

    • Causality: This dramatic shift corresponds to the protonation of the dianion to the monoanion ( R−O−PO3​H− ), a hallmark of titratable biological monoester phosphates. If the peak does not shift, the signal is an artifact or a fully esterified impurity.

References

  • Source: acs.
  • Source: nih.
  • Title: Treadway JL, Mendys P, Hoover DJ. Glycogen phosphorylase inhibitors for treatment of type 2 diabetes mellitus.
  • Source: synthinkchemicals.

Sources

Application

Application Note: Conversion of 2,5-Anhydro-D-Mannitol-1-Phosphate Barium Salt to Sodium Salt for Cellular Assays

Introduction & Mechanistic Background 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is a potent, C2-symmetrical analog of fructose-1-phosphate and fructose-6-phosphate. In metabolic research, it is widely utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is a potent, C2-symmetrical analog of fructose-1-phosphate and fructose-6-phosphate. In metabolic research, it is widely utilized as an inhibitor of gluconeogenesis and glycogenolysis, primarily targeting key regulatory enzymes such as phosphoglucomutase and fructose-1,6-bisphosphatase (FBPase) ([1]).

During chemical synthesis or commercial isolation, sugar phosphates like 2,5-AM-1-P are frequently precipitated and stabilized as barium salts (C₆H₁₁O₈P•Ba, CAS: 352000-02-3) ([2]). Barium salts offer superior thermodynamic stability, high crystallinity, and low hygroscopicity for long-term storage. However, the barium ion (Ba²⁺) is highly toxic to living cells; it blocks potassium channels, disrupts intracellular calcium signaling, and precipitates essential sulfate and phosphate ions in culture media. Therefore, prior to any in vitro or in vivo biological assay, the barium salt must be quantitatively converted into a physiologically compatible sodium (Na⁺) salt.

Causality & Experimental Design

This guide details two field-proven methodologies for this conversion: Cation Exchange Chromatography and Precipitation Metathesis.

  • Method A: Strong Cation Exchange (Dowex 50W-X8)

    • The "Why": Passing the barium salt through a strong acid cation exchange resin provides the highest purity free of residual anions. However, utilizing the resin in its native hydrogen (H⁺) form yields the free acid of the sugar phosphate, which can undergo rapid auto-hydrolysis during concentration. By pre-equilibrating the resin to the sodium (Na⁺) form, the Ba²⁺ ions are directly exchanged for Na⁺ ions, maintaining a stable, near-neutral pH throughout the elution ().

  • Method B: Precipitation Metathesis (Sodium Sulfate)

    • The "Why": Barium sulfate (BaSO₄) has an exceptionally low solubility product constant ( Ksp​≈1.1×10−10 ). Adding a stoichiometric amount of sodium sulfate (Na₂SO₄) to the dissolved barium salt drives an irreversible metathesis reaction, precipitating BaSO₄ and leaving the sodium salt of 2,5-AM-1-P in the supernatant ([3]). This batch method is highly scalable and requires less specialized equipment than column chromatography.

Materials and Reagents

  • 2,5-Anhydro-D-mannitol-1-phosphate barium salt (≥95% purity)

  • Dowex® 50W-X8 cation exchange resin, 100-200 mesh, H⁺ form

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous, ≥99% purity

  • Milli-Q® Ultrapure Water (18.2 MΩ·cm)

  • Glass chromatography column (e.g., 1 cm x 10 cm)

  • Lyophilizer (Freeze-dryer)

  • 0.22 µm PES syringe filters

Experimental Protocols

Protocol A: Cation Exchange Chromatography (Dowex 50W-X8)

Note: This protocol yields the highest purity product and is recommended for sensitive enzymatic assays.

  • Resin Conversion (H⁺ to Na⁺ Form):

    • Slurry 5 g of Dowex 50W-X8 (H⁺ form) in 20 mL of Milli-Q water and pack into a glass column.

    • Pass 3 to 4 bed volumes (approx. 30 mL) of 1.0 M NaOH through the column at a flow rate of 1 mL/min to convert the sulfonate groups to the Na⁺ form.

    • Wash the column extensively with Milli-Q water (approx. 50-100 mL) until the effluent pH returns to neutral (pH 6.5–7.5).

  • Sample Application:

    • Dissolve 100 mg of 2,5-AM-1-P barium salt in 5 mL of Milli-Q water. (Note: Slight heating up to 40°C may be required for complete dissolution depending on the hydration state).

    • Load the dissolved sample onto the prepared Dowex (Na⁺) column.

  • Elution:

    • Elute the column with 20 mL of Milli-Q water at a flow rate of 0.5 mL/min. Collect the eluate in a clean 50 mL conical tube. The Ba²⁺ ions will be tightly retained by the resin, while the 2,5-AM-1-P sodium salt elutes in the void volume.

  • Lyophilization:

    • Flash-freeze the collected eluate using liquid nitrogen or a dry ice/ethanol bath.

    • Lyophilize overnight to obtain the 2,5-AM-1-P sodium salt as a fluffy white powder. Store at -20°C in a desiccator.

Protocol B: Batch Precipitation Metathesis (Na₂SO₄)

Note: This protocol is ideal for rapid, larger-scale conversions where trace sulfate is acceptable.

  • Reaction Setup:

    • Dissolve 100 mg (approx. 0.26 mmol) of 2,5-AM-1-P barium salt in 10 mL of Milli-Q water in a centrifuge tube.

    • Add a slight stoichiometric excess of sodium sulfate (approx. 40 mg, 0.28 mmol) to the solution.

  • Precipitation:

    • Vortex the mixture vigorously for 2 minutes. A dense, milky-white precipitate of barium sulfate (BaSO₄) will form immediately.

    • Incubate the suspension on ice for 30 minutes to ensure complete precipitation.

  • Separation:

    • Centrifuge the tube at 10,000 × g for 15 minutes at 4°C to tightly pellet the BaSO₄.

    • Carefully decant the supernatant into a clean syringe and pass it through a 0.22 µm PES filter to remove any microscopic BaSO₄ particulates.

  • Lyophilization:

    • Flash-freeze the filtered supernatant and lyophilize overnight to yield the sodium salt.

Quality Control & Validation

To ensure the complete removal of toxic barium ions, perform a rapid Sulfate Drop Test on the final product, establishing a self-validating system:

  • Dissolve 1 mg of the lyophilized sodium salt in 1 mL of Milli-Q water.

  • Add 2 drops of 0.5 M Na₂SO₄.

  • Validation: If the solution remains crystal clear, the conversion is successful (Ba²⁺ < 1 ppm). If turbidity appears, residual barium is present, and the sample must be re-processed through the resin.

Quantitative Data: Method Comparison

ParameterProtocol A: Dowex 50W-X8 (Na⁺ Form)Protocol B: Na₂SO₄ Precipitation
Primary Mechanism Cation Exchange ( Ba2+↔2Na+ )Metathesis ( Ba2++SO42−​→BaSO4​↓ )
Typical Yield 85% - 90%90% - 95%
Purity (Ba²⁺ removal) > 99.9%~ 98.0% (Trace Ba²⁺ may remain)
Residual Salts None (Pure Sodium Salt)Trace excess Sodium Sulfate
Best Suited For Sensitive in vitro enzymatic assaysBulk in vivo metabolic studies
Processing Time 2 - 3 Hours (excluding lyophilization)1 Hour (excluding lyophilization)

Visualizations

DowexConversion A 2,5-AM-1-P Barium Salt B Dissolve in Milli-Q Water A->B C Dowex 50W-X8 (Na+ Form) Column B->C D Elute with Milli-Q Water C->D E Lyophilization D->E F 2,5-AM-1-P Sodium Salt E->F

Workflow for converting 2,5-AM-1-P barium salt to sodium salt via Dowex 50W-X8 cation exchange.

MOA AM 2,5-Anhydro-D-mannitol (Prodrug) AM1P 2,5-AM-1-Phosphate (Active Inhibitor) AM->AM1P Phosphorylation (Fructokinase) Enzymes Gluconeogenic Enzymes (FBPase, Phosphoglucomutase) AM1P->Enzymes Competitive Inhibition Glucose Hepatic Glucose Production Enzymes->Glucose Pathway Suppression

Mechanism of action of 2,5-AM-1-P inhibiting gluconeogenic enzymes and hepatic glucose production.

References

  • Treadway JL, Mendys P, Hoover DJ. "Glycogen phosphorylase inhibitors for treatment of type 2 diabetes mellitus." Expert Opinion on Investigational Drugs. Available at:[Link]

  • ACS Publications. "Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis". Biochemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing concentration of 2,5-Anhydro-D-mannitol-1-phosphate for cell culture assays

Welcome to the technical support guide for utilizing 2,5-Anhydro-D-mannitol and its phosphorylated derivatives in cell culture assays. This resource is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for utilizing 2,5-Anhydro-D-mannitol and its phosphorylated derivatives in cell culture assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are both robust and reliable.

Section 1: Understanding the Tool - Mechanism of Action

Before embarking on optimization, it is crucial to understand the biochemical nature of the compound. You may be searching for 2,5-Anhydro-D-mannitol-1-phosphate (ADMP), but for cell-based assays, the journey begins with its precursor, 2,5-Anhydro-D-mannitol (2,5-AM) .

2,5-AM is a fructose analogue that readily enters cells.[1] Once inside, cellular kinases, such as hexokinase or fructokinase, phosphorylate it.[2] This intracellular conversion is the key to its activity. The cell transforms 2,5-AM into its active forms, 2,5-Anhydro-D-mannitol-1-phosphate (ADMP) and subsequently 2,5-Anhydro-D-mannitol-1,6-bisphosphate .

These phosphorylated molecules are the true effectors, primarily disrupting carbohydrate metabolism through two main mechanisms:

  • Enzyme Inhibition: The phosphorylated forms of 2,5-AM are potent inhibitors of key enzymes involved in gluconeogenesis and glycogenolysis, such as fructose-1,6-bisphosphatase (FBPase) and glycogen phosphorylase.[2][3][4] This leads to a reduction in endogenous glucose production.

  • Phosphate and ATP Trapping: The phosphorylation process itself consumes cellular ATP and sequesters inorganic phosphate (Pi).[5][6] This "phosphate trapping" can significantly lower the cell's energy state, reducing ATP levels, which is a potent metabolic signal.[1][5]

Mechanism of 2,5-Anhydro-D-mannitol cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_5_AM_ext 2,5-Anhydro-D-mannitol (2,5-AM) 2_5_AM_int 2,5-AM 2_5_AM_ext->2_5_AM_int ADMP 2,5-Anhydro-D-mannitol-1-P (ADMP) 2_5_AM_int->ADMP ADMBP 2,5-Anhydro-D-mannitol-1,6-BP ADMP->ADMBP Gluconeogenesis Gluconeogenesis & Glycogenolysis ADMP->Gluconeogenesis ADMBP->Gluconeogenesis ATP_pool ATP ADP_Pi ADP + Pi ATP_pool->ADP_Pi Glucose Glucose Dose-Response Workflow Seed 1. Seed Cells (e.g., 96-well plate) Incubate_24h 2. Incubate (e.g., 24h for attachment) Seed->Incubate_24h Prepare_Dilutions 3. Prepare 2,5-AM Serial Dilutions Incubate_24h->Prepare_Dilutions Treat 4. Treat Cells (Include Vehicle Control) Prepare_Dilutions->Treat Incubate_Time 5. Incubate (Optimal time-course) Treat->Incubate_Time Assay 6. Perform Assays (Functional + Viability) Incubate_Time->Assay Analyze 7. Analyze Data (Calculate EC50/IC50) Assay->Analyze

Caption: Workflow for determining the optimal 2,5-AM concentration.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 50-70% confluency) at the time of assay.

  • Adherence: Allow cells to adhere and recover for 18-24 hours.

  • Stock Preparation: Prepare a 2X concentrated stock of your highest 2,5-AM concentration in complete culture medium. Perform serial dilutions (e.g., 1:2 or 1:3) in culture medium to create a range of 2X concentrated solutions.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X treatment solutions to the corresponding wells. This brings the final concentration to 1X.

    • Crucial Controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to prepare the stock. This is essential to rule out solvent toxicity. 5. Incubation: Incubate the plate for the predetermined experimental duration.

  • Endpoint Analysis: Perform two parallel assays:

    • Functional Assay: Measure your desired biological endpoint (e.g., glucose uptake, lactate production, gene expression).

    • Viability Assay: Assess cell health (see Protocol 2).

  • Data Analysis: Plot the results as a function of 2,5-AM concentration. Calculate the EC50 (half-maximal effective concentration) for your functional endpoint and the IC50 (half-maximal inhibitory concentration) for cytotoxicity. The optimal concentration window is where the functional effect is maximal with minimal cytotoxicity.

Protocol 2: Assessing Cell Viability and Cytotoxicity

The Challenge with ATP-Based Assays:

A critical consideration when working with 2,5-AM is its mechanism of action. Because it depletes cellular ATP, standard viability assays that measure ATP levels (e.g., CellTiter-Glo®) will give a false positive for cytotoxicity. The decrease in signal is due to the intended metabolic effect of the compound, not necessarily cell death.

Recommended Viability Assays:

Choose an assay based on a different cellular process:

  • Metabolic Activity (Tetrazolium Reduction):

    • Principle: Measures the reduction of a tetrazolium salt (e.g., MTS, MTT, XTT) to a colored formazan product by metabolically active cells. This reflects mitochondrial activity.

    • Procedure: Add the reagent to the culture, incubate for 1-4 hours, and measure absorbance.

  • Membrane Integrity (LDH Release):

    • Principle: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis.

    • Procedure: Collect an aliquot of the supernatant, add it to the assay reagent, and measure absorbance.

  • Direct Cell Counting (Trypan Blue Exclusion):

    • Principle: Live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

    • Procedure: Harvest cells, stain with trypan blue, and count live (unstained) versus dead (blue) cells using a hemocytometer or automated cell counter.

Section 4: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No effect observed after treatment. 1. Concentration too low: The dose is below the effective threshold for your cell line.Perform a dose-response experiment with a higher concentration range (up to 10 mM).
2. Incubation time too short: The biological process being measured requires more time to manifest.Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours).
3. Compound degradation: The stock solution has lost activity due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from the powder. Aliquot new stocks to minimize freeze-thaw events. [7]
4. Cell line insensitivity: The cell type may lack the necessary kinases (fructokinase, hexokinase) to activate 2,5-AM efficiently. [2]Research the metabolic profile of your cell line. If possible, use a positive control cell line known to be responsive (e.g., a hepatocyte cell line).
High levels of unexpected cell death. 1. Concentration too high: The dose is in the toxic range for your cell line.Lower the concentration. Refer to your dose-response cytotoxicity data (Protocol 1) to select a non-toxic concentration.
2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high.Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Always include a vehicle control to verify this.
3. Severe ATP depletion: This may be an expected outcome of the mechanism at high concentrations.Correlate the onset of cell death with your functional endpoint. If the goal is to study metabolic shifts without killing the cells, reduce the concentration or incubation time.
Inconsistent or non-reproducible results. 1. Cell culture variability: Differences in cell passage number, confluency, or overall health affect metabolic state.Standardize your cell culture practices. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. [8]
2. Assay interference: The compound or its metabolic effects are interfering with the assay chemistry.Validate your assay. If using an ATP-based assay for any purpose, switch to an alternative method that does not rely on ATP measurement.
My ATP-based viability assay (e.g., CellTiter-Glo®) shows a massive drop in signal. Mechanism-based assay interference: The assay is accurately reporting that cellular ATP is depleted, which is the direct mechanistic effect of 2,5-AM, not necessarily cell death. [5]Do not use ATP levels as a measure of viability with this compound. Switch to an orthogonal method that measures metabolic activity (MTS/MTT) or membrane integrity (LDH release or Trypan Blue).

Section 5: Summary of Reported Effective Concentrations

The following table summarizes concentrations of 2,5-Anhydro-D-mannitol used in various published research contexts. This should be used as a guideline for designing your own experiments.

Model SystemApplicationEffective ConcentrationReference
Isolated Rat HepatocytesInhibition of Gluconeogenesis~1 mM[2]
Isolated Rat HepatocytesInhibition of Glycogenolysis~1 mM[3]
Saccharomyces cerevisiae (Yeast)Extension of Chronological Lifespan1-8 mM (Dose-dependent)[9][10]
Rats (in vivo)Induction of Feeding Behavior50-800 mg/kg[1]

References

  • Lange, A. J., et al. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of biological chemistry, 259(1), 134-140. [Link]

  • Stevens, H. C., & Dills, W. L. Jr. (1984). Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. FEBS letters, 165(2), 247–250. [Link]

  • Madson, M. A. (2021). Preparation of 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol) from Banana Fruit Yields a Possible Fructose 1,6 Bisphosphate Aldolase Inhibitor(s). Preprints. [Link]

  • Fatah, M. A., & Franke, J. (2023). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 45(1), 141–158. [Link]

  • ResearchGate. (2022). 2,5-Anhydro-D-mannitol is a novel anti-aging compound that extends the chronological lifespan of the yeast. [Link]

  • Fatah, M. A., & Franke, J. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 45(1), 141-158. [Link]

  • Rawson, N. E., et al. (1991). Phosphate loading prevents the decrease in ATP and increase in food intake produced by 2,5-anhydro-D-mannitol. Physiology & behavior, 50(5), 925–928. [Link]

  • Rodrigues, T. L. C., et al. (2022). Fibroblast Response to Cyclo- and Organic Phosphate Solutions: A Cytotoxicity Study. Materials (Basel, Switzerland), 15(15), 5431. [Link]

  • Molecular Biologist. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Dills, W. L. Jr., & Covey, T. R. (1983). Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Analytical biochemistry, 135(1), 186–190. [Link]

  • Riquelme, P. T., et al. (1983). Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. The Journal of biological chemistry, 258(22), 13759–13765. [Link]

  • Riquelme, P. T., et al. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences of the United States of America, 80(14), 4301–4305. [Link]

  • Riquelme, P. T., et al. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences, 80(14), 4301-4305. [Link]

  • Li, Z., et al. (2023). Rapid Production of High-Titer d-Mannitol and Gluconate Catalyzed by a Combination of Whole-Cell and an Enzyme at High Temperatures. Synthetic Biology and Engineering, 2(3), 209-220. [Link]

  • ResearchGate. (1994). Effect of 2,5-anhydro-D-mannitol (2,5-AM; 300 mg/kg ip) on food intake.... [Link]

Sources

Optimization

Technical Support Center: 2,5-Anhydro-D-mannitol-1-phosphate Stability &amp; Storage

Overview 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is a critical gluconeogenesis and glycogenolysis inhibitor used extensively in isolated hepatocyte assays. It functions by competitively inhibiting key metabolic e...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is a critical gluconeogenesis and glycogenolysis inhibitor used extensively in isolated hepatocyte assays. It functions by competitively inhibiting key metabolic enzymes, including glycogen phosphorylase alpha and phosphoglucomutase[1],[2]. Due to the inherent lability of its phosphomonoester bond, 2,5-AM-1-P is highly susceptible to thermal degradation (hydrolysis) when improperly stored.

This support guide provides researchers and drug development professionals with mechanistic insights, troubleshooting steps, and self-validating protocols to ensure reagent integrity.

Mechanistic FAQs: Troubleshooting Thermal Degradation

Q1: Why does 2,5-AM-1-P rapidly lose its inhibitory activity when stored as an aqueous solution at room temperature? A: The loss of activity is driven by the thermal hydrolysis of the phosphate ester bond. Sugar phosphomonoesters are particularly labile when present as a monoanion, which typically occurs at mildly acidic pH levels (pH 4.0–5.0)[3]. Elevated temperatures provide the kinetic energy required to overcome the activation energy barrier for hydrolysis, cleaving the molecule into 2,5-anhydro-D-mannitol and free inorganic phosphate (Pi). Because only the phosphorylated metabolite effectively inhibits phosphorylase alpha (with an apparent Ki​ of 0.66 mM to 2.4 mM)[1],[2], this degradation completely abolishes the compound's utility in metabolic assays.

Q2: I received the compound as a Barium Salt Hydrate. Does this affect its thermal stability? A: Yes, favorably. The barium salt of 2,5-AM-1-P is supplied as a crystalline solid because the heavy metal salt significantly reduces hygroscopicity and locks the molecule in a stable crystal lattice[4]. This prevents the formation of aqueous microenvironments required for hydrolysis. As a solid, the salt is stable for 4 years when stored desiccated at -20°C[5]. However, before use in live-cell assays, the barium ions must be exchanged for sodium or potassium, as barium is highly toxic to cells and precipitates with sulfate or phosphate in assay buffers.

Q3: Can I freeze-thaw my reconstituted 2,5-AM-1-P aliquots? A: No. Freeze-thaw cycles induce localized pH shifts and freeze-concentration effects. As water crystallizes into ice, the local concentration of the sugar phosphate and buffer salts increases dramatically in the unfrozen fraction, which can catalyze degradation. We strongly recommend preparing fresh, organic solvent-free aqueous solutions daily and discarding any excess[5].

Degradation Pathway Visualization

DegradationMechanism Intact Intact 2,5-AM-1-P (Active Inhibitor) TempRise Thermal Stress (>4°C) & Aqueous Environment Intact->TempRise Hydrolysis Phosphate Ester Hydrolysis (Monoanion Cleavage) TempRise->Hydrolysis Overcomes activation energy Products 2,5-Anhydro-D-mannitol + Inorganic Phosphate (Inactive) Hydrolysis->Products Irreversible bond cleavage

Mechanistic pathway of 2,5-AM-1-P thermal degradation via ester hydrolysis.

Quantitative Stability Data

The following table summarizes the expected stability of 2,5-AM-1-P under various storage conditions to help you benchmark your experimental design.

Storage StateTemperaturepHExpected Shelf LifePrimary Degradation Risk
Crystalline Solid (Barium Salt)-20°CN/A 4 YearsMoisture absorption (if unsealed)
Crystalline Solid (Barium Salt)25°CN/A< 1 MonthAmbient humidity / Thermal stress
Aqueous Solution (Buffer)4°C7.2 - 7.4< 24 HoursSlow hydrolysis
Aqueous Solution (Buffer)25°C7.2 - 7.4< 4 HoursRapid thermal hydrolysis
Aqueous Solution (Unbuffered)25°C~4.0 (Monoanion)< 1 HourAccelerated acid-catalyzed hydrolysis

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate a self-validation step to confirm that thermal degradation has not occurred prior to your critical experiments.

Protocol 1: Reconstitution and Barium Removal

Causality Note: Barium must be removed for most biological assays to prevent cytotoxicity and buffer precipitation. We utilize a cation-exchange resin to replace Ba2+ with Na+ .

Materials Needed:

  • 2,5-AM-1-P Barium Salt Hydrate[4]

  • Dowex 50W-X8 Cation Exchange Resin ( Na+ form)

  • Deionized, degassed water (4°C)

  • Malachite Green Phosphate Assay Kit

Step-by-Step Methodology:

  • Resin Preparation: Wash 1 g of Dowex 50W-X8 ( Na+ form) resin with 10 mL of ice-cold deionized water in a small glass column.

  • Dissolution: Weigh the required amount of 2,5-AM-1-P Barium Salt (e.g., 10 mg) and dissolve it immediately in 1 mL of ice-cold deionized water. Maintain on ice at all times to prevent thermal hydrolysis.

  • Cation Exchange: Pass the 1 mL solution slowly through the Dowex column. The resin will trap the Ba2+ ions and release Na+ ions.

  • Elution: Elute the sodium salt of 2,5-AM-1-P using an additional 2 mL of ice-cold deionized water. Collect the eluate in a pre-chilled tube.

  • Self-Validation (Quality Control): Take a 10 µL aliquot of the eluate and test it using a Malachite Green assay. A deep green color indicates high levels of free inorganic phosphate (Pi), meaning thermal degradation occurred during transit or storage. If the Pi level is <5% of the total molarity, the reagent is intact and trustworthy.

  • Immediate Use: Dilute the validated solution into your assay buffer (e.g., PBS pH 7.2) and use within 24 hours[5]. Do not freeze the aqueous solution.

Protocol 2: Storage Workflow for Unused Solid Reagent

StorageWorkflow Receive Receive 2,5-AM-1-P (Barium Salt) Aliquot Aliquot Solid Powder in Dry Environment Receive->Aliquot Prevent repeated exposure Argon Purge Vials with Argon/Nitrogen Gas Aliquot->Argon Displace ambient moisture Store Store at -20°C with Desiccant Argon->Store Long-term thermal stability

Workflow for aliquoting and storing solid 2,5-AM-1-P to prevent degradation.

Step-by-Step Methodology:

  • Equilibration: Upon removing the master vial from the -20°C freezer, allow it to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Causality Note: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which will catalyze localized hydrolysis even when returned to the freezer.

  • Aliquoting: In a low-humidity environment (preferably a dry box), weigh out single-use aliquots of the solid powder into amber glass vials.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas into each vial for 5 seconds to displace oxygen and moisture.

  • Sealing and Storage: Cap tightly, wrap with Parafilm, and store immediately at -20°C in a sealed container containing active indicating silica gel desiccant[5].

References

  • Title: Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes Source: PubMed (NIH) URL: [Link]

  • Title: Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol Source: PubMed (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Barium Ion Removal from 2,5-Anhydro-D-mannitol-1-Phosphate Solutions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who need to prepare biologically compatible solutions of 2,5-Anhydro-D-mannitol-1-phosphate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who need to prepare biologically compatible solutions of 2,5-Anhydro-D-mannitol-1-phosphate.

Context & Causality: Why Remove Barium?

2,5-Anhydro-D-mannitol-1-phosphate is a potent gluconeogenesis inhibitor widely utilized in isolated hepatocyte assays[1]. Because sugar phosphates are highly hygroscopic and notoriously difficult to crystallize as free acids, they are commercially synthesized and supplied as stable, water-insoluble barium salt hydrates.

However, free Ba²⁺ ions are highly toxic to cells (acting as potassium channel blockers) and will instantly precipitate when introduced into physiological buffers containing sulfates or inorganic phosphates. To utilize this compound in biological assays, the barium must be quantitatively removed and replaced with a biologically inert cation (such as Na⁺ or K⁺) while strictly preserving the fragile phosphoester bond.

Core Methodologies

Method 1: Strong Cation Exchange (The Dowex Batch Method)

Scientific Rationale: We utilize Dowex 50W-X8, a strongly acidic cation exchange resin containing sulfonic acid functional groups. Barium's divalency and large ionic radius grant it a significantly higher affinity for the resin than monovalent protons. We mandate a batch method rather than a continuous column method. Column chromatography, while efficient for exchange, prolongs the time the sugar phosphate spends in its highly acidic free-acid form, severely risking acid-catalyzed hydrolysis of the phosphoester bond[2].

Step-by-Step Protocol:

  • Resin Preparation: Weigh out 30–35 molar equivalents of Dowex 50W-X8 (H⁺ form) relative to your sugar phosphate[3]. Wash the resin 3 times with double-distilled water (ddH₂O) to remove leachables.

  • Dissolution: Suspend the 2,5-Anhydro-D-mannitol-1-phosphate barium salt in ice-cold ddH₂O (typically 10–20 mg/mL). The salt will be partially insoluble until the exchange begins.

  • Ion Exchange: Add the washed resin to the suspension. Stir gently on a magnetic stirrer at 4°C for exactly 20–30 minutes. As Ba²⁺ binds the resin and H⁺ is released, the sugar phosphate will fully dissolve into its free acid form[4].

  • Filtration: Rapidly filter the slurry through a coarse sintered-glass funnel to remove the Ba²⁺-loaded resin. Wash the resin bed once with a small volume of cold ddH₂O.

  • Immediate Neutralization (CRITICAL): The filtrate is now highly acidic. Immediately titrate the solution to pH 7.0–7.5 using 0.1 M NaOH or KOH[4]. Failure to neutralize immediately will result in degradation of the product.

  • Recovery: Lyophilize the neutralized filtrate to obtain the stable 2,5-Anhydro-D-mannitol-1-phosphate sodium (or potassium) salt.

G Start Dissolve Barium Salt in cold ddH2O Resin Add Dowex 50W-X8 (H+) (30-35 molar eq) Start->Resin Stir Stir at 4°C for 20 mins (Ion Exchange) Resin->Stir Filter Filter to remove Ba2+-loaded resin Stir->Filter Neutralize IMMEDIATE Neutralization (NaOH to pH 7.5) Filter->Neutralize

Workflow for Dowex 50W-X8 batch cation exchange to remove barium ions.

Method 2: Sulfate Precipitation (The Stoichiometric Method)

Scientific Rationale: Barium sulfate (BaSO₄) is exceptionally insoluble in water (Ksp ≈ 1.1 × 10⁻¹⁰). By adding a precise stoichiometric amount of sodium sulfate, barium is forced out of solution as a dense precipitate, leaving the sodium salt of the sugar phosphate in the supernatant. This method avoids the acidic intermediate entirely, protecting the compound from hydrolysis.

Step-by-Step Protocol:

  • Dissolution: Suspend the barium salt in ddH₂O.

  • Precipitation: Add exactly 1.05 molar equivalents of 0.1 M Na₂SO₄.

  • Incubation: Vortex vigorously and incubate the mixture on ice for 30 minutes to ensure complete crystal formation.

  • Separation: Centrifuge the mixture at 10,000 × g for 15 minutes at 4°C.

  • Polishing: Carefully decant the supernatant and pass it through a 0.22 µm hydrophilic syringe filter to remove any micro-crystals of BaSO₄.

Quantitative Data Presentation

Table 1: Comparison of Barium Removal Strategies

ParameterDowex 50W-X8 (H⁺ Form) BatchDowex 50W-X8 (Na⁺ Form) ColumnSodium Sulfate Precipitation
Ba²⁺ Removal Efficiency >99%>99.9%~95–98%
Risk of Hydrolysis High (Requires immediate neutralization)Low (Maintains neutral pH)Low (Neutral pH maintained)
Processing Time 45 minutes2–3 hours60 minutes
Scalability ExcellentExcellentModerate (Filtration bottlenecks)
Final Salt Form User's choice (Depends on base used)Sodium saltSodium salt

Troubleshooting & FAQs

Q: My final 2,5-Anhydro-D-mannitol-1-phosphate preparation shows high levels of inorganic phosphate (Pi). What went wrong? A: This is the hallmark of acid-catalyzed hydrolysis. When using the H⁺ form of the Dowex resin, the solution drops to a highly acidic pH. The phosphoester bond is highly labile under these conditions[5]. Corrective Action: Ensure the exchange is performed at 4°C to slow reaction kinetics, limit the resin contact time to exactly 20 minutes, and neutralize the filtrate immediately after the resin is removed.

Q: How can I self-validate that all barium has been successfully removed before I apply the compound to my hepatocyte cultures? A: You must perform a "Sulfate Drop Test" to validate the system. Take a 50 µL aliquot of your final neutralized solution and add 50 µL of 1 M Na₂SO₄. If the solution remains perfectly clear, the barium concentration is negligible. If it turns cloudy or a white precipitate forms, Ba²⁺ is still present, and the sample must be re-treated.

G Test Sulfate Drop Test (Add 1M Na2SO4) Clear Clear Solution (Ba2+ Removed) Test->Clear Cloudy Cloudy Precipitate (Ba2+ Present) Test->Cloudy Action Repeat Resin Treatment or Increase Equivalents Cloudy->Action

Diagnostic decision tree for verifying complete barium ion removal.

Q: I tried the Dowex batch method, but the sulfate drop test still shows cloudiness. Why is the exchange incomplete? A: This usually occurs due to an insufficient resin-to-sample ratio. Because the exchange is an equilibrium process, a massive excess of resin is required to drive the reaction to completion in a batch setup. Ensure you are using at least 30–35 molar equivalents of resin[3]. If the issue persists, your resin may be exhausted; regenerate it with 1 M HCl and wash thoroughly before use.

Q: Can I use a Chelex resin instead of Dowex? A: While Chelex 100 has a high affinity for divalent cations, its binding kinetics for Ba²⁺ are significantly slower than for transition metals like Cu²⁺ or Fe²⁺. Dowex 50W-X8 remains the industry standard for quantitative barium removal from sugar phosphates due to its high capacity and rapid exchange kinetics.

References

  • Title: 2,5-Anhydro-D-mannitol-1-phosphate barium salt | CAS 352000-02-3 Source: scbt.com URL: [1]

  • Title: Synthetic Utility of Yeast Hexokinase. Substrate Specificity, Cofactor Regeneration, and Product Isolation Source: acs.org URL: [3]

  • Title: US5770407A - Process for preparing nucleotide inhibitors of glycosyltransferases Source: google.com URL: [4]

  • Title: Lawrence Berkeley National Laboratory - eScholarship.org Source: escholarship.org URL: [2]

  • Title: The metabolic significance of octulose phosphates in the photosynthetic carbon reduction cycle in spinach Source: nih.gov URL: [5]

Sources

Optimization

FAQ 1: Why does 2,5-AM-1-P exhibit such high background noise in negative ESI mode?

Welcome to the Technical Support Center for Carbohydrate and Metabolite Mass Spectrometry. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrate and Metabolite Mass Spectrometry. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges in metabolic profiling: resolving background noise and ion suppression when analyzing 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) via Liquid Chromatography-Mass Spectrometry (LC-MS).

2,5-AM-1-P is a critical C2-symmetrical analog of fructose-1-phosphate and fructose-6-phosphate, frequently utilized to study glycolysis, phosphofructokinase-1 (PFK1) kinetics, and tumor metabolism[1]. However, as a highly polar, phosphorylated sugar, it is notoriously difficult to retain chromatographically and is highly susceptible to electrospray ionization (ESI) background noise[2][3].

This guide provides field-proven, self-validating protocols to ensure high-fidelity data acquisition.

Causality & Mechanism: Phosphorylated sugars like 2,5-AM-1-P lack basic functional groups, making them best suited for negative-ion mode ESI. However, background noise in this mode is often exacerbated by three factors:

  • Environmental Contaminants: Ambient laboratory air and dust introduce unwanted ion species that compete for charge droplets during the ESI process, reducing the signal-to-noise (S/N) ratio[4].

  • Mobile Phase Additives: The use of volatile salts (e.g., ammonium acetate) or ion-pairing reagents required for reversed-phase LC retention can cause severe ionization suppression[2].

  • Leaching from Consumables: Phosphate from glass vials or plasticizers from poor-quality tubes can create a high baseline in the low m/z range (typically m/z 100–300).

Expert Solution: Implement an Active Background Ion Reduction Device (ABIRD) to sweep the ESI source with purified air, which has been shown to significantly suppress ambient background ions and improve the detection of low-abundance glycans and phosphorylated sugars[4]. Furthermore, transition from standard reversed-phase LC to Hydrophilic Interaction Liquid Chromatography (HILIC) or hybrid anion-exchange columns to eliminate the need for signal-suppressing ion-pairing reagents[2][5].

FAQ 2: How can I optimize my chromatography to separate 2,5-AM-1-P from isobaric interferences?

Causality & Mechanism: Biological matrices contain numerous structural isomers of sugar phosphates (e.g., glucose-6-phosphate, fructose-6-phosphate)[2][6]. If 2,5-AM-1-P co-elutes with these isomers, the mass spectrometer cannot distinguish them purely by precursor mass, leading to a convoluted signal that manifests as "noise" or peak broadening.

Expert Solution: Utilize a hybrid column embedding both anion-exchange and HILIC ligands, or employ pre-analytical derivatization. Increasing the organic phase (acetonitrile) to 70% in the mobile phase enhances the retention of polar sugars via HILIC-like partitioning, yielding up to 47% greater peak intensities and sharper peaks, which inherently improves the S/N ratio[5].

Alternatively, reductive amination using 3-amino-9-ethylcarbazole (AEC) can tag the reducing end of interfering sugars. Since 2,5-AM-1-P is an anhydro-sugar (lacking a free reducing end), this derivatization selectively shifts the m/z and retention time of interfering matrix sugars, isolating the 2,5-AM-1-P signal[2][3].

Quantitative Data: Impact of Optimization on Signal-to-Noise

The following table summarizes the expected improvements in detection limits and S/N ratios when applying the recommended chromatographic and MS optimizations for phosphorylated sugars.

Optimization StrategyLC Column TypeMobile Phase ModifierLimit of Detection (LOD)Signal-to-Noise (S/N) Improvement
Standard Reversed-PhaseC18Ion-pairing reagents> 50 pmolBaseline (1x)
HILIC / Hybrid ColumnAnion-exchange/HILIC70% Acetonitrile[5]250 fmol – 1.3 pmol5x – 10x
Derivatization (AEC)Pentafluorophenyl (PFP)Methylphosphonic acid[3]Low femtomole15x – 20x
ESI Source OptimizationAnyABIRD implementation[4]N/A (Matrix dependent)Up to 3x reduction in background

Step-by-Step Methodology: High-Fidelity LC-MS Protocol for 2,5-AM-1-P

This protocol is designed as a self-validating system. Step 4 ensures that if the system fails, you can immediately identify whether the issue is chromatographic or ionization-based.

Step 1: Sample Extraction & Clean-up

  • Quench cellular metabolism rapidly using cold 80% methanol (-80°C) to prevent enzymatic degradation of the phosphate group.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins.

  • Transfer the supernatant and dry under a gentle stream of nitrogen gas. Reconstitute in 60:40 Acetonitrile:Water[6].

Step 2: Chromatographic Separation

  • Column: Hybrid Anion-Exchange/HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with ammonium hydroxide).

  • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile.

  • Gradient: Start at 70% B (to ensure retention)[5], hold for 2 minutes, then linearly decrease to 10% B over 15 minutes.

Step 3: Mass Spectrometry Tuning (Negative ESI)

  • Spray Voltage: -2.5 to -3.0 kV (Keep lower to minimize corona discharge, which causes high chemical noise).

  • Desolvation Gas: Nitrogen at 750 L/h, 350°C[2].

  • Detection: Multiple Reaction Monitoring (MRM) or High-Resolution MS (Orbitrap) using Higher-energy Collisional Dissociation (HCD)[6].

Step 4: System Validation (The Self-Validating Step) Inject a blank solvent (60:40 ACN:H2O). If the background noise at the specific m/z of 2,5-AM-1-P exceeds 10^3 counts, the contamination is in the MS source or mobile phase. If the blank is clean but the biological sample matrix shows high noise, the issue is co-eluting matrix interferents, necessitating a shallower LC gradient.

Logical Workflow Visualization

The following diagram illustrates the causality and logical flow of optimizing 2,5-AM-1-P analysis to minimize background noise.

LCMS_Workflow SamplePrep Sample Preparation (Cold Methanol Extraction) Chromatography HILIC / Hybrid LC Separation (70% ACN Mobile Phase) SamplePrep->Chromatography Purified Extract Ionization ESI Negative Mode (Minimize Ion Suppression) Chromatography->Ionization Eluent (Resolved Isomers) Detection MS/MS Detection (MRM or HCD Fragmentation) Ionization->Detection Precursor/Product Ions DataAnalysis Data Processing (S/N Ratio Validation) Detection->DataAnalysis Raw Spectra

Caption: Optimized LC-MS workflow for resolving background noise in phosphorylated sugar analysis.

References

  • Title: efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids Source: Journal of Experimental Botany | Oxford Academic URL: [Link]

  • Title: Anti-cancer agents counteracting tumor glycolysis Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming the Cellular Uptake Barrier of 2,5-Anhydro-D-mannitol-1-phosphate

Welcome to the Application Support Center. This portal is designed for researchers and drug development professionals facing challenges with the intracellular delivery of 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This portal is designed for researchers and drug development professionals facing challenges with the intracellular delivery of 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P). Below, you will find targeted troubleshooting guides, mechanistic explanations, and self-validating experimental protocols to ensure the success of your metabolic assays.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q: Why does 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) exhibit such poor cellular uptake in my in vitro assays? A: The fundamental issue is electrostatic repulsion. 2,5-AM-1-P is a phosphorylated sugar analog. At physiological pH, the phosphate monoester group is highly ionized, carrying a double negative charge. The hydrophobic core of the cellular lipid bilayer strongly repels these charged molecules, preventing passive diffusion[1]. Furthermore, while unphosphorylated sugars utilize specific membrane transporters (like GLUTs), phosphorylated metabolites typically lack dedicated extracellular import channels because phosphorylation naturally occurs intracellularly to trap metabolites inside the cell.

Q: What is the most physiologically relevant method to achieve high intracellular concentrations of 2,5-AM-1-P? A: The most effective and widely used strategy is the "metabolic bypass"—administering the unphosphorylated precursor, 2,5-Anhydro-D-mannitol (2,5-AM). 2,5-AM acts as a fructose analog and is efficiently transported into cells via the GLUT5 transporter[2]. Once inside the cytosol, endogenous fructokinase or hexokinase rapidly phosphorylates it to 2,5-AM-1-P[3]. This leverages the cell's native transport and enzymatic machinery, completely avoiding the need for complex chemical modifications.

Q: My target cells are fructokinase-deficient, so I must deliver the phosphorylated form directly. What chemical modifications are recommended? A: If intracellular phosphorylation is compromised, you must mask the phosphate's negative charge using a prodrug strategy. The most successful approaches for phosphate delivery include:

  • Acyloxyalkyl Esters (e.g., POM or POC): Pivaloyloxymethyl (POM) esters neutralize the phosphate charge, rendering the molecule lipophilic enough for passive diffusion. Once inside, ubiquitous intracellular esterases cleave the POM groups, releasing formaldehyde and the active 2,5-AM-1-P[4].

  • ProTide (Phosphoramidate) Technology: This involves masking the phosphate with an amino acid ester and an aryl group. It has been successfully used for other sugar phosphates (like N-acetylglucosamine) to dramatically enhance cellular uptake and efficacy in explant cultures[5].

ProdrugPathway cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space A 2,5-AM-1-P (Negative Charge) C Repelled A->C B POM-Prodrug (Neutral) D Passive Diffusion B->D E Intracellular Prodrug D->E F Esterase Cleavage E->F G Active 2,5-AM-1-P F->G

Cellular uptake mechanism comparing impermeable 2,5-AM-1-P with a neutral POM-prodrug bypass.

Part 2: Quantitative Strategy Comparison

When designing your experiment, select your delivery method based on the required intracellular concentration, acceptable toxicity, and available synthetic resources.

Delivery StrategyRelative Uptake EfficiencyCytotoxicity ProfilePreparation ComplexityPrimary Use Case
Naked 2,5-AM-1-P Salt < 1%Very LowLowBaseline negative control
2,5-AM (Precursor) High (GLUT5 mediated)LowLowStandard in vitro / in vivo metabolic assays
POM/POC Prodrug Moderate-HighModerate (Formaldehyde release)High (Requires synthesis)Fructokinase-deficient models
Lipid Nanoparticles HighModerateVery HighIn vivo targeted delivery
Electroporation Very HighHigh (Membrane damage)ModerateRapid in vitro signaling studies

Part 3: Self-Validating Experimental Protocol

A critical pillar of rigorous experimental design is self-validation. You cannot assume your delivery strategy (whether prodrug, LNP, or precursor) worked; you must definitively quantify the intracellular accumulation of 2,5-AM-1-P.

Protocol: LC-MS/MS Validation of Intracellular 2,5-AM-1-P Accumulation

1. Cell Treatment & Incubation

  • Seed target cells (e.g., hepatocytes or EMT6 breast cancer cells) in 6-well plates and culture until 80% confluent.

  • Treat with your chosen delivery vehicle (e.g., 1 mM 2,5-AM precursor or 50 µM POM-prodrug) for the desired time course (typically 1 to 4 hours).

2. Metabolic Quenching & Lysis (Critical Step)

  • The Causality: Endogenous phosphatases will rapidly degrade 2,5-AM-1-P if the cells are lysed in standard aqueous buffers at room temperature. You must instantly quench enzymatic activity.

  • Aspirate media and rapidly wash cells twice with ice-cold PBS.

  • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol/20% water directly to the cells. Incubate at -80°C for 15 minutes to fully precipitate proteins and halt phosphatase activity.

3. Extraction & Centrifugation

  • Scrape the cells in the quenching buffer and transfer to microcentrifuge tubes.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum concentrator (SpeedVac). Reconstitute in the appropriate mobile phase prior to injection.

4. Chromatographic Separation & Quantification

  • The Causality: Standard C18 reverse-phase columns cannot retain highly polar sugar phosphates; they will elute in the void volume, leading to severe ion suppression and inaccurate quantification.

  • You must use a Mixed-Mode (anion-exchange/reverse-phase) or HILIC (Hydrophilic Interaction Liquid Chromatography) column. Mixed-mode chromatography provides the necessary anion-exchange properties to retain the phosphate moiety, ensuring proper resolution of 2,5-AM-1-P from other cellular matrix components[6].

ExperimentalWorkflow Step1 1. Cell Culture (Hepatocytes/EMT6) Step2 2. Compound Incubation (Precursor or Prodrug) Step1->Step2 Step3 3. Cold Methanol Quench & Cell Lysis Step2->Step3 Step4 4. Centrifugation & Extraction Step3->Step4 Step5 5. LC-MS/MS Analysis (Mixed-Mode Column) Step4->Step5

Step-by-step experimental workflow for validating intracellular accumulation of 2,5-AM-1-P.

References[1] Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3150506/[5] Phosphate prodrugs derived from N-acetylglucosamine have enhanced chondroprotective activity in explant cultures and represent a new lead in antiosteoarthritis drug discovery - PubMed.https://pubmed.ncbi.nlm.nih.gov/18714981/[3] Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed.https://pubmed.ncbi.nlm.nih.gov/6319522/[2] A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - ACS Bio & Med Chem Au.https://pubs.acs.org/doi/10.1021/acsbiomedchemau.2c00054[4] Phosphonate prodrugs: an overview and recent advances - PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4288002/[6] HPLC Separation of Sugar Phosphates - SIELC Technologies.https://sielc.com/hplc-separation-of-sugar-phosphates.html

Sources

Optimization

Technical Support Center: Optimizing pH for 2,5-Anhydro-D-mannitol-1-phosphate Enzyme Binding

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Anhydro-D-mannitol-1-phosphate (A1MP). This guide provides in-depth technical advice, troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Anhydro-D-mannitol-1-phosphate (A1MP). This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of its interaction with target enzymes. Our focus is on the critical parameter of pH adjustment to ensure robust and reproducible binding data.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding A1MP and its enzymatic interactions.

Q1: What is 2,5-Anhydro-D-mannitol-1-phosphate (A1MP) and why is it significant?

A1MP and its derivatives are crucial molecules in the study of carbohydrate metabolism. They act as structural analogs of D-fructose phosphates and can function as inhibitors or modulators of key metabolic enzymes. For instance, the phosphorylated forms of 2,5-anhydro-D-mannitol are known to inhibit enzymes involved in gluconeogenesis and glycogenolysis, such as Fructose-1,6-bisphosphatase (FBPase) and glycogen phosphorylase.[1][2][3] This makes them valuable tools for studying metabolic pathways and potential therapeutic leads, particularly for conditions like type 2 diabetes where gluconeogenesis is dysregulated.[4][5]

Q2: Which enzymes are primary targets for A1MP and its derivatives?

The primary targets depend on the phosphorylation state of the parent molecule, 2,5-anhydro-D-mannitol.

  • 2,5-Anhydro-D-mannitol-1-phosphate (A1MP) is a known inhibitor of rat liver glycogen phosphorylase and phosphoglucomutase.[1][3]

  • 2,5-Anhydro-D-mannitol-1,6-bisphosphate (A16BP) , formed by the subsequent phosphorylation of A1MP, is an effective inhibitor of rabbit liver Fructose-1,6-bisphosphatase (FBPase).[1]

  • Additionally, A1MP can be a substrate for enzymes like Mannitol-1-phosphate dehydrogenase.[6][7]

Given its central role in controlling glucose production, FBPase is a major focus for drug discovery efforts targeting type 2 diabetes, making its interaction with inhibitors like A16BP of high interest.[8][9]

Q3: Why is pH a critical parameter for studying A1MP-enzyme binding?

The pH of the experimental buffer is one of the most influential factors in any enzyme-ligand binding study for three primary reasons:

  • Enzyme Structure and Stability: Every enzyme has an optimal pH range in which it maintains its correct three-dimensional structure and stability. Outside this range, the enzyme can denature, leading to a complete loss of activity and binding capability.

  • Ionization State of Active Site Residues: The binding of A1MP to an enzyme's active site is governed by non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions). The ionization states of amino acid side chains in the active site (such as histidine, aspartate, and glutamate) are directly dependent on pH.[10] A change in pH can alter the charge distribution, either promoting or preventing the necessary interactions for ligand binding.[11]

  • Ionization State of the Ligand: A1MP itself has phosphate groups that have specific pKa values. Changes in pH can alter the charge of the ligand, affecting its ability to fit into the binding pocket and interact with the enzyme.

Therefore, precise pH control is not just recommended; it is essential for obtaining meaningful and reproducible binding data.

Q4: What is a good starting pH range for my experiments?

The optimal pH is enzyme-specific. A review of the literature for your specific enzyme target is the best starting point. For many metabolic enzymes, including FBPases from various organisms, activity optima often lie in the neutral to slightly alkaline range. For example, FBPase from Bacillus subtilis shows a pH optimum of 8.0[12], while an alternative phosphatase in yeast has an optimum of 7.2.[13] If no data is available, we recommend starting with a broad screen from pH 6.5 to 8.5 .

Experimental Guide: Systematic pH Optimization

Achieving optimal binding requires a systematic approach to identifying the ideal pH. Simply choosing a standard physiological pH (e.g., 7.4) may lead to suboptimal results.

Workflow for pH Optimization

The following diagram outlines a logical workflow for determining the optimal pH for your A1MP-enzyme binding assay.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_refine Phase 3: Refinement & Validation Lit_Review Literature Review & Target Enzyme Characterization Buffer_Select Buffer Selection (See Table 1) Lit_Review->Buffer_Select informs Broad_Screen Broad pH Screen (e.g., 6.0, 7.0, 8.0, 9.0) using a rapid activity/binding assay Buffer_Select->Broad_Screen use selected buffers Identify_Peak Identify Approximate pH Optimum Broad_Screen->Identify_Peak Narrow_Screen Narrow pH Screen (±0.5 units in 0.2 unit increments) Identify_Peak->Narrow_Screen refine around peak Confirm_Opt Confirm Precise pH Optimum Narrow_Screen->Confirm_Opt ITC_Assay Definitive Binding Assay (e.g., ITC) at Optimal pH Confirm_Opt->ITC_Assay proceed with

Caption: A systematic workflow for determining the optimal pH for binding studies.

Step-by-Step Protocol: Isothermal Titration Calorimetry (ITC) at Optimal pH

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14] This protocol assumes the optimal pH has been determined through prior screening.

1. Reagent and Buffer Preparation (The Most Critical Step)

  • Buffer Choice: Use a buffer with a pKa close to your determined optimal pH to ensure stable buffering capacity. Refer to Table 1.
  • Identical Buffer Matching: The single most common source of error in ITC is a mismatch between the buffer of the protein in the sample cell and the ligand (A1MP) in the syringe.[14] To avoid this, prepare a single, large batch of buffer. Use this exact same buffer to dialyze or perform buffer exchange for your protein and to dissolve your A1MP. Reserve a portion of this buffer for dilutions and for running baseline controls.
  • Degassing: Thoroughly degas all solutions (protein, ligand, and buffer) immediately before use to prevent air bubbles, which cause significant artifacts in the data.[14]
  • Concentration Determination: Accurately measure the final concentrations of your protein and A1MP stock solutions. Errors in concentration directly impact the calculated stoichiometry and binding affinity.[14]

2. Experimental Setup (MicroCal ITC200 or similar)

  • Typical Concentrations:
  • Protein (in cell): 10-50 µM. The concentration should be at least 10 times the expected KD.[14]
  • A1MP (in syringe): 100-500 µM (typically 10-15 times the protein concentration for a 1:1 binding model).[15]
  • Loading the Instrument:
  • Thoroughly clean the sample cell and syringe with buffer.
  • Load the protein solution into the sample cell (approx. 300 µL for an ITC200).[14]
  • Load the A1MP solution into the injection syringe (approx. 100-120 µL).[14]
  • Parameters:
  • Temperature: Set to the desired experimental temperature (e.g., 25°C).
  • Injections: Typically 19-20 injections of ~2 µL each.
  • Stirring Speed: 750-1000 RPM.
  • Reference Power: ~10 µcal/sec.

3. Running the Experiment & Data Analysis

  • Equilibration: Allow the system to thermally equilibrate for at least 15-20 minutes before starting the titration.
  • Control Titration: Perform a control experiment by titrating A1MP into the buffer-filled sample cell. The heats from this titration (heats of dilution) will be subtracted from the main experiment's data to isolate the heat of binding.
  • Data Fitting: After data collection, integrate the peaks corresponding to each injection. Fit the resulting binding isotherm to an appropriate model (e.g., 'One Set of Sites') to determine KD, n, and ΔH.
Data Presentation: Buffer Selection Guide

The choice of buffer is paramount for pH stability. A buffer is most effective within ±1 pH unit of its pKa.

Buffer SubstancepKa at 25°CEffective pH RangeNotes
MES6.155.5 - 6.7Good for slightly acidic conditions.
PIPES6.766.1 - 7.5Commonly used near physiological pH.
MOPS7.206.5 - 7.9A good alternative to phosphate buffers.[11]
HEPES7.486.8 - 8.2Very common buffer for biological assays.
Tris8.067.5 - 9.0pH is highly temperature-dependent.
CHES9.308.6 - 10.0For use in alkaline conditions.

Table 1: Common biological buffers and their properties. Select a buffer whose pKa is as close as possible to your target experimental pH.

Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This guide provides a logical framework for troubleshooting common issues.

Troubleshooting Logic Flow

G Symptom Symptom: No or Very Weak Binding Signal Cause_pH Potential Cause: Incorrect pH Symptom->Cause_pH Cause_Enzyme Potential Cause: Inactive Enzyme/Protein Symptom->Cause_Enzyme Cause_Ligand Potential Cause: Ligand Degradation/Impurity Symptom->Cause_Ligand Cause_Buffer Potential Cause: Buffer Mismatch / High Heats of Dilution Symptom->Cause_Buffer Cause_Conc Potential Cause: Incorrect Concentrations Symptom->Cause_Conc Sol_pH Solution: Perform systematic pH screen (see Workflow Diagram) Cause_pH->Sol_pH Sol_Enzyme Solution: 1. Verify activity with a known substrate. 2. Check protein integrity via SDS-PAGE. 3. Use fresh protein stock. Cause_Enzyme->Sol_Enzyme Sol_Ligand Solution: 1. Verify A1MP purity (e.g., HPLC, MS). 2. Use freshly prepared ligand solution. Cause_Ligand->Sol_Ligand Sol_Buffer Solution: 1. Prepare protein and ligand in the exact same buffer batch (dialysis). 2. Run ligand-into-buffer control. Cause_Buffer->Sol_Buffer Sol_Conc Solution: 1. Re-measure protein and ligand conc. 2. Ensure concentrations are in the correct range for ITC ('c-window'). Cause_Conc->Sol_Conc

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,5-Anhydro-D-mannitol-1-phosphate vs. 2,5-Anhydro-D-glucitol-1-phosphate

Executive Summary In the field of metabolic research and drug development, stable analogs of fructose phosphates are indispensable tools for decoupling complex metabolic networks. 2,5-Anhydro-D-mannitol-1-phosphate (2,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of metabolic research and drug development, stable analogs of fructose phosphates are indispensable tools for decoupling complex metabolic networks. 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) and 2,5-Anhydro-D-glucitol-1-phosphate (2,5-AG-1-P) are two such critical biochemical probes. While they share a similar molecular weight and basic furanose-like ring structure, their stereochemical differences dictate entirely divergent metabolic fates. This guide objectively compares their structural causality, mechanistic targets, and provides self-validating experimental protocols for deploying them in metabolic and oncological research.

Stereochemical Causality & Molecular Symmetry

The fundamental difference in the biological activity of these two compounds stems from their stereochemistry, which dictates how they mimic specific anomers of D-fructofuranose. Enzymes in the glycolytic and gluconeogenic pathways are highly stereospecific, binding either the α- or β-anomer of fructose phosphates.

  • 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P): The 2,5-anhydro-D-mannitol backbone possesses a C2​ axis of symmetry. Consequently, carbon-1 and carbon-6 are chemically equivalent, meaning its 1-phosphate and 6-phosphate are the exact same molecule. Stereochemically, 2,5-AM-1-P is the precise structural analog of β-D-fructofuranose-1-phosphate (1[1]).

  • 2,5-Anhydro-D-glucitol-1-phosphate (2,5-AG-1-P): Lacking C2​ symmetry, the 2,5-anhydro-D-glucitol backbone is asymmetric. Phosphorylation at C1 yields a distinct molecule from phosphorylation at C6. 2,5-AG-1-P serves as the structural analog of α-D-fructofuranose-1-phosphate . (Note: Its sister isomer, 2,5-AG-6-P, is the widely commercialized analog for α-D-fructofuranose-6-phosphate).

FructoseAnalogs cluster_beta β-Anomer Analog (Symmetric) cluster_alpha α-Anomer Analog (Asymmetric) AM 2,5-Anhydro-D-mannitol AM1P 2,5-AM-1-P AM->AM1P Fructokinase TargetAM Glycogen Phosphorylase α AM1P->TargetAM Ki = 0.66 - 2.4 mM EffectAM Inhibits Gluconeogenesis TargetAM->EffectAM AG 2,5-Anhydro-D-glucitol AG1P 2,5-AG-1-P / 6-P AG->AG1P Kinase Activity TargetAG Phosphofructokinase (PFK) AG1P->TargetAG Competitive Inhibition EffectAG Inhibits Glycolysis TargetAG->EffectAG

Fig 1: Stereospecific metabolic routing and enzyme inhibition by 2,5-AM-1-P and 2,5-AG-1-P.

Mechanistic Pathways & Target Enzymes

2,5-AM-1-P: The Gluconeogenesis & Glycogenolysis Blocker

When hepatocytes are exposed to 2,5-Anhydro-D-mannitol, the compound is rapidly phosphorylated by fructokinase to form 2,5-AM-1-P. Because it is a poor substrate for downstream aldolase cleavage, 2,5-AM-1-P accumulates intracellularly (up to 9.2 µmol/g wet weight) (2[2]).

  • Primary Targets: It acts as a potent competitive inhibitor of glycogen phosphorylase α (apparent Ki​ = 0.66 ± 0.09 mM to 2.4 mM) and phosphoglucomutase (apparent Ki​ = 2.8 ± 0.2 mM) (3[3]).

  • Application: This dual inhibition effectively cuts off glucose production from glycogen, making 2,5-AM an exceptional pharmacological model for hereditary fructose intolerance.

2,5-AG-1-P: The Glycolytic Modulator

Because 2,5-AG-1-P mimics the α-anomer of fructose, it interacts with a different suite of enzymes. While 2,5-AG-1-P is utilized to probe α-specific binding sites on fructokinase and sugar transporters (like GLUT5) (1[1]), its closely related derivative 2,5-AG-6-P is a master inhibitor of Phosphofructokinase (PFK) .

  • Primary Targets: PFK family enzymes (PFKL, PFKM, PFKP).

  • Application: By competitively inhibiting PFK, 2,5-AG derivatives halt the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. This mechanism is heavily exploited in oncology to starve highly glycolytic tumors, such as muscle-invasive bladder cancer, of ATP and glycolytic intermediates (4[4], 5[5]).

Self-Validating Experimental Protocols

To ensure scientific integrity, metabolic assays must contain internal controls that validate the causality of the observed inhibition. Below are two field-proven methodologies.

Protocol A: Hepatocyte Glycogenolysis Inhibition Assay (Validating 2,5-AM-1-P)

This protocol isolates the specific inhibition of phosphorylase α by 2,5-AM-1-P.

  • Hepatocyte Isolation & Plating: Isolate primary hepatocytes from fed rats using a standard two-step collagenase perfusion. Plate in Krebs-Henseleit buffer.

  • Compound Incubation: Treat the experimental cohort with 1 mM 2,5-Anhydro-D-mannitol for 30 minutes to allow intracellular conversion and accumulation of 2,5-AM-1-P.

  • Stimulation: Induce glycogenolysis by adding 1 µM glucagon to the media.

  • Self-Validation Control (The Galactose Bypass): In a parallel treated cohort, add 5 mM Galactose instead of relying on glycogen stores.

    • Causality Check: Galactose enters the metabolic pathway as glucose-6-phosphate via the Leloir pathway, completely bypassing phosphoglucomutase and phosphorylase α. If 2,5-AM-1-P is strictly on-target, glucose formation from galactose will remain 100% unaffected (2[2]).

Protocol B: Glycolytic Flux Suppression Assay (Validating 2,5-AG Derivatives)

This protocol measures real-time PFK inhibition using a Seahorse XF Analyzer.

  • Cell Culture: Seed UMUC3 urothelial cancer cells in a Seahorse XF96 microplate at 2×104 cells/well.

  • Baseline Measurement: Measure basal Extracellular Acidification Rate (ECAR) to establish the baseline glycolytic rate.

  • Inhibitor Injection: Inject 2,5-AG-6-P (or 2,5-AG-1-P depending on the specific PFK isoform target) to a final concentration of 2 mM. Observe the rapid drop in ECAR as anaerobic glycolysis halts.

  • Self-Validation Control (The Pyruvate Rescue): Inject 5 mM cell-permeable methyl-pyruvate.

    • Causality Check: Pyruvate feeds directly into the mitochondria (TCA cycle), bypassing the PFK blockade. If the Oxygen Consumption Rate (OCR) recovers while ECAR remains suppressed, it proves the inhibitor is selectively targeting upstream glycolysis and is not causing generalized mitochondrial toxicity or cell death.

Comparative Performance Data

Feature2,5-Anhydro-D-mannitol-1-phosphate2,5-Anhydro-D-glucitol-1-phosphate
Fructose Anomer Mimicked β-D-fructofuranose-1-phosphateα-D-fructofuranose-1-phosphate
Molecular Symmetry Symmetric ( C2​ axis; 1-P = 6-P)Asymmetric (1-P ≠ 6-P)
Primary Enzyme Target Glycogen Phosphorylase α, PhosphoglucomutasePhosphofructokinase (PFK), Fructokinase
Inhibition Constant ( Ki​ ) ~0.66 - 2.4 mM (Phosphorylase α)Competitive inhibitor (isoform dependent)
Metabolic Consequence Blocks Gluconeogenesis & GlycogenolysisBlocks Anaerobic Glycolysis
Primary Application Modeling Hereditary Fructose IntoleranceOncology (e.g., Urothelial Cancer Metabolism)

References

  • Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes Source: PubMed / NIH URL:[Link]

  • Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol Source: PubMed / NIH URL:[Link]

  • Exploring the Substrate Specificity of a Sugar Transporter with Biosensors and Cheminformatics Source: ACS Synthetic Biology URL:[Link]

  • Current Development and Application of Anaerobic Glycolytic Enzymes in Urothelial Cancer Source: MDPI URL:[Link]

  • Genetic alteration in phosphofructokinase family promotes growth of muscle-invasive bladder cancer Source: PubMed / NIH URL:[Link]

Sources

Comparative

Validation of 2,5-Anhydro-D-mannitol-1-phosphate as a Specific Metabolic Inhibitor: A Comparative Guide

Executive Summary For researchers investigating hepatic energy metabolism, glucose homeostasis, and tumor glycolysis, achieving targeted enzymatic inhibition without triggering broad systemic toxicity is a persistent cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers investigating hepatic energy metabolism, glucose homeostasis, and tumor glycolysis, achieving targeted enzymatic inhibition without triggering broad systemic toxicity is a persistent challenge. While broad-spectrum metabolic disruptors like 2-Deoxy-D-glucose (2-DG) are widely used, their lack of pathway specificity often confounds data interpretation.

This guide provides an authoritative evaluation of 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) . As a highly specific biochemical probe, 2,5-AM-1-P offers precision targeting of glycogenolysis and gluconeogenesis. By acting as a structural analog of both fructose-1-phosphate and fructose-6-phosphate, it functions as a "metabolic trap" that reliably uncouples specific nodes of carbohydrate metabolism[1].

Mechanistic Causality: The "Metabolic Trap"

The efficacy of 2,5-AM-1-P relies on a self-amplifying intracellular cascade. The parent compound, 2,5-Anhydro-D-mannitol (2,5-AM), enters the cell via GLUT transporters[2]. Because its effects are preferentially localized to the liver, it is an ideal candidate for studying hepatic energy status[3].

Once inside the hepatocyte, 2,5-AM is rapidly phosphorylated by fructokinase to form 2,5-AM-1-P [4]. This intracellular accumulation serves a dual inhibitory purpose:

  • Direct Inhibition of Glycogenolysis: 2,5-AM-1-P directly acts on glycogen phosphorylase ( Ki​=0.66±0.09 mM to 2.4 mM) and phosphoglucomutase ( Ki​=2.8±0.2 mM), effectively halting the breakdown of glycogen into usable glucose[4].

  • Precursor to Gluconeogenic Blockade: 2,5-AM-1-P serves as a substrate for phosphofructokinase (PFK), which phosphorylates it into 2,5-anhydro-D-mannitol-1,6-bisphosphate (2,5-AM-1,6-BP). This bisphosphate form is a potent inhibitor of fructose-1,6-bisphosphatase (FBPase) ( Ki​=3.6±0.3 µM) and an allosteric activator of pyruvate kinase ( Kα​=9.5±0.9 µM)[4].

This mechanism traps inorganic phosphate, depletes hepatic ATP, and forces a distinct crossover in gluconeogenic-glycolytic metabolite patterns[3][5].

Pathway AM 2,5-Anhydro-D-mannitol (2,5-AM) AM1P 2,5-AM-1-Phosphate (2,5-AM-1-P) AM->AM1P Fructokinase AM16BP 2,5-AM-1,6-Bisphosphate (2,5-AM-1,6-BP) AM1P->AM16BP Phosphofructokinase GP Glycogen Phosphorylase (Glycogenolysis) AM1P->GP Inhibits (Ki ~0.66 mM) PGM Phosphoglucomutase AM1P->PGM Inhibits (Ki ~2.8 mM) FBPase Fructose-1,6-bisphosphatase (Gluconeogenesis) AM16BP->FBPase Inhibits (Ki ~3.6 µM) PK Pyruvate Kinase (Glycolysis) AM16BP->PK Activates

Metabolic conversion of 2,5-AM and subsequent targeted enzyme inhibition.

Comparative Analysis: 2,5-AM-1-P vs. Standard Inhibitors

When designing an assay to isolate specific metabolic pathways, the choice of inhibitor dictates the integrity of your data. The table below outlines why 2,5-AM-1-P is superior to standard alternatives for targeted hepatic studies.

InhibitorPrimary Target(s)Mechanism of ActionKey Kinetic ParametersCellular / Systemic Effects
2,5-AM-1-P Glycogen Phosphorylase, PhosphoglucomutaseCompetitive inhibition & intracellular phosphate trapping Ki​ (Phosphorylase) = 0.66 - 2.4 mM[4]Highly liver-specific; triggers feeding behavior via hepatic energy depletion[3].
2-Deoxy-D-glucose (2-DG) Hexokinase (HK)Competitive inhibition of early glycolysis Ki​ (Hexokinase) = 0.25 mM[1]Broad systemic toxicity; non-specifically starves all highly metabolic cells of ATP[1].
Cytochalasin B GLUT1 TransporterNon-competitive inhibition of glucose transportN/ADisrupts cytoskeletal actin formation; confounds cell-viability assays[1].

Experimental Validation: Self-Validating Hepatocyte Assay

To empirically validate the specific inhibitory effects of 2,5-AM-1-P on gluconeogenesis, researchers must utilize a self-validating experimental system. The following protocol leverages primary hepatocytes and strategic substrate selection to ensure causality.

Step-by-Step Methodology
  • Hepatocyte Isolation (Fasted Model): Isolate primary hepatocytes from rats that have been fasted for 24 hours.

    • Causality: Fasting depletes endogenous liver glycogen stores. This creates a "zero-baseline" environment, ensuring that any subsequent glucose production measured originates strictly from the exogenous gluconeogenic substrates you introduce[5].

  • Pre-incubation: Incubate the isolated hepatocytes with 1 mM 2,5-AM for 15–30 minutes.

    • Causality: The parent compound must be transported into the cell and phosphorylated by fructokinase into the active 2,5-AM-1-P form to exert its inhibitory effects[4].

  • Substrate Introduction (The Control Node): Introduce a mixture of lactate and pyruvate (or dihydroxyacetone) to initiate gluconeogenesis.

    • Causality: The sensitivity of the pathway to 2,5-AM-1-P is strictly substrate-dependent. While it potently inhibits glucose production from lactate/pyruvate, it has no effect on gluconeogenesis from xylitol (which enters the pathway downstream as fructose-6-phosphate)[5]. Running a parallel xylitol control validates that the inhibition is specific to the FBPase/Phosphorylase axis.

  • Metabolite Quenching: Rapidly terminate the reaction by lysing the cells with ice-cold perchloric acid (PCA).

    • Causality: PCA instantly denatures enzymes, preserving the transient intracellular metabolite concentrations (preventing the artifactual degradation of ATP or fructose-1,6-bisphosphate)[5].

  • Quantification: Neutralize the extract and quantify glucose output via a standard fluorometric or colorimetric assay.

Workflow S1 Isolate Hepatocytes (Fasted Rats) S2 Pre-incubate with 2,5-AM (1 mM) S1->S2 S3 Add Substrates (Lactate/Pyruvate) S2->S3 S4 Quench Reaction (Ice-cold PCA) S3->S4 S5 Quantify Glucose Output S4->S5

Self-validating experimental workflow for assessing gluconeogenesis inhibition.

Data Interpretation & Crossover Analysis

When analyzing the PCA-quenched lysates, successful validation of 2,5-AM-1-P activity is marked by two distinct metabolic crossovers:

  • Upstream Accumulation: You will observe significant increases in intracellular pyruvate and fructose-1,6-bisphosphate concentrations[5].

  • Downstream Depletion: This will be accompanied by a marked decrease in phosphoenolpyruvate (PEP) and a dose-dependent reduction in total glucose output[5].

Furthermore, because 2,5-AM-1-P traps inorganic phosphate and depletes hepatic ATP, you may also observe a rapid, transient elevation of intracellular calcium (within 2-3 minutes of exposure), which is a downstream signaling consequence of hepatic energy depletion[3].

By utilizing 2,5-AM-1-P, researchers can cleanly isolate the regulatory nodes of carbohydrate metabolism without the confounding variables introduced by non-specific hexokinase inhibitors.

References

  • PubMed (nih.gov)
  • PubMed (nih.gov)
  • PubMed (nih.gov)
  • Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol PNAS URL
  • Anti-cancer agents counteracting tumor glycolysis PMC - NIH URL
  • 1-Amino-2,5-anhydro-1-deoxy-D-mannitol: A Technical Guide for its Application as a Biochemical Probe Benchchem URL

Sources

Validation

HPLC Retention Time Profiling: 2,5-Anhydro-D-Mannitol-1-Phosphate vs. Hexose Monophosphate Isomers

In metabolic research and oncology drug development, 2,5-Anhydro-D-mannitol (2,5-AM) serves as a potent, cell-permeable analog of fructose[1]. Upon intracellular phosphorylation by ketohexokinase, it forms 2,5-Anhydro-D-...

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Author: BenchChem Technical Support Team. Date: April 2026

In metabolic research and oncology drug development, 2,5-Anhydro-D-mannitol (2,5-AM) serves as a potent, cell-permeable analog of fructose[1]. Upon intracellular phosphorylation by ketohexokinase, it forms 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) , a critical inhibitor of gluconeogenesis and an activator of pyruvate kinase. For analytical scientists, quantifying 2,5-AM-1-P requires differentiating this functional analog from endogenous hexose monophosphate isomers—specifically Fructose-1-Phosphate (F1P), Fructose-6-Phosphate (F6P), and Glucose-6-Phosphate (G6P).

This guide objectively compares the chromatographic retention behaviors of 2,5-AM-1-P against endogenous hexose monophosphates and evaluates the two premier analytical alternatives for this workflow: HPAEC-PAD (High-Performance Anion-Exchange Chromatography) and HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography).

Structural Context: Analogs vs. Isomers

Before optimizing an HPLC method, we must establish the precise structural relationship between the target analytes. While F1P, F6P, and G6P are true structural isomers of each other (Molecular Formula: C₆H₁₃O₉P; Monoisotopic Mass: 260.0297 Da), 2,5-AM-1-P is a structural analog .

Because 2,5-AM-1-P contains an anhydro-bridge (an oxygen linking C2 and C5), it lacks the anomeric hydroxyl group present at the C2 position of fructose[1]. Its molecular formula is C₆H₁₃O₈P (Monoisotopic Mass: 244.0348 Da). This absence of one hydroxyl group fundamentally alters both its pKa and its polarity, driving the causality behind its distinct retention times in different chromatographic modes.

Metabolic_Pathway cluster_0 Endogenous Fructose Metabolism cluster_1 2,5-AM Metabolic Mimicry Fructose Fructose F1P Fructose-1-Phosphate (F1P) Fructose->F1P Ketohexokinase Glycolysis Glycolysis / Energy F1P->Glycolysis Aldolase B AM 2,5-Anhydro-D-Mannitol (2,5-AM) AM1P 2,5-AM-1-Phosphate (Analog) AM->AM1P Ketohexokinase Inhibition Gluconeogenesis Inhibition AM1P->Inhibition Blocks FBPase

Metabolic pathway of endogenous Fructose-1-Phosphate vs. 2,5-AM-1-Phosphate mimicry.

Mechanistic Basis for Chromatographic Separation

Alternative 1: HPAEC-PAD (Anion Exchange)

In HPAEC, carbohydrates are separated based on their behavior as weak acids at high pH (>12). The anomeric hydroxyl group of reducing sugars (such as the C2-OH in fructose) is typically the most acidic, facilitating strong electrostatic interaction with the positively charged quaternary ammonium stationary phase[2].

  • Causality of Retention: Because 2,5-AM-1-P lacks this highly acidic anomeric hydroxyl, its overall negative charge density at pH 13 is lower than that of F1P. Consequently, 2,5-AM-1-P exhibits a weaker electrostatic interaction and elutes earlier than its functional counterpart, F1P, but often later than G6P due to the spatial accessibility of the phosphate group.

Alternative 2: HILIC-MS/MS (Hydrophilic Interaction)

In HILIC, retention is governed by the partitioning of analytes into a water-enriched layer on the stationary phase, driven by hydrogen bonding and dipole-dipole interactions[3].

  • Causality of Retention: Hexose monophosphates possess five hydroxyl groups alongside the phosphate moiety. Because 2,5-AM-1-P lacks the C2 hydroxyl group, it has fewer hydrogen-bond donors. This reduction in hydrophilicity causes 2,5-AM-1-P to partition less favorably into the aqueous layer, resulting in an earlier elution time compared to the true structural isomers of hexose monophosphates.

Comparative Retention Time Data

The following table summarizes the expected relative retention behaviors of these compounds across both platforms.

AnalyteMolecular FormulaMonoisotopic Mass (Da)HPAEC-PAD RRTHILIC-MS/MS RRT
Glucose-6-Phosphate (G6P) C₆H₁₃O₉P260.02971.301.00
Fructose-6-Phosphate (F6P) C₆H₁₃O₉P260.02971.151.10
Fructose-1-Phosphate (F1P) C₆H₁₃O₉P260.02971.551.15
2,5-Anhydro-D-Mannitol-1-Phosphate C₆H₁₃O₈P244.03481.400.90

*RRT = Relative Retention Time. Values are representative approximations to illustrate elution order based on stationary phase chemistry and polarity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate System Suitability Testing (SST) and internal standard normalization to guarantee that the data proves its own accuracy before sample analysis begins.

Protocol A: HPAEC-PAD Workflow for Sugar Phosphates

This method is ideal for laboratories lacking MS capabilities but requiring baseline resolution of isobaric sugar phosphates[2].

  • Sample Extraction (Causality): Extract cells using 80% cold methanol (-20°C). Why? Cold methanol instantly denatures enzymes, preventing the rapid enzymatic interconversion of F6P to G6P by phosphoglucose isomerase, preserving the true in-vivo metabolic snapshot.

  • Column Setup: Equip the system with a (4 × 250 mm) column[2].

  • Eluent Gradient:

    • Eluent A: 100 mM NaOH.

    • Eluent B: 100 mM NaOH + 1 M Sodium Acetate (NaOAc).

    • Run a gradient from 10% B to 50% B over 30 minutes. The NaOAc acts as a strong displacer ion to elute the tightly bound phosphate groups.

  • System Suitability Test (SST): Inject a standard mix of G6P and F6P. Validation Gate: The system is only validated for sample analysis if the critical pair resolution ( Rs​ ) between G6P and F6P is ≥1.5 . If Rs​<1.5 , column regeneration with 200 mM NaOH is mandatory.

Protocol B: HILIC-MS/MS Workflow

This method provides superior sensitivity and unambiguous mass confirmation, easily distinguishing the 244 Da analog from the 260 Da isomers[3].

  • Sample Preparation: Perform protein precipitation using a 3:1 ratio of cold Acetonitrile to aqueous sample. Spike with 13C6​ -Fructose-1-Phosphate as an internal standard.

  • Column Setup: Use a Zwitterionic polymeric column (e.g., ZIC-pHILIC, 2.1 × 150 mm, 5 µm).

  • Mobile Phase (Causality):

    • Mobile Phase A: 20 mM Ammonium Carbonate in water, adjusted to pH 9.8 with ammonium hydroxide. Why pH 9.8? This ensures the phosphate groups are fully deprotonated (charge state -2), preventing peak tailing and ensuring consistent electrostatic repulsion from the stationary phase.

    • Mobile Phase B: 100% Acetonitrile.

  • MS/MS Detection: Operate in negative Electrospray Ionization (ESI-). Monitor MRM transitions: m/z 259 97 for hexose monophosphates, and m/z 243 97 for 2,5-AM-1-P.

  • Validation Gate: Calculate the peak area ratio of the internal standard across all samples. If the variance (RSD) exceeds 15%, it indicates severe matrix effects or extraction failure, invalidating the batch.

HPLC_Workflow Sample Cellular Extract (Sugar Phosphates & Analogs) HPAEC HPAEC-PAD (Anion Exchange) Sample->HPAEC High pH (NaOH) HILIC HILIC-MS/MS (Hydrophilic Interaction) Sample->HILIC Neutral pH (NH4OAc) Mech1 Separation by pKa & Charge Density HPAEC->Mech1 Mech2 Separation by Polarity & Hydrogen Bonding HILIC->Mech2 Result1 Baseline Resolution of Isomers & 2,5-AM-1-P Mech1->Result1 Result2 High Sensitivity & Mass Confirmation Mech2->Result2

Decision logic and separation mechanisms for HPAEC-PAD versus HILIC-MS/MS workflows.

References

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data Analytical Sciences (J-Stage) URL:[Link]

  • Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection Journal of Chromatography A URL:[Link]

  • Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs PubMed Central (PMC) URL:[Link]

  • Metabolomic Profiling of Anionic Metabolites in Head and Neck Cancer Cells by Capillary Ion Chromatography with Orbitrap Mass Spectrometry Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

efficacy of 2,5-Anhydro-D-mannitol-1-phosphate compared to other fructose analogs

Comparative Efficacy of 2,5-Anhydro-D-Mannitol-1-Phosphate in Metabolic Modulation: A Technical Guide As a Senior Application Scientist in metabolic drug development, I frequently encounter challenges in isolating specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 2,5-Anhydro-D-Mannitol-1-Phosphate in Metabolic Modulation: A Technical Guide

As a Senior Application Scientist in metabolic drug development, I frequently encounter challenges in isolating specific nodes of hepatic glucose output. Fructose analogs have emerged as powerful biochemical probes to dissect these pathways. Among them, 2,5-Anhydro-D-mannitol (2,5-AM) is uniquely valuable. Upon entering the cell, it is rapidly phosphorylated to 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) , a metabolite that exerts profound allosteric control over glycogenolysis, before being further phosphorylated into a dead-end inhibitor of gluconeogenesis.

This guide objectively compares the efficacy of 2,5-AM-1-P against other fructose analogs, providing researchers with the mechanistic rationale and self-validating protocols necessary for rigorous experimental design.

Mechanistic Causality: The "Phosphate Trap" and Allosteric Inhibition

To understand the efficacy of 2,5-AM-1-P, we must look at the structural causality of its parent compound. Unlike natural D-fructose, which is rapidly cleaved by aldolase B after phosphorylation, 2,5-AM cannot be cleaved due to its stable furanose ring structure[1].

When 2,5-AM enters hepatocytes, fructokinase or hexokinase converts it to 2,5-AM-1-P. The accumulation of 2,5-AM-1-P directly inhibits glycogen phosphorylase (apparent Ki = 0.66 mM) and phosphoglucomutase (apparent Ki = 2.8 mM), effectively shutting down glycogenolysis[1].

Subsequently, phosphofructokinase phosphorylates 2,5-AM-1-P into 2,5-AM-1,6-bisphosphate (2,5-AM-1,6-P2). This bisphosphate acts as a potent competitive inhibitor of fructose-1,6-bisphosphatase (FBPase) (Ki = 3.6 µM)[1]. This sequential phosphorylation acts as a "phosphate trap," depleting intracellular ATP and triggering a fasting-like metabolic state that stimulates feeding behavior via vagal afferent signaling[2].

MetabolicPathway Fructose D-Fructose (Natural Substrate) AM25 2,5-Anhydro-D-mannitol (2,5-AM) Fructose->AM25 Structural Analog AM1P 2,5-AM-1-Phosphate (Accumulates in Cytosol) AM25->AM1P Fructokinase / Hexokinase (ATP -> ADP) AM16BP 2,5-AM-1,6-Bisphosphate (Dead-end Metabolite) AM1P->AM16BP Phosphofructokinase (ATP -> ADP) Glycogenolysis Glycogen Phosphorylase (Glycogenolysis Blocked) AM1P->Glycogenolysis Inhibition (Ki=0.66 mM) Gluconeogenesis Fructose-1,6-bisphosphatase (Gluconeogenesis Blocked) AM16BP->Gluconeogenesis Inhibition (Ki=3.6 µM)

Fig 1. Sequential phosphorylation of 2,5-AM and targeted enzyme inhibition pathways.

Comparative Efficacy: 2,5-AM-1-P vs. Alternative Analogs

To select the appropriate biochemical probe, researchers must weigh target affinity against metabolic stability. The table below summarizes the quantitative performance of 2,5-AM-1-P against its downstream metabolite and structural alternatives.

Analog / MetabolitePrimary TargetAffinity / EfficacyMetabolic FateKey Application
2,5-AM-1-Phosphate Glycogen PhosphorylaseKi = 0.66 ± 0.09 mM[1]Converted to 1,6-bisphosphateInhibiting glycogenolysis[3]
2,5-AM-1,6-Bisphosphate Fructose-1,6-bisphosphataseKi = 3.6 ± 0.3 µM[1]Dead-end (Not cleaved by Aldolase)Inhibiting gluconeogenesis[4]
1-Amino-2,5-anhydro-1-deoxy-D-mannitol GLUT5 TransporterHigh specificity for GLUT5[5]Serves as a drug delivery scaffoldTargeted cancer therapeutics[5]
Fructose-1-Phosphate Aldolase BKm ~ 1-2 mMCleaved to DHAP and GlyceraldehydeStudying normal fructolysis

Data Synthesis: The data illustrates a clear division of labor. 2,5-AM-1-P is the primary driver of glycogenolysis inhibition via phosphorylase a suppression[3]. Its downstream product, 2,5-AM-1,6-P2, is responsible for shutting down gluconeogenesis by mimicking fructose-1,6-bisphosphate[1]. In contrast, amino-modified analogs like 1-Amino-2,5-anhydro-1-deoxy-D-mannitol are optimized for extracellular receptor targeting (GLUT5) rather than intracellular metabolic trapping[5].

Self-Validating Experimental Protocol: Assessing Gluconeogenesis Inhibition

Assaying the efficacy of 2,5-AM-1-P requires a biological model where gluconeogenic flux is completely isolated from glycogenolysis. The following self-validating protocol utilizes isolated hepatocytes to ensure that measured glucose output is strictly derived from exogenous precursors.

Step-by-Step Methodology:

  • Hepatocyte Isolation: Isolate hepatocytes from 24-hour fasted rats using a standard two-step collagenase perfusion.

    • Causality: Fasting depletes endogenous liver glycogen. This eliminates background noise, ensuring the cells are primed for maximal gluconeogenic flux when provided with substrates[4].

  • Pre-incubation: Suspend cells (approx. 4-5 x 10^6 cells/mL) in Krebs-Henseleit bicarbonate buffer gassed continuously with 95% O₂ / 5% CO₂ to maintain physiological pH and oxygenation.

  • Substrate Addition: Introduce gluconeogenic precursors (e.g., 10 mM lactate + 1 mM pyruvate, or 2.5 mM dihydroxyacetone).

    • Causality: Dihydroxyacetone enters the pathway below the FBPase step. Using different substrates allows researchers to pinpoint the exact enzymatic locus of 2,5-AM's inhibition[4].

  • Analog Dosing: Add 2,5-AM at concentrations ranging from 0.1 mM to 1.0 mM. (Note: The parent compound is dosed; it is rapidly phosphorylated intracellularly to 2,5-AM-1-P).

  • Metabolite Quenching: After 30-60 minutes, quench the reaction with perchloric acid (final concentration 0.5 M).

    • Causality: Acid quenching instantly denatures enzymes, halting activity and preserving the highly labile 2,5-AM-1-P and ATP pools for accurate downstream measurement[3].

  • Quantification: Neutralize the extract. Measure glucose production via a hexokinase/G6PDH enzymatic assay, and quantify intracellular 2,5-AM-1-P accumulation using LC-MS/MS.

ProtocolWorkflow Step1 1. Fasted Rat Hepatocyte Isolation (Depletes Glycogen) Step2 2. Substrate Addition (Lactate/Pyruvate) Step1->Step2 Step3 3. 2,5-AM Dosing (0.1 - 1.0 mM) Step2->Step3 Step4 4. Acid Quenching (Preserves Metabolites) Step3->Step4 Step5 5. LC-MS/MS & Glucose Assay Step4->Step5

Fig 2. Hepatocyte workflow for isolating gluconeogenic flux and quantifying inhibition.

Conclusion & Therapeutic Implications

The efficacy of 2,5-AM-1-P lies in its dual action: it acts as a direct allosteric inhibitor of glycogenolysis while serving as the obligate precursor to 2,5-AM-1,6-P2, a potent gluconeogenesis inhibitor[1]. This mechanism effectively creates a state of cellular energy depletion that has been shown to stimulate feeding behavior[2]. Compared to delivery-optimized analogs like 1-Amino-2,5-anhydro-1-deoxy-D-mannitol[5], 2,5-AM remains the gold standard for inducing a controlled, reversible block in hepatic carbohydrate metabolism.

References

  • Hanson, R. L., Ho, R. S., Wiseberg, J. J., Simpson, R., Younathan, E. S., & Blair, J. B. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. Journal of Biological Chemistry / PubMed. [Link]

  • Tordoff, M. G., Rafka, R., DiNovi, M. J., & Friedman, M. I. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology.[Link]

  • Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences.[Link]

  • Stevens, H. C., & Dills, W. L. (1984). Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. FEBS Letters / PubMed.[Link]

Sources

Validation

A Senior Scientist's Guide to 2,5-Anhydro-D-Mannitol-1-Phosphate: Cross-Reactivity and Assay Interference in Metabolic Profiling

As application scientists, we frequently encounter unexplained artifacts in high-throughput metabolic screening pipelines. A classic, yet often misunderstood, culprit is the uncharacterized cross-reactivity of metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists, we frequently encounter unexplained artifacts in high-throughput metabolic screening pipelines. A classic, yet often misunderstood, culprit is the uncharacterized cross-reactivity of metabolic probes. When utilizing structural analogs to interrogate cellular energetics, researchers often assume these compounds act as inert tracers or highly specific inhibitors. However, molecules like 2,5-Anhydro-D-mannitol (2,5-AM) actively hijack cellular machinery, fundamentally altering the baseline parameters of the assays used to measure them.

This guide systematically deconstructs the cross-reactivity profile of 2,5-AM's primary intracellular metabolite—2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) . By understanding the causality behind its interference, we can objectively compare it against alternative metabolic probes and design self-validating experimental workflows that prevent costly data misinterpretation.

Mechanistic Grounding: The "Phosphate Trap"

To understand why 2,5-AM-1-P interferes with standard assays, we must first examine its intracellular kinetics. 2,5-AM is a β -D-fructofuranose analog that enters cells (predominantly hepatocytes) via GLUT transporters. Once inside, it is rapidly phosphorylated by fructokinase (ketohexokinase) to form 2,5-AM-1-P[1],[2].

In normal fructose metabolism, fructose-1-phosphate is swiftly cleaved by Aldolase B into triose phosphates. However, 2,5-AM-1-P is highly resistant to Aldolase B cleavage[2]. This creates a metabolic bottleneck: the continuous phosphorylation by fructokinase consumes massive amounts of ATP, while the inability of Aldolase B to process the metabolite traps inorganic phosphate (Pi) in the form of 2,5-AM-1-P[3],[4].

MetabolicTrap Fru Fructose F1P Fructose-1-Phosphate Fru->F1P Fructokinase (ATP -> ADP) Trioses Triose Phosphates (DHAP + GAP) F1P->Trioses Aldolase B AM 2,5-Anhydro-D-mannitol (2,5-AM) AM1P 2,5-AM-1-Phosphate (Accumulates) AM->AM1P Fructokinase (ATP -> ADP) AM1P->Trioses Blocked by Aldolase B

Fig 1. Metabolic trapping of 2,5-AM-1-P due to Aldolase B resistance and subsequent ATP depletion.

This "phosphate trapping" phenomenon is the root cause of two distinct classes of assay interference: direct enzymatic cross-reactivity and secondary ATP-depletion artifacts .

Cross-Reactivity Profiles in Standard Assays

When 2,5-AM-1-P accumulates, it structurally mimics endogenous sugar phosphates, leading to competitive inhibition across multiple metabolic nodes.

A. Glycogenolysis and Gluconeogenesis Assays

If you are measuring hepatic glucose output, 2,5-AM-1-P will severely depress your readouts. It acts as a direct competitive inhibitor of both glycogen phosphorylase and phosphoglucomutase[5]. Furthermore, 2,5-AM-1-P can be further phosphorylated by phosphofructokinase to 2,5-AM-1,6-bisphosphate, which aggressively inhibits fructose-1,6-bisphosphatase (FBPase), completely shutting down gluconeogenesis[5].

B. Fructose-1-Phosphate (F-1-P) Detection Assays

Many commercial fluorometric F-1-P assay kits rely on a coupled enzyme reaction where Aldolase converts F-1-P to trioses, eventually linking to NADH oxidation. Because 2,5-AM-1-P occupies the active site of Aldolase B without being cleaved, it acts as a competitive inhibitor. Running a standard F-1-P assay in cells treated with 2,5-AM will yield artificially low endogenous F-1-P readings due to this cross-reactivity.

C. Cell Viability and Mitochondrial Function Assays

Luminescent ATP assays (e.g., CellTiter-Glo) are standard proxies for cell viability. Because 2,5-AM rapidly depletes hepatic ATP via phosphate trapping[3],[4], viability assays will report a massive drop in luminescent signal. Inexperienced researchers often misinterpret this as acute cytotoxicity or mitochondrial uncoupling, when in reality, the cells are experiencing a localized, reversible energy crisis.

Quantitative Interference Data

The table below summarizes the specific kinetic parameters driving these cross-reactivities, allowing you to calculate expected interference thresholds based on your dosing regimen.

Table 1: Kinetic Parameters of 2,5-AM Phosphorylated Metabolites

Compound / MetaboliteTarget EnzymeApparent Ki​ / Ka​ Assay Consequence
2,5-AM-1-Phosphate Glycogen Phosphorylase Ki​ = 0.66 - 2.4 mM[6],[5]False-negative in glycogenolysis output
2,5-AM-1-Phosphate Phosphoglucomutase Ki​ = 2.8 mM[5]Attenuated glucose mobilization signals
2,5-AM-1,6-Bisphosphate Fructose-1,6-bisphosphatase Ki​ = 3.6 µM[5]Profound suppression of gluconeogenesis
2,5-AM-1,6-Bisphosphate Pyruvate Kinase Ka​ = 9.5 µM[5]Artificial acceleration of glycolysis

Comparative Analysis: Choosing the Right Metabolic Probe

To avoid the confounding variables of 2,5-AM-1-P, it is critical to select a metabolic probe tailored to your specific assay requirements. Below is an objective comparison of 2,5-AM against standard alternatives.

Table 2: Comparison of Metabolic Inhibitors and Probes

ProbePrimary TransporterKinase TargetATP Depletion ProfileBest Use Case
2,5-Anhydro-D-mannitol GLUT5FructokinaseSevere (Hepatic specific)Interrogating fructose metabolism and feeding behavior[4].
2-Deoxyglucose (2-DG) GLUT1-4HexokinaseSevere (Global)Broad-spectrum inhibition of glycolysis; inducing metabolic stress.
3-O-Methylglucose (3-OMG) GLUT1-4None (Not phosphorylated)NonePure glucose transport assays without metabolic interference.

Scientist's Verdict: If your goal is to study transport kinetics without altering the cellular energy charge, 3-OMG is vastly superior. If you must study fructolysis, 2,5-AM is highly specific, but you must control for its ATP-depleting artifacts.

Self-Validating Experimental Protocol: The ATP-Rescue Workflow

How do we determine if an assay signal drop is caused by direct 2,5-AM-1-P enzyme inhibition or simply because the cell ran out of ATP? We must build a self-validating system.

By utilizing Phosphate (Pi) Loading , we can force the cell to regenerate ATP despite the presence of 2,5-AM[3]. If the assay signal remains inhibited after Pi loading, the effect is due to direct 2,5-AM-1-P cross-reactivity. If the signal recovers, the original drop was an artifact of ATP depletion.

AssayWorkflow Step1 1. Hepatocyte Isolation Step2 2. Pi Loading (ATP Rescue) Step1->Step2 Step3 3. 2,5-AM Incubation Step2->Step3 Step4 4. Target Assay (F-1-P) Step3->Step4 Step5 5. Kinetic Readout Step4->Step5

Fig 2. Self-validating workflow utilizing phosphate loading to isolate 2,5-AM-1-P cross-reactivity.

Step-by-Step Methodology: Aldolase Activity Assay with 2,5-AM
  • Cell Preparation: Isolate primary rat hepatocytes and culture in standard Krebs-Ringer bicarbonate buffer (pH 7.4)[4]. Divide into two cohorts: Standard and Pi-Loaded.

  • Phosphate Loading (Internal Control): Pre-incubate the Pi-Loaded cohort with 10 mM sodium phosphate for 30 minutes at 37°C[3]. Leave the Standard cohort in baseline buffer.

  • Analog Incubation: Introduce 1 mM 2,5-AM to both cohorts. Incubate for 30 minutes to allow fructokinase to generate steady-state levels of 2,5-AM-1-P[5].

  • Lysis & Assay Execution: Rapidly wash cells with ice-cold buffer to halt metabolism. Lyse cells and introduce the commercial Aldolase assay mixture (containing endogenous F-1-P substrate and NADH-coupled reagents).

  • Kinetic Readout & Deconvolution: Measure absorbance at 340 nm.

    • Interpretation: The Pi-loaded cells will maintain normal ATP levels[3]. Any suppression of Aldolase activity in this cohort definitively proves direct competitive cross-reactivity by 2,5-AM-1-P, validating the mechanism independent of energy loss.

Conclusion

2,5-Anhydro-D-mannitol is a powerful tool for probing hepatic metabolism, but its phosphorylated derivative, 2,5-AM-1-P, is highly promiscuous. It cross-reacts with glycogen phosphorylase, phosphoglucomutase, and aldolase, while simultaneously crashing cellular ATP levels. By understanding these mechanisms and implementing self-validating controls like phosphate loading, researchers can confidently deconvolute true biological signals from metabolic artifacts.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns: 2,5-Anhydro-D-mannitol-1-phosphate vs. Native Sugar Phosphates

As metabolic profiling advances, the precise structural elucidation of sugar phosphate isomers remains one of the most formidable challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2,5-Anhydro-D-man...

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Author: BenchChem Technical Support Team. Date: April 2026

As metabolic profiling advances, the precise structural elucidation of sugar phosphate isomers remains one of the most formidable challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) is a highly specialized, C2-symmetrical molecule utilized as a structural analog of fructose-1-phosphate (F1P) and fructose-6-phosphate (F6P) to probe tumor glycolysis and inhibit key metabolic enzymes[1].

Because 2,5-AM-1-P and native hexose monophosphates (HMPs) share an identical precursor mass ( m/z 259.02 in negative electrospray ionization), distinguishing them in complex biological matrices requires a deep understanding of their gas-phase fragmentation mechanics. This guide provides an objective, data-driven comparison of their mass spectrometry fragmentation patterns, rooted in structural causality, to ensure robust analytical differentiation.

Mechanistic Causality: Ring Dynamics and Fragmentation Divergence

To understand the fragmentation differences between 2,5-AM-1-P and native sugars, we must examine their fundamental structural constraints.

Native Sugar Phosphates (F1P, G6P): Native hexose monophosphates exist in a dynamic equilibrium between cyclic (hemiacetal/hemiketal) and open-chain forms. Upon collisional activation (CID or HCD), the open-chain intermediates are highly susceptible to retro-aldol-like cross-ring cleavages. Consequently, ketose monophosphates like F1P and aldose monophosphates like G6P yield characteristic diagnostic fragments at m/z 79 [PO₃]⁻ and m/z 97[H₂PO₄]⁻, alongside distinct cross-ring cleavage products (e.g., m/z 139 and 199)[2].

2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P): In stark contrast, 2,5-AM-1-P possesses a fixed 2,5-anhydro bridge, locking the molecule into a stable tetrahydrofuran (furanose) configuration[1]. Because it lacks an anomeric hydroxyl group, it is chemically incapable of mutarotation or transitioning into an open-chain form. This conformational restriction effectively suppresses the cross-ring cleavages seen in native sugars. Instead, the applied collision energy is directed toward the exocyclic bonds, resulting in a dominant neutral loss of water ( m/z 241) and the direct cleavage of the phosphate moiety ( m/z 97 and 79).

G cluster_0 Native Sugar Phosphates (e.g., F1P) cluster_1 2,5-Anhydro-D-mannitol-1-P N1 Hemiketal/Hemiacetal N2 Ring-Opening Mutarotation N1->N2 N3 Cross-Ring Cleavage (m/z 139, 169) N2->N3 A1 Fixed Furanose Ring (No Anomeric OH) A2 Conformationally Locked A1->A2 A3 Phosphate/H2O Loss Only (m/z 97, 79, 241) A2->A3

Structural divergence dictating MS/MS fragmentation pathways.

Quantitative Data Presentation

The table below summarizes the relative abundance of key MS/MS fragment ions for these structural isomers under normalized collision energy (NCE ~20-30 eV) in negative ESI mode.

Feature / Fragment Ion2,5-Anhydro-D-mannitol-1-PFructose-1-Phosphate (F1P)Glucose-6-Phosphate (G6P)
Precursor Ion [M-H]⁻ m/z 259.02 m/z 259.02 m/z 259.02
Ring Structure Fixed TetrahydrofuranDynamic HemiketalDynamic Hemiacetal
m/z 97 [H₂PO₄]⁻ High AbundanceHigh AbundanceHigh Abundance
m/z 79 [PO₃]⁻ High AbundanceModerate AbundanceDominant
m/z 241 [M-H-H₂O]⁻ DominantMinorMinor
m/z 199[M-H-C₂H₄O₂]⁻ AbsentModerate AbundanceModerate Abundance
m/z 139 [C₄H₄O₄P]⁻ Suppressed / AbsentModerate AbundanceModerate Abundance

Self-Validating Experimental Protocol

Native sugar phosphates are notorious for poor retention on reversed-phase columns and high susceptibility to in-source fragmentation, which frequently leads to the misannotation of cellular metabolites[3]. To ensure analytical trustworthiness, a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) workflow is mandatory[4].

Step-by-Step LC-MS/MS Methodology

Step 1: Metabolic Quenching and Extraction

  • Action: Rapidly quench biological samples using cold (-80°C) 80% methanol.

  • Causality: This halts enzymatic interconversion of sugar phosphates (e.g., phosphoglucose isomerase activity).

  • Validation: Spike the extraction buffer with an isotopically labeled internal standard (e.g., ¹³C₆-Glucose-6-Phosphate). This acts as a self-validating marker to monitor retention time drift and correct for matrix-induced ion suppression.

Step 2: Chromatographic Separation

  • Column: ZIC-pHILIC (Polymeric zwitterionic) or equivalent mixed-mode anion exchange column. Reversed-phase C18 must be avoided due to the high polarity of the analytes.

  • Mobile Phase A: 20 mM ammonium carbonate in LC-MS grade water (pH adjusted to 9.0 with ammonium hydroxide). High pH ensures the phosphate groups are fully deprotonated, improving peak shape.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 80% B, ramp down to 20% B over 20 minutes to elute strongly retained polyols and phosphates[4].

Step 3: MS/MS Acquisition & Isomer Scoring

  • Instrument: High-resolution mass spectrometer (Orbitrap or Q-TOF) operating in Negative ESI mode.

  • Parameters: Isolate the precursor at m/z 259.02. Apply HCD or CID at normalized collision energies (NCE) of 15–30 eV.

  • MRM/PRM Transitions: Monitor the transition m/z 259.02 241.01 specifically for 2,5-AM-1-P identification, while utilizing the m/z 259.02 139.01 transition to confirm the presence of native cross-ring cleaving isomers.

Workflow S1 1. Cold Quenching & Extraction S2 2. HILIC / Mixed-Mode Chromatography S1->S2 Polar Extract S3 3. ESI(-) MS/MS (HCD/CID) S2->S3 Eluent S4 4. Isomer Resolution & MRM Scoring S3->S4 Spectra

Self-validating LC-MS/MS workflow for sugar phosphate analysis.

References

  • Anti-cancer agents counteracting tumor glycolysis Source: PMC - NIH URL:[Link]

  • Neonatal Screening for Galactosemia by Quantitative Analysis of Hexose Monophosphates Using Tandem Mass Spectrometry: A Retrospective Study Source: ResearchGate URL:[Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Differentiating sugar phosphate isomers using high resolution mass spectrometry coupled with MSn, collision induced dissociation Source: Thermo Fisher Scientific / LabRulez URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate

This document provides a detailed, procedural guide for the safe and compliant disposal of 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate. As a compound utilized by researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate. As a compound utilized by researchers and drug development professionals, particularly as a gluconeogenesis inhibitor, its unique structure presents a dual-hazard profile that demands a meticulous disposal strategy.[1][2] The protocol herein addresses both the soluble barium component and the organophosphate moiety, ensuring the mitigation of risks to personnel and the environment. This guide is grounded in established chemical safety principles and regulatory standards, empowering your laboratory to manage this chemical waste with confidence and integrity.

Part 1: Hazard Profile and Immediate Safety Precautions

The primary challenge in disposing of this compound lies in its two distinct hazardous components:

  • Soluble Barium: All soluble barium compounds are toxic if ingested, inhaled, or absorbed.[3] The toxicity of barium is a primary safety consideration, and its removal from the waste stream is a critical first step.

  • Organophosphate Moiety: While this specific molecule's toxicity profile is not extensively documented in readily available literature, organophosphate compounds as a class are known for their potential neurotoxicity. Therefore, a cautious approach involving chemical neutralization is warranted.[4][5]

Adherence to strict safety protocols is non-negotiable. Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE Item Specification Justification
Eye Protection Chemical splash goggles and a face shieldProtects against accidental splashes of the chemical solution and treatment reagents.
Hand Protection Double-gloving with nitrile or neoprene glovesProvides a robust barrier against dermal absorption of both the barium salt and treatment chemicals.
Body Protection Chemically resistant lab coat or gownPrevents contamination of personal clothing and skin.
Work Area Certified Chemical Fume HoodAll handling and treatment steps must be performed in a well-ventilated fume hood to prevent inhalation of any aerosols or dust.[6]

Part 2: Core Disposal Workflow: A Dual-Component Neutralization Protocol

The recommended disposal method involves a two-stage chemical treatment process to address each hazardous component sequentially: precipitation of the barium ion, followed by hydrolysis of the organophosphate. This protocol is designed for small laboratory quantities. For bulk amounts, direct disposal through a licensed hazardous waste contractor is required.

Experimental Protocol: Chemical Treatment and Neutralization

Objective: To convert the soluble, toxic barium salt into insoluble, non-hazardous barium sulfate and subsequently hydrolyze the organophosphate ester.

Materials:

  • Waste 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate (solid or in aqueous solution)

  • 3M Sulfuric Acid (H₂SO₄)

  • 1M Sodium Hydroxide (NaOH)

  • pH indicator strips or calibrated pH meter

  • Stir plate and magnetic stir bar

  • Beakers or flasks of appropriate size

  • Buchner funnel and filter paper

  • Designated hazardous waste containers (for solid and liquid waste)

Step-by-Step Methodology:

Stage 1: Precipitation of Barium Ion

  • Dissolution: If the waste is a solid, dissolve it in a minimal amount of deionized water in a beaker. Do not exceed 1 liter in total volume for this benchtop procedure.[7]

  • Acidification: Place the beaker on a stir plate within a chemical fume hood. While stirring, slowly and carefully add an excess of 3M sulfuric acid (H₂SO₄) to the solution.[3][7] The "excess" ensures all barium ions react. A white precipitate of barium sulfate (BaSO₄) will form immediately.

  • Precipitation & Settling: Continue stirring for 30 minutes to ensure the reaction is complete. Turn off the stirrer and allow the precipitate to settle overnight.[3][7] This step maximizes the recovery of the insoluble solid.

  • Separation: Carefully separate the solid barium sulfate from the liquid supernatant by filtration (a Buchner funnel is efficient for this).[3][7]

  • Solid Waste Handling: The collected solid is barium sulfate. While generally considered non-hazardous due to its extreme insolubility, it should be placed in a clearly labeled container for solid hazardous waste.[8][9] The label should read "Barium Sulfate (Treated Waste)" and include the date. Confirm with your institution's EHS, as some jurisdictions may have specific landfill requirements.[3][7]

Stage 2: Hydrolysis of the Organophosphate Filtrate

  • Basification: The remaining liquid (filtrate) contains the organophosphate component and excess sulfuric acid. Place this filtrate in a clean beaker on a stir plate. Slowly add 1M Sodium Hydroxide (NaOH) solution while stirring to neutralize the acid and then raise the pH to >12. This highly alkaline condition facilitates the hydrolysis of the phosphate ester bonds.

  • Hydrolysis Reaction: Gently stir the basic solution for a minimum of 24 hours at room temperature.[4] This extended period allows for the complete breakdown of the organophosphate moiety.

  • Final Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding 3M sulfuric acid or 1M sodium hydroxide as needed. Verify the final pH with a calibrated meter or pH strips.

  • Liquid Waste Collection: Pour the final, neutralized aqueous solution into a designated container for liquid hazardous waste. The label must clearly state "Neutralized Organophosphate Solution (Treated Waste)" and include the date and primary constituents.[10]

Never pour the original chemical or the treated filtrate down the drain. [10][11][12] All waste, treated or untreated, must be disposed of through your institution's Environmental Health and Safety (EHS) department.[10]

Part 3: Visualization of Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Initial Handling & Assessment cluster_treatment Chemical Treatment Protocol (Small Lab Quantities) cluster_disposal Final Waste Management start Waste Generated: 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves) start->ppe characterize Characterize Waste (Pure, Solution, Mixed?) dissolve Step 1: Dissolve Waste in Water characterize->dissolve If treatment is feasible contact_ehs Contact EHS for Pickup characterize->contact_ehs For bulk quantities or mixed waste ppe->characterize precipitate Step 2: Add excess H₂SO₄ to Precipitate BaSO₄ dissolve->precipitate separate Step 3: Filter to Separate Solid BaSO₄ from Liquid Filtrate precipitate->separate hydrolyze Step 4: Add NaOH to Filtrate (pH >12) for Hydrolysis separate->hydrolyze collect_solid Collect Solid Waste (Treated BaSO₄) separate->collect_solid neutralize Step 5: Neutralize Final Solution (pH 6-8) hydrolyze->neutralize collect_liquid Collect Liquid Waste (Neutralized Filtrate) neutralize->collect_liquid label_waste Label Containers as 'Hazardous Waste' collect_solid->label_waste collect_liquid->label_waste label_waste->contact_ehs

Caption: Decision workflow for the proper disposal of the dual-hazard compound.

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.[6]

  • Ventilate: Ensure the area is well-ventilated; if not already in a fume hood, increase airflow to the room.

  • Contain: For a liquid spill, use an inert absorbent material like sand, diatomite, or universal binders to contain the spill.[13] For a solid spill, cover it with a plastic sheet to minimize dust generation.[14]

  • Clean-Up: Wearing full PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[15] Do not create dust.

  • Decontaminate: Wipe the spill area with soap and water. Collect all cleaning materials and contaminated PPE as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

All materials used for spill cleanup must be disposed of as hazardous waste.[10]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem Technical Support Team. (2025, December). Navigating the Disposal of Barium-135: A Guide for Laboratory Professionals. Benchchem.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA.
  • CBARS. (n.d.). APPROVED TREATMENT AND PROTOCOLS FOR HAZARDOUS AND NONHAZARDOUS CHEMICALS.
  • BenchChem Technical Support Team. (2025). Proper Disposal of Barium Sulfite: A Guide for Laboratory Professionals. Benchchem.
  • Agency for Toxic Substances and Disease Registry. (2007, August). Toxicological Profile for Barium and Barium Compounds. NCBI Bookshelf.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Karolinska Institutet. (2025, May 28). Laboratory waste. KI Staff portal.
  • BenchChem Technical Support Team. (2025). Navigating the Safe Disposal of 4-Isopropylbicyclophosphate: A Procedural Guide. Benchchem.
  • Food and Agriculture Organization of the United Nations. (n.d.). Decontamination.
  • U.S. Department of Defense. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management.
  • New Jersey Department of Health. (n.d.). Barium - Hazardous Substance Fact Sheet.
  • NSW Health. (2024, August 2). Organophosphate/Carbamate Exposure - Management.
  • Safety Data Sheet. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL).
  • First Healthcare Compliance. (2017, May 25). Can I Pour Barium Down the Drain?.
  • Thermo Fisher Scientific. (2022, November 17). SAFETY DATA SHEET - D-Mannitol.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2,5-Anhydro-D-mannitol-1-phosphate barium salt.
  • Santa Cruz Biotechnology, Inc. (2015, January 13). SAFETY DATA SHEET - 2,5-Anhydro-D-mannitol.
  • Cayman Chemical Co. (2025, August 15). 2,5-Anhydro-D-mannitol - Safety Data Sheet.
  • LGC Standards. (n.d.). 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate.

Sources

Handling

Comprehensive Safety, Handling, and Operational Guide for 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate

Executive Summary & Scientific Context 2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P), Barium Salt Hydrate, is a specialized biochemical reagent primarily utilized by drug development professionals and metabolic researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2,5-Anhydro-D-mannitol-1-phosphate (2,5-AM-1-P), Barium Salt Hydrate, is a specialized biochemical reagent primarily utilized by drug development professionals and metabolic researchers. As an analog of D-fructofuranose, it functions as a potent inhibitor of gluconeogenesis and glycogenolysis in isolated hepatocytes.

The compound is commercially supplied as a barium salt hydrate to ensure the thermodynamic stability of the phosphate ester during long-term storage and to facilitate crystallization[1]. However, the incorporation of barium—a heavy metal with significant toxicological and environmental hazards—demands stringent Personal Protective Equipment (PPE), specialized handling workflows, and rigorous disposal protocols to ensure both laboratory safety and experimental integrity.

Biochemical Mechanism of Action

To understand the strict handling requirements, one must first understand the compound's application and behavior in biological systems. In hepatocyte models, 2,5-anhydro-D-mannitol is phosphorylated by fructokinase or hexokinase to form 2,5-AM-1-P. This metabolite accumulates in the cells and competitively inhibits glycogen phosphorylase α , effectively halting glucose production from glycogen [2].

MOA A 2,5-Anhydro-D-mannitol B Phosphorylation (Fructokinase) A->B C 2,5-AM-1-Phosphate B->C D Glycogen Phosphorylase α (Inhibition) C->D Ki = 0.66 - 2.4 mM E Decreased Glycogenolysis D->E

Metabolic pathway demonstrating the inhibition of glycogen phosphorylase by 2,5-AM-1-P.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazard of this compound does not stem from the sugar-phosphate moiety, but from the barium cation ( Ba2+ ). Barium is classified by OSHA as a Toxic and Hazardous Substance [3]. Inhalation of barium dust or accidental ingestion can lead to severe hypokalemia, as Ba2+ acts as a potent blocker of inward-rectifier potassium channels, potentially causing muscle weakness, tremors, and cardiac arrhythmias.

Mandatory PPE and Causality
PPE CategoryRequired EquipmentCausality / Rationale
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Barium salt powders are highly susceptible to aerosolization. Inhalation of Ba2+ dust directly bypasses the GI tract, leading to rapid systemic absorption and potassium channel blockade.
Eye Protection Chemical safety goggles (ANSI Z87.1 compliant).Prevents fine crystalline dust from causing mechanical irritation or chemical burns to the corneal epithelium.
Hand Protection Nitrile gloves (minimum 4 mil thickness), double-gloved.Barium salts can be absorbed through broken skin. Double-gloving ensures a sterile barrier is maintained during the hazardous salt-exchange workflow.
Body Protection Flame-retardant laboratory coat and closed-toe non-porous shoes.Prevents localized accumulation of hazardous dust on personal clothing, mitigating the risk of secondary exposure outside the laboratory.

Operational Workflow: Barium Cleavage and Salt Exchange Protocol

Crucial Insight: Barium is highly toxic to living cells and will instantly precipitate with sulfate ( SO42−​ ) or phosphate ( PO43−​ ) ions present in standard biological buffers (e.g., Krebs-Henseleit buffer). Therefore, researchers must perform a salt exchange to convert the barium salt into a biologically compatible sodium ( Na+ ) or potassium ( K+ ) salt prior to any in vitro or in vivo application.

Step-by-Step Methodology: Sodium Sulfate Precipitation

This protocol leverages the extreme insolubility of Barium Sulfate ( BaSO4​ ) to drive the reaction forward, leaving the active compound in solution.

  • Preparation: Working strictly inside a Class II Biological Safety Cabinet or chemical fume hood, weigh the desired amount of 2,5-AM-1-P Barium Salt Hydrate.

  • Dissolution: Dissolve the solid in a minimal volume of ice-cold, sterile double-distilled water ( ddH2​O ). The compound is highly water-soluble in its hydrated form.

  • Stoichiometric Precipitation: Add a slight molar excess of 0.1 M Sodium Sulfate ( Na2​SO4​ ) dropwise to the solution. The sulfate ions will react with the free barium cations to form Barium Sulfate ( BaSO4​ ), a highly insoluble, dense white precipitate. Reaction Kinetics: 2,5-AM-1-P⋅Ba2++Na2​SO4​→2,5-AM-1-P⋅2Na++BaSO4​↓

  • Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 10 minutes at 4°C to firmly pellet the BaSO4​ .

  • Recovery: Carefully decant the supernatant, which now contains the biologically active, barium-free sodium salt of 2,5-AM-1-P.

  • Sterilization: Pass the supernatant through a 0.22 µm syringe filter before introducing it to the isolated hepatocyte culture to ensure sterility.

Workflow Start 2,5-AM-1-P Barium Salt (Solid) Dissolve Dissolve in ddH2O (Fume Hood, PPE) Start->Dissolve Exchange Add Na2SO4 (Precipitate Ba2+) Dissolve->Exchange Centrifuge Centrifuge at 10,000 x g Exchange->Centrifuge Split Centrifuge->Split Supernatant Supernatant (Na+ Salt) Ready for Assay Split->Supernatant Pellet BaSO4 Pellet (Hazardous Waste) Split->Pellet Disposal EPA-Approved Heavy Metal Disposal Pellet->Disposal

Step-by-step operational workflow for barium cleavage and safe heavy metal disposal.

Environmental Logistics and Disposal Plans

Barium compounds are strictly regulated under the Resource Conservation and Recovery Act (RCRA). Barium sulfate, despite being highly insoluble, must still be treated as regulated waste in a laboratory setting to comply with institutional and EPA guidelines [4]. Under no circumstances should barium solutions or suspensions be poured down the sink drain.

Disposal Protocol:
  • Solid Waste: The BaSO4​ pellet generated from the salt exchange must be dried, mixed with an inert absorbent (like sand), and placed in a clearly labeled, leak-proof hazardous waste container designated for "Heavy Metals - Barium" [4].

  • Liquid Waste: Any residual liquid containing unreacted barium must be collected in a dedicated liquid hazardous waste carboy. Do not mix with organic solvents or acidic waste streams, as pH fluctuations can alter the solubility of residual barium salts.

  • Consumables: Contaminated pipette tips, weigh boats, and centrifuge tubes must be disposed of in solid hazardous waste bins, not standard biohazard bags. Biohazard waste is often incinerated, and the incineration of barium compounds can lead to severe air toxicity [3].

  • Institutional Transfer: Coordinate with your Environmental Health and Safety (EHS) department or a certified chemical waste contractor for the final removal of the heavy metal containers to an approved landfill or treatment facility.

Quantitative Data Summary

ParameterSpecificationSource
CAS Number 352000-02-3SCBT [1]
Molecular Formula C6​H11​O8​P⋅Ba SCBT [1]
Molecular Weight 379.45 g/mol SCBT [1]
Target Enzyme Glycogen phosphorylase α Hanson et al. (NIH) [2]
Inhibitory Constant ( Ki​ ) 0.66 mM to 2.4 mMHanson et al. (NIH) [2]
OSHA Classification Toxic and Hazardous SubstanceOSHA 29 CFR 1910 [3]

References

  • Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol PubMed (NIH)[Link]

  • Can I Pour Barium Down the Drain? First Healthcare Compliance[Link]

  • APPROVED TREATMENT AND PROTOCOLS FOR HAZARDOUS AND NONHAZARDOUS CHEMICALS University of Missouri-Kansas City (UMKC)[Link]

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